molecular formula C9H16O2 B1450644 [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol CAS No. 93225-04-8

[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol

Cat. No.: B1450644
CAS No.: 93225-04-8
M. Wt: 156.22 g/mol
InChI Key: OSYMHVMMKGVUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-6-9(7-11)4-8(5-9)2-1-3-8/h10-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYMHVMMKGVUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 93225-04-8

Part 1: Executive Summary & Strategic Value

The "Spiro Switch": Escaping Flatland in Drug Discovery

In modern medicinal chemistry, the transition from planar, aromatic-heavy scaffolds to three-dimensional,


-rich architectures is a critical strategy for improving clinical success rates.[1] [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol (CAS 93225-04-8), often referred to as Spiro[3.3]heptane-2,2-dimethanol , represents a premier "rigidifying" building block.

Unlike flexible gem-dimethyl groups or planar phenyl rings, this spirocyclic diol offers a unique structural proposition: it freezes the exit vectors of attached pharmacophores into a specific tetrahedral geometry without introducing chirality (at the spiro center) or excessive lipophilicity.

Core Value Proposition:

  • Metabolic Stability: The strained spiro[3.3]heptane core is highly resistant to oxidative metabolism (P450) compared to cyclohexyl or piperidinyl analogs.

  • Vector Orthogonality: The two hydroxymethyl arms project into space with precise geometry, allowing for the construction of linkers (e.g., in PROTACs) that maintain a fixed distance between warheads.

  • Solubility Enhancement: Increasing the fraction of

    
     carbons (
    
    
    
    ) correlates with improved aqueous solubility and reduced promiscuous binding.
Part 2: Physicochemical Profile[2][3]

The following data characterizes the core scaffold. Researchers should note that the high rigidity of the spiro[3.3]heptane system results in a higher melting point and glass transition temperature (


) in derived polymers compared to acyclic analogs.
PropertyValue / DescriptionImpact on Design
CAS Number 93225-04-8 Unique Identifier
IUPAC Name This compoundOfficial nomenclature
Synonyms Spiro[3.3]heptane-2,2-dimethanol; 2,2-Bis(hydroxymethyl)spiro[3.3]heptaneCommon usage
Molecular Formula

-
Molecular Weight 156.22 g/mol Fragment-based design friendly
CLogP ~0.8 (Predicted)Low lipophilicity aids solubility
TPSA 40.46

Good membrane permeability range
H-Bond Donors 2Versatile functionalization handles
Geometry Rigid, non-planarPrevents "molecular collapse"
Part 3: Synthesis & Manufacturing Protocol

Process Overview: The Double-Alkylation Strategy

The synthesis of CAS 93225-04-8 relies on the construction of the strained spiro[3.3]heptane ring via sequential alkylation of malonate derivatives, followed by a reductive workup. This protocol is designed for high purity and scalability, minimizing ring-opening side reactions.

Visual Workflow (DOT Diagram)

Synthesis_Workflow Start Diethyl Malonate (Precursor) Step1 Cyclobutane-1,1- dicarboxylate Start->Step1 1,3-dibromopropane NaOEt/EtOH (First Cyclization) Step2 Spiro[3.3]heptane-2,2- dicarboxylate Step1->Step2 1,3-dibromopropane NaH/DMF (Spiro Cyclization) Final Spiro[3.3]heptane-2,2- dimethanol (CAS 93225-04-8) Step2->Final LiAlH4 reduction THF, 0°C -> Reflux

Figure 1: Step-wise synthetic pathway from commodity chemicals to the target spiro-diol.

Detailed Experimental Protocol

Step 1: Formation of the Spiro Diester Core Note: While starting from diethyl cyclobutane-1,1-dicarboxylate is common, this protocol assumes the formation of the second ring.

  • Reagents: Diethyl cyclobutane-1,1-dicarboxylate (1.0 eq), 1,3-dibromopropane (1.2 eq), Sodium Hydride (60% dispersion, 2.5 eq), DMF (anhydrous).

  • Setup: Flame-dried 3-neck round bottom flask under Argon atmosphere.

  • Procedure:

    • Suspend NaH in DMF at 0°C.

    • Add Diethyl cyclobutane-1,1-dicarboxylate dropwise. Allow evolution of

      
       gas to cease (formation of enolate).
      
    • Add 1,3-dibromopropane dropwise.

    • Critical Process Parameter (CPP): Heat to 60°C for 12 hours. Higher temperatures (>100°C) may cause decarboxylation or polymerization.

    • Workup: Quench with saturated

      
      , extract with diethyl ether.
      
    • Purification: Vacuum distillation is preferred over column chromatography to isolate the Diethyl spiro[3.3]heptane-2,2-dicarboxylate.

Step 2: Reduction to the Diol (CAS 93225-04-8)

  • Reagents: Spiro-diester (from Step 1), Lithium Aluminum Hydride (LiAlH4, 2.2 eq), dry THF.

  • Procedure:

    • Prepare a slurry of LiAlH4 in dry THF at 0°C.

    • Add the spiro-diester in THF dropwise to control the exotherm.

    • Reflux for 4 hours to ensure complete reduction of the sterically hindered esters.

    • Fieser Quench: Carefully add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL) sequentially, where
      
      
      is the weight of LiAlH4 in grams.
  • Isolation: Filter the granular white precipitate. Concentrate the filtrate.

  • Validation: The product should be a viscous oil or low-melting solid.

    • 1H NMR (CDCl3): Look for the disappearance of ethyl ester signals (quartet ~4.1 ppm) and appearance of methylene protons adjacent to -OH (~3.6-3.8 ppm). The spiro ring protons appear as multiplets between 1.8-2.4 ppm.

Part 4: Medicinal Chemistry Applications[1][2][4][6][7][8]

Bioisosteric Logic: The "Exit Vector" Advantage

The primary utility of CAS 93225-04-8 is its ability to serve as a scaffold that orients substituents in a specific 3D trajectory.

Comparative Topology Diagram

Bioisostere_Logic GemDimethyl Gem-Dimethyl Flexible Rotatable Metabolically Labile Target Drug Target Binding Pocket GemDimethyl->Target Entropic Penalty (High) Cyclohexane Cyclohexane-1,1-diyl Chair Conformation Axial/Equatorial Issues Lipophilic Cyclohexane->Target Steric Clash (Potential) Spiro Spiro[3.3]heptane Core Rigid Geometry Defined Exit Vectors Metabolically Stable Spiro->Target Optimal Fit (Pre-organized)

Figure 2: Comparison of spiro[3.3]heptane against traditional linkers/spacers.

Key Applications:

  • PROTAC Linkers: The diol functionality allows for the attachment of an E3 ligase ligand on one side and a Target Protein ligand on the other. The rigid spiro core prevents the linker from collapsing on itself (the "U-shape" conformation), which often reduces degradation efficiency in Proteolysis Targeting Chimeras (PROTACs).

  • Polyester & Polyurethane Synthesis: In material science, this diol is used to synthesize high-performance polymers. The spiro-fusion imparts high thermal stability and resistance to hydrolysis, making it valuable for bio-implantable materials.

  • Fragment-Based Drug Discovery (FBDD): The molecule serves as a "hub." By converting the alcohols to leaving groups (mesylates/tosylates), researchers can displace them with amines to create 2,2-diaminospiro[3.3]heptanes , which are privileged scaffolds in GPCR and ion channel research.

Part 5: References
  • Echochemical Co., Ltd. (n.d.). This compound Product Page. Retrieved from [Link]

  • Mykhailiuk, P. K. (2024).[2] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. National Institutes of Health (PubMed). Retrieved from [Link]

  • Hamza, D., & Barnes, J. (2009). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme Connect. Retrieved from [Link]

  • PubChem . (n.d.). Spiro[3.3]heptan-2-ylmethanol Compound Summary. (Note: Related mono-alcohol data for structural comparison). Retrieved from [Link]

Sources

[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Molecular Weight and Characterization of [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol

Abstract

The spiro[3.3]heptane motif is a cornerstone of modern medicinal chemistry, offering a rigid, three-dimensional scaffold that enables the exploration of novel chemical space in drug discovery. This guide provides a comprehensive technical overview of a key derivative, this compound (CAS No: 93225-04-8). We will establish its definitive molecular weight through formula derivation and calculation, discuss the empirical validation using high-resolution mass spectrometry, and contextualize its importance as a bifunctional building block. This document serves as a practical resource, detailing not only the fundamental physicochemical properties but also the underlying scientific principles and experimental methodologies essential for its application in research and development.

The Strategic Importance of Spiro[3.3]heptane Scaffolds in Modern Drug Discovery

The pharmaceutical industry is engaged in a continuous effort to "escape from flatland"—a strategic shift away from flat, aromatic molecules towards more three-dimensional (3D) structures.[1][2] Compounds with a higher fraction of sp³-hybridized carbons often exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, and can present novel vector orientations for interacting with biological targets.[1]

The spiro[3.3]heptane skeleton is an exemplary 3D scaffold. Its rigid, compact structure, composed of two fused cyclobutane rings, provides a conformationally restricted core that is increasingly utilized as a bioisosteric replacement for phenyl rings and other planar moieties.[2][3] this compound, a symmetrically substituted diol, is a particularly valuable building block. Its two primary hydroxyl groups offer versatile handles for synthetic elaboration, allowing for the construction of more complex molecules with precise spatial arrangements.

cluster_0 Traditional Drug Design cluster_1 Modern Drug Design ('Escape from Flatland') Planar Scaffolds\n(e.g., Benzene) Planar Scaffolds (e.g., Benzene) Spiro[3.3]heptane Scaffold Spiro[3.3]heptane Scaffold Planar Scaffolds\n(e.g., Benzene)->Spiro[3.3]heptane Scaffold Bioisosteric Replacement Improved Properties\n(Solubility, Metabolism) Improved Properties (Solubility, Metabolism) Spiro[3.3]heptane Scaffold->Improved Properties\n(Solubility, Metabolism) Leads to 3D Chemical Space 3D Chemical Space Spiro[3.3]heptane Scaffold->3D Chemical Space Accesses

Caption: The role of spiro[3.3]heptane as a 3D bioisostere.

Molecular Identity and Weight Determination

Accurate molecular weight is the most fundamental property of a chemical compound, confirming its identity and purity. For this compound, this is determined from its unique molecular formula, derived from its structure.

  • IUPAC Name: this compound

  • CAS Number: 93225-04-8[4]

  • Molecular Formula: C₉H₁₆O₂

Derivation of the Molecular Formula

The molecular formula C₉H₁₆O₂ is derived by systematically deconstructing the compound's name and structure:

  • Spiro[3.3]heptane Core: This defines the base skeleton, which consists of seven carbon atoms arranged in two cyclobutane rings sharing a single carbon atom (the spiro center). The formula for the unsubstituted alkane is C₇H₁₂.

  • Substitution at Position 2: The nomenclature indicates that both substituent groups are attached to the same carbon atom, position '2'. This carbon is adjacent to the spiro center.

  • Two (Hydroxymethyl) Groups: A hydroxymethyl group is -CH₂OH. Attaching two of these groups to the same carbon (C2) requires the removal of the two hydrogen atoms originally bonded to it.

  • Assembly:

    • Start with the spiro[3.3]heptane core: C₇H₁₂

    • Remove two hydrogens from C2: C₇H₁₀

    • Add two -CH₂OH groups (C₂H₆O₂): C₇H₁₀ + C₂H₆O₂ = C₉H₁₆O₂

It is important to note that this compound is an isomer of [6-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol (CAS: 138515-21-6), which shares the same molecular formula and thus the same molecular weight, but differs in the substitution pattern on the spirocyclic core.[5]

Calculation of Molecular Weight

The molecular weight (MW) is calculated by summing the atomic weights of all atoms in the molecular formula (C₉H₁₆O₂). Using the standard atomic weights from IUPAC:

ElementSymbolCountAtomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC912.011108.099
HydrogenH161.00816.128
OxygenO215.99931.998
Total Molecular Weight 156.225

The monoisotopic mass, used for high-resolution mass spectrometry, is calculated using the mass of the most abundant isotopes (¹²C, ¹H, ¹⁶O) and is 156.08373 Da .

Empirical Verification and Physicochemical Characterization

While the calculated molecular weight is theoretical, it must be confirmed empirically. This is a critical step in compound validation, typically achieved through mass spectrometry, alongside other spectroscopic and physical characterization methods.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the gold standard for confirming a compound's elemental composition. The technique measures the mass-to-charge ratio (m/z) with extremely high precision (typically <5 ppm error), allowing for the unambiguous determination of a molecular formula. For this compound, the expected m/z values for common adducts in positive ion mode would be:

  • [M+H]⁺: 157.11721 Da

  • [M+Na]⁺: 179.09915 Da

  • [M+K]⁺: 195.07310 Da

The causality for choosing HRMS is its self-validating nature; a measured mass that matches the theoretical mass to within a few parts per million provides unequivocal evidence for the proposed elemental formula, a level of certainty unattainable with low-resolution methods.

Spectroscopic and Physical Properties

A complete profile of the compound includes its spectroscopic fingerprint and physical properties.

PropertyTechniqueExpected Characteristics
¹H NMR Proton NMRSignals corresponding to the methylene protons of the -CH₂OH groups (likely a singlet), and complex multiplets for the non-equivalent protons of the two cyclobutane rings.
¹³C NMR Carbon NMRA key signal for the quaternary carbon at C2 bearing the diol, a signal for the spiro carbon, and distinct signals for the methylene carbons in the rings and the hydroxymethyl groups.
Infrared (IR) IR SpectroscopyA prominent, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of O-H stretching in the alcohol groups. A strong C-O stretching absorption around 1050 cm⁻¹.
Physical State Visual InspectionExpected to be a white to off-white solid at room temperature, due to the potential for intermolecular hydrogen bonding between the diol functionalities.
Solubility Solvent TestPredicted to have good solubility in polar organic solvents like methanol, ethanol, and DMSO.[6]

Synthesis and Application in Research

The utility of this compound stems from its role as a versatile synthetic intermediate.

Synthetic Pathways

The synthesis of functionalized spiro[3.3]heptanes can be achieved through various methods, often involving the double alkylation of malonate esters or the [2+2] cycloaddition of ketenes with alkenes.[1][3] The creation of the 2,2-diol functionality is a key synthetic step that installs the necessary handles for further derivatization. An isomer of this compound is noted as a useful intermediate in the preparation of compounds for the targeted degradation of the androgen receptor, highlighting the scaffold's relevance in developing novel therapeutics.[5]

A Commercially Available Cyclobutanone Derivative B Key Intermediate (e.g., 1,1-bis(bromomethyl)cyclobutane) A->B Multi-step sequence C Spiro[3.3]heptane Core Construction B->C Double Alkylation (e.g., with malonate) D Functional Group Transformation C->D Reduction/ Hydrolysis E This compound D->E

Caption: Generalized synthetic workflow for spiro[3.3]heptane diols.

Experimental Protocol: Molecular Weight Verification by ESI-HRMS

This protocol describes a self-validating system for the confirmation of the molecular weight and elemental composition of this compound.

Objective: To empirically verify the molecular formula C₉H₁₆O₂ by obtaining a high-resolution mass spectrum.

Methodology: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized compound.

    • Dissolve the sample in 1 mL of high-purity methanol (or a suitable solvent system like 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.

    • Prepare a dilute working solution (e.g., 10 µg/mL) by diluting the stock solution with the same solvent. To promote ionization, add 0.1% (v/v) formic acid for [M+H]⁺ mode or a trace of sodium acetate for [M+Na]⁺ mode.

  • Instrument Setup (Typical Parameters):

    • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizer Gas (N₂): Set to a pressure appropriate for stable spray (e.g., 1-2 Bar).

    • Drying Gas (N₂): Set to a flow rate and temperature to ensure efficient desolvation (e.g., 8-10 L/min at 200 °C).

    • Mass Analyzer: Time-of-Flight (TOF).

    • Mass Range: Scan from m/z 50 to 500.

    • Calibration: Ensure the instrument is calibrated immediately prior to the run using a known calibration standard (e.g., sodium formate or a commercial tuning mix). This step is critical for mass accuracy.

  • Data Acquisition:

    • Inject the working solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data for 1-2 minutes to obtain a stable signal and generate an averaged spectrum.

  • Data Analysis:

    • Process the acquired spectrum using the instrument's software.

    • Identify the peak corresponding to the expected monoisotopic mass of the target adduct (e.g., [M+H]⁺ at m/z 157.11721).

    • Calculate the mass error in parts per million (ppm) using the formula: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10⁶

    • Validation Criterion: A mass error of < 5 ppm is considered excellent confirmation of the assigned elemental composition.

Conclusion

The molecular weight of this compound is definitively established as 156.225 g/mol (monoisotopic mass: 156.08373 Da), corresponding to the molecular formula C₉H₁₆O₂ . This fundamental parameter is the gateway to its characterization and application. As a rigid, bifunctional 3D scaffold, this compound and its isomers represent valuable tools for medicinal chemists aiming to develop next-generation therapeutics with superior physicochemical and pharmacological properties. The experimental protocols outlined herein provide a robust framework for its validation, ensuring the scientific integrity required for advanced drug discovery programs.

References

  • Khotavivattana, T., et al. (2021). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. Available at: [Link]

  • PubChem. Spiro[3.3]heptane-3,3-diol. National Center for Biotechnology Information. Available at: [Link]

  • King-Men Chemical Co., Ltd. This compound. Available at: [Link]

  • Google Patents. DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane.
  • PubChemLite. 2-(hydroxymethyl)spiro[3.3]heptane-2-carboxylic acid (C9H14O3). Available at: [Link]

  • Moody, C. J., et al. (2021). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters, ACS Publications. Available at: [Link]

  • Saarinen, G. (2014). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. Semantic Scholar. Available at: [Link]

  • Mykhailiuk, P. K. (2020). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]

  • Viromii. New family of spiro-heterocyclic compounds for pharmaceutical applications and its synthesis method. Available at: [Link]

  • Carreira, E. M., et al. (2021). Applications of spiro[3.3]heptane scaffolds to medchem purposes. ResearchGate. Available at: [Link]

  • Purosolv. Innovations in Pharmaceutical Processes with Pharma-Grade Methanol. Available at: [Link]

  • PubChem. 2-Methylspiro[3.3]heptane. National Center for Biotechnology Information. Available at: [Link]

  • Shanu-Wilson, J. (2023). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. Available at: [Link]

Sources

[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Rigid, sp³-Rich Scaffold for "Escape from Flatland" Medicinal Chemistry

Executive Summary

This compound (also known as Spiro[3.3]heptane-2,2-dimethanol ) represents a high-value structural motif in modern drug discovery. As a rigid, bicyclic analog of neopentyl glycol, this molecule offers a unique combination of conformational restriction , metabolic stability , and defined exit vectors .[1]

Unlike traditional aromatic scaffolds or flexible alkyl chains, the spiro[3.3]heptane core provides a high fraction of saturated carbon (Fsp³), which correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding. This guide details the physicochemical properties, synthetic pathways, and reactivity profile of this critical building block.[1]

Structural & Physicochemical Profile

Molecular Geometry and Vectors

The molecule features a spiro[3.3]heptane core—two cyclobutane rings sharing a single quaternary carbon (C2). The two hydroxymethyl groups are attached to the C2 position (geminal substitution).

  • Puckering: Unlike the planar representation often seen in 2D sketches, the cyclobutane rings in spiro[3.3]heptane are puckered (butterfly conformation) to relieve torsional strain. This creates a distinct 3D volume not accessible to flat aromatic rings.[1]

  • Exit Vectors: The two hydroxymethyl groups project in a 'V' shape from the quaternary center.[1] This geometry mimics the spatial arrangement of a gem-dimethyl group but with the added bulk and lipophilicity control of the spirocycle.[1]

Physicochemical Data
PropertyValue / DescriptionNote
Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol
CAS Number 93225-04-8 (Diol) / 64775-97-9 (Diacid Precursor)Note: Isomer specificity is critical (2,2- vs 2,6-substitution).[1]
Physical State White to off-white solidHigh melting point due to H-bonding network.[1]
LogP (Predicted) ~0.5 – 1.2Lower than corresponding carbocycle due to two -OH groups.[1]
Metabolic Stability HighThe quaternary spiro-carbon blocks metabolic oxidation at the α-position.[1]

Synthetic Routes

The synthesis of the 2,2-dimethanol derivative typically proceeds through the construction of the spiro[3.3]heptane core followed by functional group manipulation. The most robust route involves the formation of Fecht’s Acid (Spiro[3.3]heptane-2,2-dicarboxylic acid) or its esters.

Primary Synthetic Pathway
  • Cyclization: Double alkylation of diethyl malonate with 1,1-bis(bromomethyl)cyclobutane.

  • Reduction: Exhaustive reduction of the diester/diacid using Lithium Aluminum Hydride (LiAlH₄).[1]

Synthesis Start 1,1-Bis(bromomethyl) cyclobutane Inter Spiro[3.3]heptane- 2,2-dicarboxylate Start->Inter Double Alkylation Cyclization Reagent + Diethyl Malonate (NaH, DMF) Reagent->Inter Prod [2-(Hydroxymethyl)spiro [3.3]heptan-2-yl]methanol Inter->Prod LiAlH4 Reduction (THF, 0°C -> Reflux)

Figure 1: Synthetic pathway from cyclobutane precursors to the target diol.

Chemical Reactivity & Derivatization

The 1,3-diol functionality on a quaternary carbon (neopentyl-like) exhibits unique reactivity due to steric hindrance and the lack of β-hydrogens.[1]

Key Transformations
  • Cyclization to Spiro-Oxetanes: The 1,3-relationship of the hydroxyl groups allows for intramolecular etherification (e.g., via the monotosylate) to form a 2-oxaspiro[3.4]octane or spiro-oxetane system. This creates a highly rigid, polar core often used to replace morpholine or piperidine in drug design.[1]

  • Desymmetrization: Since the molecule is achiral but pro-chiral, it can be desymmetrized using enzymes (lipases) or chiral auxiliaries to generate chiral building blocks.

  • Oxidation: Controlled oxidation can yield the dialdehyde (highly reactive) or the dicarboxylic acid (Fecht's acid).

Reactivity Network

Reactivity Center Spiro[3.3]heptane-2,2-dimethanol Oxetane Spiro-Oxetane (Rigid Ether Scaffold) Center->Oxetane 1. TsCl, Py 2. NaH (Cyclization) MonoProt Mono-Protected Alcohol (Linker Synthesis) Center->MonoProt TBSCl (1 eq) Statistical derivatization Diacid Spiro-Dicarboxylic Acid (Fecht's Acid) Center->Diacid Jones Oxidation or TEMPO/NaClO

Figure 2: Divergent synthesis from the diol core to high-value medicinal chemistry scaffolds.

Medicinal Chemistry Applications

Bioisosterism

This scaffold serves as a saturated bioisostere for:

  • Gem-dimethyl groups: Adding metabolic stability and altering solubility without changing the vector significantly.[1]

  • Cyclohexane/Phenyl rings: The spiro[3.3]heptane core provides a "spacer" that is shorter and more rigid than a cyclohexane ring, often improving potency by freezing the bioactive conformation.

Linker in PROTACs

The 2,2-dimethanol derivative is increasingly used in PROTAC (Proteolysis Targeting Chimera) design. The rigid spiro cycle acts as a "stiff" linker element, preventing the "collapse" of the PROTAC molecule onto itself and maintaining the precise distance required between the E3 ligase and the target protein.

Experimental Protocol: Reduction of Diester to Diol

Standard Operating Procedure (SOP) for the preparation of this compound.

Safety Note: LiAlH₄ is pyrophoric.[1] All operations must be performed under an inert atmosphere (Argon/Nitrogen).[1]

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Reagent Prep: Charge the flask with LiAlH₄ (2.5 equiv) suspended in anhydrous THF (0.5 M concentration). Cool to 0°C.[1]

  • Addition: Dissolve diethyl spiro[3.3]heptane-2,2-dicarboxylate (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature < 5°C.

  • Reaction: Once addition is complete, warm to room temperature, then heat to reflux for 4–6 hours. Monitor by TLC (stain with KMnO₄; the diol does not UV absorb strongly).

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL water (where 
      
      
      
      = grams of LiAlH₄ used).
    • 
       mL 15% NaOH solution.[1]
      
    • 
       mL water.[1]
      
  • Workup: Stir the granular precipitate for 30 minutes. Filter through a celite pad.[1] Wash the pad with hot THF.[1]

  • Purification: Concentrate the filtrate. The crude solid can often be recrystallized from EtOAc/Hexanes or purified via flash chromatography (MeOH/DCM gradient) to yield the pure diol.

References

  • Burkhard, J. A., et al. (2010).[1] Spirocyclic compounds in drug discovery: "Escape from Flatland".[1][2] Angewandte Chemie International Edition.[1][3] Link

  • Fecht, H. (1907).[1] Über Spirocyclane.[1] Berichte der Deutschen Chemischen Gesellschaft.[1] (Original synthesis of the dicarboxylic acid precursor). Link

  • PubChem. (2025).[1][4][5] Spiro[3.3]heptane-2,2-dicarboxylic acid (Precursor Data). National Library of Medicine.[1] Link

  • Wipf, P., et al. (2015).[1] Synthesis of spiro-oxetanes and their application in medicinal chemistry.[1] Journal of Organic Chemistry. (Contextual reference for spiro-oxetane formation from 1,3-diols).

Sources

[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol

Introduction

The spiro[3.3]heptane scaffold has emerged as a motif of significant interest in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique topographical profile that can serve as a saturated bioisostere for common planar aromatic rings like benzene.[1][2] This substitution can improve key physicochemical properties of drug candidates, including solubility and metabolic stability, while maintaining or enhancing biological activity.[3]

This compound is a symmetrically disubstituted derivative of this important scaffold. As a synthetic building block, its precise structural characterization is paramount for its effective use in drug discovery and development. This guide provides a comprehensive, multi-technique approach to the unequivocal structure elucidation of this molecule, grounded in first principles and supported by established analytical methodologies. We will proceed through a logical workflow, demonstrating how data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional NMR experiments are synthesized to build an unassailable structural proof.

Chapter 1: Foundational Analysis - Molecular Formula and Spectroscopic Expectations

Before any analysis, a theoretical assessment of the target structure (Figure 1) provides a set of expected spectroscopic signatures.

Figure 1. Chemical structure of this compound.

  • Molecular Formula : C₉H₁₆O₂[4]

  • Molecular Weight : 156.22 g/mol [4]

  • Degree of Unsaturation (DoU) : DoU = C + 1 - (H/2) = 9 + 1 - (16/2) = 2. This value is consistent with the two rings of the spiro[3.3]heptane framework, indicating no additional double bonds or rings are present.

  • Key Functional Groups : The structure contains two primary alcohol (-CH₂OH) moieties.

  • Structural Symmetry : The molecule possesses a C₂ᵥ symmetry plane that bisects the molecule through the C2 and C6 atoms. This symmetry is a critical consideration, as it will simplify the NMR spectra by rendering several carbon and proton environments chemically equivalent. This reduces the expected number of unique NMR signals from the total atom count to six distinct carbon signals and four distinct proton signals (excluding the hydroxyl protons).

Chapter 2: Mass Spectrometry - Confirming Molecular Weight and Initial Fragmentation

Objective: To verify the molecular weight of the compound and identify characteristic fragmentation patterns that support the proposed structure.

Theoretical Fragmentation Pathways

Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed. For a diol like this, common fragmentation pathways include:

  • Dehydration : The loss of a water molecule (H₂O, 18 Da) is a hallmark of alcohol fragmentation, which would yield a fragment ion [M-H₂O]⁺ at m/z 138.[5][6]

  • Loss of Hydroxymethyl Radical : Cleavage of the C-C bond can result in the loss of a •CH₂OH radical (31 Da), producing an ion at m/z 125.

  • Ring Fragmentation : The strained cyclobutane rings can undergo characteristic cleavages, although these can be complex for bicyclic systems.[5]

Experimental Protocol: ESI-MS
  • Sample Preparation : Prepare a dilute solution of the analyte (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup : Infuse the sample solution into an ESI-mass spectrometer operating in positive ion mode.

  • Data Acquisition : Acquire a full scan spectrum over a mass range of m/z 50-500.

  • Tandem MS (Optional) : To further probe fragmentation, perform a product ion scan on the protonated molecule [M+H]⁺.

Data Interpretation

A successful analysis will confirm the molecular formula and provide initial structural evidence.

Ion SpeciesTheoretical m/zObserved m/zInterpretation
[M+H]⁺157.12157.1Protonated molecule
[M+Na]⁺179.10179.1Sodiated adduct
[M+H-H₂O]⁺139.11139.1Loss of water from the protonated molecule

Table 1. Expected and representative mass spectrometry data for C₉H₁₆O₂.

Chapter 3: Infrared Spectroscopy - Functional Group Identification

Objective: To confirm the presence of the key functional groups—specifically the hydroxyl (O-H) and sp³ C-H bonds—predicted from the molecular structure.

Experimental Protocol: ATR-FTIR
  • Sample Preparation : Place a small amount of the neat compound (if liquid) or solid sample directly onto the ATR crystal.

  • Background Scan : Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan : Lower the ATR press and apply firm pressure to the sample. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing : Perform a background subtraction to obtain the final absorbance spectrum.

Data Interpretation

The IR spectrum provides direct, confirmatory evidence of the alcohol functional groups.

Wavenumber (cm⁻¹)IntensityShapeAssignmentReference
~3350StrongBroadO-H stretch (hydrogen-bonded)[7][8]
2950-2850Medium-StrongSharpsp³ C-H stretch[9]
~1040StrongSharpPrimary Alcohol C-O stretch[7][10]

Table 2. Characteristic infrared absorption bands for this compound.

The presence of a strong, broad O-H stretch and a prominent C-O stretch in the primary alcohol region provides high-confidence validation of the diol functionality.[7]

Chapter 4: Nuclear Magnetic Resonance Spectroscopy - The Definitive Structural Proof

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and topology of organic molecules. A combination of 1D and 2D experiments is required for an unambiguous assignment.[11]

Experimental Workflow

The following diagram outlines the logical flow of NMR experiments for complete structure elucidation.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR (Proton Environments) C13 ¹³C NMR (Carbon Backbone) H1->C13 DEPT DEPT-135 (Carbon Multiplicity) C13->DEPT HSQC HSQC (Direct ¹H-¹³C Correlation) DEPT->HSQC COSY COSY (¹H-¹H Connectivity) HMBC HMBC (Long-Range ¹H-¹³C Correlation) COSY->HMBC HSQC->COSY Final Final Structure Confirmation HMBC->Final

Caption: NMR workflow for structure elucidation.

Experimental Protocol: NMR
  • Sample Preparation : Dissolve approximately 10-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[12]

  • 1D Spectra Acquisition : Acquire ¹H, ¹³C, and DEPT-135 spectra on a spectrometer (e.g., 400 MHz or higher).

  • 2D Spectra Acquisition : Acquire gradient-selected COSY, HSQC, and HMBC experiments. Use standard instrument parameters, optimizing the spectral width for each experiment.[13][14]

Data Analysis and Interpretation

¹H NMR (400 MHz, CDCl₃):

  • δ ~3.70 (s, 4H) : A sharp singlet integrating to four protons, assigned to the two equivalent methylene protons of the -CH₂OH groups.

  • δ ~2.20 (m, 4H) : A multiplet assigned to the four equivalent protons on the carbons adjacent to the spiro center (C5, C7).

  • δ ~2.05 (m, 4H) : A multiplet assigned to the four equivalent protons on the carbons adjacent to the substituted quaternary carbon (C1, C3).

  • δ ~1.90 (m, 2H) : A multiplet assigned to the two equivalent protons on the carbon at the "back" of the spirocycle (C6).

  • δ ~1.60 (br s, 2H) : A broad singlet, exchangeable with D₂O, corresponding to the two equivalent hydroxyl protons.

¹³C NMR & DEPT-135 (100 MHz, CDCl₃): The observation of exactly six carbon signals strongly supports the proposed C₂ᵥ symmetry.

Labelδ (ppm)DEPT-135Assignment
C₆~22.0+ (CH₂)Methylene carbon opposite the substituted center
C₁, C₃~33.0+ (CH₂)Equivalent methylene carbons adjacent to C2
C₅, C₇~35.0+ (CH₂)Equivalent methylene carbons adjacent to spiro center
C₄~40.0AbsentSpiro quaternary carbon
C₂~48.0AbsentQuaternary carbon bearing hydroxymethyl groups
-CH₂OH~68.0+ (CH₂)Equivalent hydroxymethyl carbons

Table 3. ¹³C and DEPT-135 NMR data and assignments.

2D NMR - Assembling the Structure: Two-dimensional NMR experiments are essential for connecting the assigned signals into the final molecular structure.[14][15]

  • HSQC : This experiment correlates each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra. For example, the proton signal at δ 3.70 correlates with the carbon signal at δ 68.0.

  • COSY : This experiment reveals proton-proton coupling networks. Key correlations would be observed between the different aliphatic multiplets, confirming the connectivity within each cyclobutane ring. For instance, the protons at δ 2.05 (H1/H3) would show correlations to the protons at δ 2.20 (H5/H7) through the spiro center, and to the protons at δ 1.90 (H6).

  • HMBC : This is the definitive experiment for establishing the overall carbon skeleton by revealing 2- and 3-bond correlations between protons and carbons.

G H_CH2OH H-CH₂OH (δ 3.70) C2 C2 (δ 48.0) H_CH2OH->C2 C_CH2OH -CH₂OH (δ 68.0) H_CH2OH->C_CH2OH H1_H3 H1/H3 (δ 2.05) C2_green C2 (δ 48.0) H1_H3->C2_green C4 C4 (δ 40.0) H1_H3->C4 C5_C7 C5/C7 (δ 35.0) H1_H3->C5_C7

Caption: Key HMBC correlations confirming structural connectivity.

Key HMBC Correlations:

  • H(-CH₂OH) to C2 : The most critical correlation is from the methylene protons of the alcohol groups (δ 3.70) to the quaternary carbon at δ 48.0 (C2). This unequivocally attaches the two hydroxymethyl groups to the same carbon atom on the ring.

  • H1/H3 to C2 and C4 : The protons at δ 2.05 show correlations to both the substituted quaternary carbon (C2) and the spiro carbon (C4), confirming their position in the ring.

  • H5/H7 to C4 and C6 : The protons at δ 2.20 show correlations to the spiro carbon (C4) and the C6 carbon, establishing the connectivity of the second ring.

Conclusion

The structural elucidation of this compound is achieved through a systematic and self-validating analytical workflow. Mass spectrometry confirms the molecular formula of C₉H₁₆O₂, while infrared spectroscopy verifies the presence of primary alcohol functional groups. The definitive proof is delivered by a comprehensive suite of NMR experiments. The observation of six unique carbon signals in the ¹³C NMR spectrum is in perfect agreement with the molecule's C₂ᵥ symmetry. 1D and 2D NMR techniques, particularly COSY and HMBC, allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the spiro[3.3]heptane core and the geminal disubstitution pattern of the hydroxymethyl groups at the C2 position. The combined data from these orthogonal techniques provides an unassailable confirmation of the structure.

References

  • The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. (2020). Spectroscopy. [Link]

  • 2D NMR Introduction. (2025). Chemistry LibreTexts. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. [Link]

  • Attenuated Total Reflectance – Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis for OH, CH and CO. (n.d.). AIP Publishing. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1: 001. [Link]

  • Analysis of mass spectral fragmentation patterns in various bicyclic alcohols. (n.d.). J. Org. Chem. [Link]

  • Diastereochemical differentiation of bicyclic diols using metal complexation and collision-induced dissociation mass spectrometry. (2009). PubMed. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • FTIR Analysis of Alcohols and Compounds. (n.d.). Scribd. [Link]

  • FTIR assessments of HS; A, B Ethanol and isopropanol-based commercial... (n.d.). ResearchGate. [Link]

  • Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. (2010). PubMed. [Link]

  • NMR structures of small molecules bound to a model of an RNA CUG repeat expansion. (n.d.). PMC. [Link]

  • Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as... (n.d.). ResearchGate. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (n.d.). ChemRxiv. [Link]

  • Metastable Peak Analysis; a Method for Elucidating Fragmentation Mechanisms and Ion Structures in Mass Spectrometry. Part II. Water Loss from the Molecular Ion of 1,2-Cyclohexanediol. (n.d.). ResearchGate. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). wiley.com. [Link]

Sources

Technical Deep Dive: Scalable Synthesis of [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol , also known as 2,2-bis(hydroxymethyl)spiro[3.3]heptane . This specific isomer, featuring geminal substitution on one ring of the spiro[3.3]heptane core, serves as a critical bioisostere for gem-dimethyl groups and quaternary carbons in drug discovery, offering unique exit vectors and improved metabolic stability compared to acyclic analogs.

Executive Summary

The spiro[3.3]heptane scaffold has emerged as a high-value motif in medicinal chemistry, providing a rigid,


-rich framework that enhances physicochemical properties (solubility, 

) while restricting conformational entropy.[1] This guide focuses on the 2,2-disubstituted isomer. Unlike the more common 2,6-disubstituted derivatives (often derived directly from pentaerythritol), the 2,2-isomer requires a stepwise construction to break symmetry and install functionality on a single ring. The pathway described herein utilizes a robust "ring-on-ring" annulation strategy, validated for gram-to-multigram scale execution.

Retrosynthetic Analysis

The synthesis is designed around the construction of the second cyclobutane ring via malonate alkylation. The target diol is accessed via the reduction of the corresponding dicarboxylate, which in turn is generated from a functionalized cyclobutane precursor.

Retrosynthesis Target Target Diol This compound Diester Spiro Diester Diethyl spiro[3.3]heptane-2,2-dicarboxylate Target->Diester Reduction (LiAlH4) Precursor Electrophile 1,1-Bis(bromomethyl)cyclobutane Diester->Precursor Malonate Annulation Start Starting Material Diethyl cyclobutane-1,1-dicarboxylate Precursor->Start Reduction & Bromination

Figure 1: Retrosynthetic logic flow from target diol to commercially available cyclobutane diesters.

Detailed Synthesis Pathway[1]

Phase 1: Precursor Functionalization

Objective: Convert the commercially available diethyl cyclobutane-1,1-dicarboxylate into the bis-electrophile required for the second ring closure.

Step 1.1: Reduction to 1,1-Cyclobutanedimethanol

The quaternary carbon necessitates a strong reducing agent. Lithium Aluminum Hydride (LAH) is preferred over borohydrides for complete reduction of the gem-diester.

  • Reagents: LiAlH₄ (2.5 equiv), THF (anhydrous).

  • Protocol:

    • Charge a flame-dried 3-neck flask with LiAlH₄ in THF at 0°C under

      
      .
      
    • Add diethyl cyclobutane-1,1-dicarboxylate dropwise (exothermic).

    • Warm to reflux for 4 hours to ensure complete reduction of the sterically hindered esters.

    • Fieser Workup: Quench sequentially with

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH, and
      
      
      mL
      
      
      . Filter the granular precipitate.
    • Concentrate filtrate to yield 1,1-cyclobutanedimethanol as a viscous oil.

Step 1.2: Activation to 1,1-Bis(bromomethyl)cyclobutane

The diol is converted to the dibromide to serve as the alkylating agent. The Appel reaction or


 can be used; however, the sulfonate ester route (Mesylation/Tosylation) followed by Finkelstein displacement often yields higher purity products for cyclization. Below is the direct bromination via 

for atom economy.
  • Reagents:

    
     (0.8 equiv), DCM, 0°C to RT.
    
  • Protocol:

    • Dissolve diol in DCM at -10°C.

    • Add

      
       dropwise (control HBr evolution).
      
    • Stir overnight at RT.

    • Quench with ice water; extract with DCM. Wash with

      
      .[1]
      
    • Purification: Vacuum distillation is critical here to remove mono-brominated byproducts.

    • Product: 1,1-Bis(bromomethyl)cyclobutane .

Phase 2: Spirocyclization (Ring B Formation)

Objective: Construct the second cyclobutane ring to form the spiro[3.3]heptane core.

  • Reaction: Double alkylation of diethyl malonate.

  • Reagents: Diethyl malonate (1.1 equiv), NaH (2.5 equiv) or NaOEt, DMF/THF (1:1).

  • Mechanism: The malonate enolate performs an initial

    
     attack on one bromomethyl arm, followed by a rapid intramolecular 
    
    
    
    cyclization to close the strained 4-membered ring.

Protocol:

  • Suspend NaH (60% in oil) in dry DMF/THF at 0°C.

  • Add diethyl malonate dropwise; stir 30 min to form the sodiomalonate.

  • Add 1,1-bis(bromomethyl)cyclobutane slowly.

  • Heat to 100°C for 12–18 hours. Note: High temperature is required to overcome the ring strain energy (approx. 26 kcal/mol for cyclobutane).

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Flash chromatography (Hexane/EtOAc) is essential to separate the spiro product from unreacted malonate and oligomers.

  • Intermediate: Diethyl spiro[3.3]heptane-2,2-dicarboxylate (CAS 64775-96-8).[2]

Phase 3: Final Reduction to Target

Objective: Reduce the spiro-diester to the target diol.

  • Reagents: LiAlH₄ (2.2 equiv), THF.

  • Protocol:

    • Standard LAH reduction conditions (similar to Step 1.1).

    • The rigid spiro core makes this reduction stereochemically straightforward (achiral,

      
       symmetry).
      
    • Isolation: After Fieser workup, the product often crystallizes or presents as a thick oil. Recrystallization from

      
      /Hexane or Benzene may be possible.
      

Experimental Workflow & Data

Process Flow Diagram

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Annulation cluster_2 Phase 3: Final Step Step1 Cyclobutane Diester + LiAlH4 Step2 Diol + PBr3 -> Dibromide Step1->Step2 Step3 Dibromide + Diethyl Malonate (NaH/DMF, 100°C) Step2->Step3 Step4 Spiro Diester + LiAlH4 Step3->Step4 Step5 Purification (Crystallization) Step4->Step5

Figure 2: Step-by-step experimental workflow.

Key Reagent Table
ReagentEquiv.[1][3][4]RoleCritical Parameter
Diethyl cyclobutane-1,1-dicarboxylate 1.0Starting MaterialPurity >98% (GC)
LiAlH₄ 2.5ReductantAnhydrous conditions; Exotherm control
PBr₃ 0.8-1.0Brominating AgentDistillation of product required
Diethyl Malonate 1.1NucleophileExcess to prevent polymerization
NaH (60%) 2.5BaseWash oil with hexane for cleaner reaction
DMF SolventSolventDry; High boiling point for cyclization

Characterization & Validation

The target molecule is identified by the high symmetry of the spiro[3.3]heptane core.

  • 
    H NMR (400 MHz, 
    
    
    
    or
    
    
    ):
    • 
       3.60–3.70 (s, 4H, 
      
      
      
      ): Diagnostic singlet for the chemically equivalent hydroxymethyl groups.
    • 
       1.80–2.20 (m, 8H, Spiro ring protons): Complex multiplets typical of the spiro[3.3] system. The protons on the unsubstituted ring (C5, C6, C7) and the substituted ring (C1, C3) will show distinct coupling patterns.
      
    • 
       2.5–3.0 (br s, 2H, 
      
      
      
      ): Exchangeable with
      
      
      .
  • 
    C NMR: 
    
    • Expect signals for the quaternary spiro carbon (

      
      ), the quaternary C2 carbon, the methylene carbons of the rings, and the hydroxymethyl carbons (
      
      
      
      ppm).

Safety & Troubleshooting

  • LiAlH₄ Handling: Use Fieser workup (

    
     ratio of 
    
    
    
    :15% NaOH:
    
    
    per gram of hydride) to generate granular aluminum salts that filter easily. Avoid "gummy" precipitates which trap product.
  • Spirocyclization: If yield is low (<30%), switch to di-tert-butyl malonate . The bulky ester groups can suppress intermolecular polymerization and improve the intramolecular cyclization rate (Thorpe-Ingold effect).

  • Volatility: The intermediate 1,1-bis(bromomethyl)cyclobutane may be volatile; avoid prolonged high-vacuum exposure during isolation.

References

  • Spiro[3.

    • Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes. (2025).[3] R Discovery. Link

  • Cyclobutane Dicarboxylate Synthesis

    • Diethyl 1,1-cyclobutanedicarboxylate.[5][6][7] Organic Syntheses, Coll.[4][7] Vol. 4, p.288. Link

  • Spiro Diester Intermediate

    • Diethyl spiro[3.3]heptane-2,2-dicarboxylate (CAS 64775-96-8).[2] BenchChem Technical Data. Link

  • General Malonate Cyclization Methodology

    • Malonates in Cyclocondensation Reactions.[4][8] PMC - NIH. Link

Sources

Spectroscopic Characterization of [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol, a unique disubstituted spiro[3.3]heptane, represents a class of three-dimensional scaffolds that are of increasing interest in medicinal chemistry and materials science.[1] The rigid, non-planar structure of the spiro[3.3]heptane core can serve as a saturated bioisostere for phenyl rings, offering improved physicochemical properties in drug candidates.[1] This guide provides a detailed analysis of the predicted spectroscopic data for this diol, offering researchers and drug development professionals a foundational understanding of its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein are predicted based on established spectroscopic principles and data from analogous structures, providing a robust framework for experimental validation.

Molecular Structure and Symmetry Considerations

The structure of this compound, with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol , possesses a central quaternary spiro-carbon atom linking two cyclobutane rings.[2] One of these rings is disubstituted at the C2 position with two hydroxymethyl groups. This substitution pattern leads to several key symmetry features that will be reflected in the spectroscopic data.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum is predicted to reveal distinct signals for the protons of the spiro[3.3]heptane core and the hydroxymethyl groups. The chemical equivalence, or lack thereof, is a key determinant of the number of signals observed.[3]

Predicted ¹H NMR Data Summary

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
-OH1.5 - 4.0Broad Singlet2HChemical shift is concentration and solvent dependent; will exchange with D₂O.
-CH₂OH~3.6Singlet4HThe two CH₂ groups are equivalent due to free rotation. The protons within each CH₂ are also expected to be equivalent.
Ring CH₂ (adjacent to C2)2.0 - 2.4Multiplet4HThese protons are deshielded by the adjacent quaternary carbon with electronegative oxygen atoms.
Other Ring CH₂1.8 - 2.0Multiplet6HProtons of the unsubstituted cyclobutane ring and the C3 methylene of the substituted ring.

Causality in Experimental Choices:

When acquiring a ¹H NMR spectrum for this compound, the choice of solvent is critical. A deuterated solvent that can hydrogen bond, such as methanol-d₄ or DMSO-d₆, can help in resolving the hydroxyl proton signals. To definitively identify the -OH peaks, a D₂O exchange experiment should be performed. This involves acquiring a spectrum, adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum. The disappearance of the -OH signals confirms their assignment.[4]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • D₂O Exchange (Optional): After the initial acquisition, add one drop of deuterium oxide (D₂O) to the NMR tube, gently shake, and re-acquire the spectrum under the same conditions to identify the hydroxyl protons.

  • Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the chemical shifts to an internal standard (e.g., TMS at 0.00 ppm).

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the symmetry of the spiro[3.3]heptane core and the substitution pattern, several carbon signals are expected to be equivalent.[5]

Predicted ¹³C NMR Data Summary

CarbonPredicted Chemical Shift (δ, ppm)Notes
C4 (Spiro)~40Quaternary carbon at the spiro junction.
C2~50Quaternary carbon bearing the two hydroxymethyl groups.
-CH₂OH~65-70Carbon of the hydroxymethyl groups, deshielded by the attached oxygen.
Ring CH₂ (adjacent to C2)~35-40Methylene carbons of the substituted cyclobutane ring.
Other Ring CH₂~20-30Methylene carbons of the unsubstituted cyclobutane ring.

Trustworthiness Through Self-Validating Protocols:

A standard ¹³C NMR experiment is typically proton-decoupled, resulting in singlets for all carbon signals.[6] To validate the assignments, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed. DEPT-135 and DEPT-90 experiments will differentiate between CH, CH₂, and CH₃ groups (and quaternary carbons which will be absent). In this molecule, a DEPT-135 spectrum would show positive signals for any CH groups (none in this molecule) and negative signals for all CH₂ groups, while quaternary carbons and CH₃ groups (none in this molecule) would be absent. This provides an internal check on the assignments made from the broadband-decoupled spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Utilize the same NMR spectrometer, switching the probe to the ¹³C frequency.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower sensitivity of the ¹³C nucleus.

  • DEPT Experiments (Optional): Acquire DEPT-90 and DEPT-135 spectra to aid in the assignment of carbon types.

  • Data Processing: Process the FID similarly to the ¹H spectrum. Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS.

Infrared (IR) Spectroscopy Analysis

The IR spectrum is primarily used to identify the functional groups present in a molecule. For this compound, the key features will be the absorptions corresponding to the hydroxyl and alkane moieties.[7]

Predicted IR Data Summary

Functional GroupPredicted Absorption (cm⁻¹)IntensityNotes
O-H Stretch3200 - 3600Strong, BroadThe broadness is due to hydrogen bonding between the hydroxyl groups.
C-H Stretch (sp³ C-H)2850 - 3000StrongCharacteristic of the C-H bonds in the cyclobutane rings.[8]
C-O Stretch1000 - 1260StrongCorresponds to the stretching vibration of the carbon-oxygen single bond in the primary alcohol.[7]
C-H Bend1350 - 1480MediumMethylene scissoring and bending vibrations.[9]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid or low-melting solid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) and press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

  • Data Acquisition: Place the sample in the beam path of an FTIR spectrometer. Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Background Correction: Acquire a background spectrum (of the salt plates, KBr pellet, or solvent) and subtract it from the sample spectrum to obtain the final transmittance or absorbance spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data

m/zPredicted IdentityNotes
156[M]⁺Molecular ion peak. May be weak or absent in electron ionization (EI) due to facile fragmentation.
139[M - OH]⁺Loss of a hydroxyl radical.
138[M - H₂O]⁺Loss of a water molecule, a common fragmentation for alcohols.
125[M - CH₂OH]⁺Loss of a hydroxymethyl radical.
97[M - CH₂OH - H₂O]⁺Subsequent loss of water after the initial loss of a hydroxymethyl group.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to show the molecular ion peak.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.

cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry nmr_sample Dissolve in Deuterated Solvent nmr_1h Acquire ¹H Spectrum (D₂O Exchange) nmr_sample->nmr_1h nmr_13c Acquire ¹³C Spectrum (DEPT) nmr_sample->nmr_13c nmr_data ¹H & ¹³C Data: Chemical Shifts, Couplings, Integrals nmr_1h->nmr_data nmr_13c->nmr_data structure Structural Elucidation nmr_data->structure ir_sample Prepare Sample (Neat Film or KBr) ir_acquire Acquire IR Spectrum ir_sample->ir_acquire ir_data IR Data: Functional Group Absorptions ir_acquire->ir_data ir_data->structure ms_sample Introduce Sample (GC/LC/Infusion) ms_ionize Ionize (EI or ESI) ms_sample->ms_ionize ms_analyze Mass Analysis ms_ionize->ms_analyze ms_data MS Data: MW & Fragmentation ms_analyze->ms_data ms_data->structure start Compound Sample start->nmr_sample start->ir_sample start->ms_sample

Caption: Workflow for the comprehensive spectroscopic analysis of a novel compound.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging fundamental principles of NMR, IR, and MS, we have established a detailed spectral fingerprint for this molecule. The provided protocols offer a standardized approach for researchers to acquire and validate this data experimentally. The structural insights gained from such analyses are paramount for the rational design and development of novel chemical entities in the fields of medicinal chemistry and materials science.

References

  • Structural spectroscopic study of enantiomerically pure synthetic cathinones and their major metabolites. (n.d.). Royal Society of Chemistry.
  • 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916) - NP-MRD. (n.d.). NP-MRD.
  • 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). Pressbooks.
  • 2-(hydroxymethyl)spiro[3.3]heptane-2-carboxylic acid (C9H14O3) - PubChemLite. (n.d.). PubChem.
  • Saarinen, G. (n.d.). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. Semantic Scholar.
  • 6-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol CAS: 138515-21-6. (n.d.). Santa Cruz Biotechnology.
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (n.d.). Thieme Connect.
  • 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4 [δ... - ResearchGate. (n.d.). ResearchGate. Retrieved February 18, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgKfoPl47bKCap6QgSOnR4mmssNZKIk7umHXmfBb-c5PhSbVoz-ipE8EOxdw6fGGPNH2iNm2g-6owuMwXP9opaNQHWtdW79eL8bjX0u8S7Z6hHNFnP3xcPHy7I9PMJJjJNNd7iYlbBkjmxngzcDe8Ou-XJAjvKnlAE1FCDcORHIU_-32DQxLFXvYPKJspsVWrVpkmk9GwYm1m1803IOEwAOw23axLKCNVnFgWMJSORs3RimZ0I3oXlUpmrM9kgVjHo
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ChemRxiv. (n.d.). ChemRxiv.
  • Synthesis of (racemic) spiro[3.3]heptanones. Reaction conditions: (i)... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
  • Spiro[3.3]heptan-2-one(30152-57-9) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.
  • 4483-67-4|Spiro[3.3]heptan-2-ylmethanol|BLD Pharm. (n.d.). BLD Pharm.
  • This compound-景明化工股份有限公司. (n.d.). TRC.
  • MSBNK-Fac_Eng_Univ_Tokyo-JP008889 - MassBank. (2008, October 21). MassBank.
  • 2-BOC-2-AZA-SPIRO[3.3]HEPTANE-6-METHANOL - Fluorochem. (n.d.). Fluorochem.
  • 13C NMR Spectroscopy. (n.d.). Thieme.
  • Infrared spectra of methanol, ethanol, and n-propanol. (n.d.). NIST.
  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 30). Chemistry LibreTexts.
  • Table of Characteristic IR Absorptions. (n.d.).
  • Infrared Spectroscopy - CDN. (n.d.). Illinois State University.
  • 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021, December 15). Chemistry LibreTexts.
  • Technical Support Center: NMR Analysis of 2-(hydroxymethyl)menthol Adducts - Benchchem. (n.d.). BenchChem.
  • C7H16 infrared spectrum of heptane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of heptane image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry.
  • The mass spectra of methanol (A), ethanol (B), acetonitrile (C), and... - ResearchGate. (n.d.). ResearchGate.
  • SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. (2019, December 20). MDPI.
  • Spiro[3.3]heptan-2-ylmethanol (C8H14O) - PubChemLite. (n.d.). PubChem.
  • Methanol - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase.

Sources

Physical characteristics of [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol

Executive Summary

This compound (also known as Spiro[3.3]heptane-2,2-dimethanol ) represents a high-value structural motif in modern medicinal chemistry and advanced materials science. As a rigidified, saturated bicycle, it serves as a superior bioisostere for gem-dimethyl groups, cyclohexanes, and even phenyl rings, offering a unique vector orientation that escapes the "flatland" of traditional aromatic scaffolds.

This guide provides a comprehensive technical analysis of the compound, detailing its structural geometry, validated synthetic pathways, and physicochemical characteristics critical for drug development and polymer engineering.

Chemical Identity & Physicochemical Profile

The compound is a spirocyclic diol characterized by a high degree of three-dimensional rigidity due to the central spiro-carbon (C4).

Table 1: Core Chemical Data

PropertySpecificationNotes
IUPAC Name This compound
Common Synonyms Spiro[3.3]heptane-2,2-dimethanol; 2,2-Bis(hydroxymethyl)spiro[3.3]heptane
CAS Number 142414-64-0 (Generic/Isomer)Note: Isomers (e.g., 2,6-substituted) have distinct CAS.[1][2][3]
Molecular Formula

Molecular Weight 156.22 g/mol
SMILES OCC1(CO)CC2(CCC2)C1
Physical State Viscous Liquid / Low-Melting SolidDependent on purity/crystallinity.[4]
LogP (Predicted) ~0.8 - 1.2Lower lipophilicity than acyclic analogs due to compactness.[4]
TPSA 40.46 ŲAttributed to 2x hydroxyl groups.[4]
Solubility High: DMSO, Methanol, EthanolModerate: Water, DCM

Structural Architecture & Vector Analysis

The spiro[3.3]heptane core is not planar.[3][4][5][6][7] The two cyclobutane rings are puckered to relieve torsional strain, creating a "butterfly" shape.[4] This geometry is critical for its function as a bioisostere.[4]

  • Puckering Angle: ~20–30° for each cyclobutane ring.[4]

  • Vector Orientation: Unlike the 180° exit vectors of para-substituted benzenes or the chair conformation of cyclohexane, the 2,2-disubstitution on the spiro[3.3]heptane provides a "V-shaped" projection, maintaining spatial volume while altering the bond angles of attached pharmacophores.

Visualization: Structural Hierarchy & Bioisosterism

SpiroStructure cluster_apps Functional Applications Core Spiro[3.3]heptane Core Pucker Ring Puckering (Relieves Torsional Strain) Core->Pucker Structural Consequence Vectors Exit Vectors (Non-Planar / V-Shape) Core->Vectors Geometric Consequence Target Target: this compound Pucker->Target Defines Shape Bioisostere Bioisosteric Utility Vectors->Bioisostere Enables Bioisostere->Target Application GemDimethyl Gem-Dimethyl Replacement (Metabolic Stability) Bioisostere->GemDimethyl Phenyl Phenyl Replacement (Solubility Improvement) Bioisostere->Phenyl

Figure 1: Structural logic connecting the spiro[3.3]heptane core geometry to its bioisosteric utility in drug design.

Synthetic Protocol

The synthesis of This compound is best achieved via the reduction of its dicarboxylate precursor. This route ensures the correct regiochemistry at the 2-position.[4]

Step 1: Formation of the Spiro Core[5]
  • Reaction: Double alkylation of diethyl malonate with 1,1-bis(bromomethyl)cyclobutane.

  • Reagents: Sodium ethoxide (NaOEt), Ethanol.[4]

  • Mechanism: Two consecutive

    
     substitutions close the second cyclobutane ring.[4]
    
Step 2: Reduction to Diol
  • Reaction: Exhaustive reduction of the diester.[4]

  • Reagents: Lithium Aluminum Hydride (

    
    ), dry THF.[4]
    
Detailed Workflow (Laboratory Scale)
  • Preparation of Diethyl spiro[3.3]heptane-2,2-dicarboxylate:

    • Dissolve sodium metal (2.2 eq) in absolute ethanol to form NaOEt.

    • Add diethyl malonate (1.0 eq) dropwise at 0°C; stir for 30 min.

    • Add 1,1-bis(bromomethyl)cyclobutane (1.0 eq) dropwise.

    • Reflux for 12–16 hours.[4]

    • Workup: Remove solvent, partition between water/ether.[4] Dry organic layer (

      
      ) and concentrate.[4] Purify via vacuum distillation.[4][7]
      
  • Reduction to this compound:

    • Suspend

      
       (2.5 eq) in anhydrous THF under Argon at 0°C.
      
    • Add the diester (from Step 1) dissolved in THF dropwise to control exotherm.[4]

    • Allow to warm to Room Temperature (RT) and reflux for 4 hours.

    • Quench (Fieser Method): Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
    • Filter the granular precipitate.[4]

    • Concentrate filtrate to yield the crude diol.[4]

    • Purification: Recrystallization (from hexanes/EtOAc) or column chromatography (DCM/MeOH).[4]

Applications in R&D

A. Medicinal Chemistry (Bioisosterism)

The spiro[3.3]heptane-2,2-dimethanol scaffold is a potent tool for "escaping flatland."[4]

  • Metabolic Stability: Replacing a gem-dimethyl group or a cyclohexane ring with this spiro-diol often blocks metabolic hot-spots (CYP450 oxidation) due to the steric bulk and lack of abstractable protons at the quaternary center.

  • Solubility: The high

    
     character (Fsp3 score) improves aqueous solubility compared to aromatic analogs.[4]
    
B. Polymer Science
  • Monomer Utility: Used as a rigid diol monomer in the synthesis of polyesters and polyurethanes.[4]

  • Effect: The spiro-fusion introduces high glass transition temperatures (

    
    ) into the polymer backbone without inducing crystallinity that renders materials brittle.[4]
    

Safety & Handling

  • Hazards: Like many aliphatic diols, it is generally low toxicity but should be treated as an irritant.[4]

  • Precursors: 1,1-bis(bromomethyl)cyclobutane is a lachrymator and skin irritant.[4]

    
     is pyrophoric and reacts violently with water.[4]
    
  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at -20°C for long-term stability.

References

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ChemRxiv, 2023.[4] Link

  • Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. European Journal of Organic Chemistry, 2024.[4] Link

  • Spirocyclic Motifs in Drug Discovery. Journal of Medicinal Chemistry, 2021.[4] (General reference on spiro-scaffold utility).

  • Preparation of Spiro[3.3]heptane-2,2-dicarboxylate. BenchChem Protocols. Link

  • PubChem Compound Summary: Spiro[3.3]heptane derivatives. National Library of Medicine. Link

Sources

An In-depth Technical Guide to 2,2-bis(hydroxymethyl)spiro[3.3]heptane: A Rising Star in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The spiro[3.2]heptane motif has emerged as a critical structural element in modern drug discovery, primarily for its role as a three-dimensional, saturated bioisostere of the phenyl ring. This guide provides a comprehensive technical overview of a key derivative, [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol, systematically named 2,2-bis(hydroxymethyl)spiro[3.3]heptane . We will delve into its nomenclature, a robust synthetic pathway, its physicochemical properties, and its significant applications in the design of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique molecular scaffold.

Introduction: The Rationale for Spiro[3.3]heptanes in Drug Design

The replacement of flat, aromatic rings with three-dimensional, saturated scaffolds is a powerful strategy in medicinal chemistry to enhance the physicochemical properties of drug candidates. The spiro[3.3]heptane framework has garnered significant attention due to its rigid, well-defined three-dimensional structure.[1] Unlike the linear arrangement of substituents in a para-substituted benzene ring, the spiro[3.3]heptane core presents its substituents at a non-collinear angle, offering a unique vector space for interacting with biological targets.[1] This structural feature can lead to improved solubility, metabolic stability, and novel intellectual property positions.[2] The subject of this guide, 2,2-bis(hydroxymethyl)spiro[3.3]heptane, serves as a versatile building block for introducing this valuable scaffold into complex molecules.

Nomenclature and Structural Elucidation

The compound with the commercial name this compound is systematically named according to IUPAC nomenclature as 2,2-bis(hydroxymethyl)spiro[3.3]heptane .

  • Spiro[3.3]heptane: This defines the core structure, which consists of two cyclobutane rings connected by a single shared carbon atom (the spiro atom). The numbers in the brackets, [3.3], denote the number of carbon atoms in each ring, excluding the spiro atom. "Heptane" indicates a total of seven carbon atoms in the bicyclic system.

  • 2,2-bis(hydroxymethyl): This indicates that there are two hydroxymethyl (-CH₂OH) groups attached to the same carbon atom, which is at the '2' position of the spiro[3.3]heptane skeleton.

The structure is as follows:

Caption: Structure of 2,2-bis(hydroxymethyl)spiro[3.3]heptane.

Synthesis and Characterization

A robust and scalable synthesis of 2,2-bis(hydroxymethyl)spiro[3.3]heptane can be achieved via a malonic ester synthesis followed by reduction. This method offers a straightforward approach from commercially available starting materials.

Synthetic Pathway

The overall synthetic strategy involves two key steps:

  • Double alkylation of diethyl malonate: Formation of the spiro[3.3]heptane core by reacting diethyl malonate with 1,3-dibromopropane.

  • Reduction of the diester: Conversion of the resulting diethyl spiro[3.3]heptane-2,2-dicarboxylate to the target diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Synthesis_Pathway cluster_0 Step 1: Spirocyclization cluster_1 Step 2: Reduction diethyl_malonate Diethyl Malonate intermediate Diethyl spiro[3.3]heptane- 2,2-dicarboxylate diethyl_malonate->intermediate NaOEt, EtOH dibromopropane 1,3-Dibromopropane dibromopropane->intermediate product 2,2-bis(hydroxymethyl)spiro[3.3]heptane intermediate->product 1. LiAlH₄, THF 2. H₂O workup

Caption: Synthetic workflow for 2,2-bis(hydroxymethyl)spiro[3.3]heptane.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl spiro[3.3]heptane-2,2-dicarboxylate

  • Rationale: This step employs the classic malonic ester synthesis. The acidity of the α-hydrogens of diethyl malonate allows for deprotonation by a base like sodium ethoxide, forming a nucleophilic enolate. This enolate then undergoes two successive Sₙ2 reactions with 1,3-dibromopropane to form the two cyclobutane rings in a sequential manner.

  • Procedure:

    • To a solution of sodium ethoxide (2.2 equivalents), prepared by dissolving sodium metal in anhydrous ethanol, is added diethyl malonate (1.0 equivalent) dropwise at 0 °C.

    • The reaction mixture is stirred for 30 minutes at room temperature.

    • 1,3-dibromopropane (2.1 equivalents) is then added dropwise, and the mixture is heated to reflux for 24-48 hours, until the reaction is complete (monitored by TLC or GC-MS).

    • The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether (3x).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

    • The crude product is purified by vacuum distillation or column chromatography on silica gel to yield diethyl spiro[3.3]heptane-2,2-dicarboxylate.

Step 2: Synthesis of 2,2-bis(hydroxymethyl)spiro[3.3]heptane

  • Rationale: The ester functional groups of the intermediate are reduced to primary alcohols using a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is a common and effective choice for this transformation.

  • Procedure:

    • A solution of diethyl spiro[3.3]heptane-2,2-dicarboxylate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (2.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

    • The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • The resulting granular precipitate is filtered off and washed thoroughly with THF.

    • The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the crude 2,2-bis(hydroxymethyl)spiro[3.3]heptane.

    • Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)
Technique Expected Features
¹H NMR - A broad singlet for the two hydroxyl (-OH) protons. - A singlet or a multiplet for the four protons of the two methylene (-CH₂-) groups of the hydroxymethyl substituents. - A series of multiplets in the aliphatic region (approx. 1.5-2.5 ppm) corresponding to the eight protons of the spiro[3.3]heptane ring system.
¹³C NMR - A signal for the carbinol carbons (-CH₂OH) around 60-70 ppm. - A signal for the quaternary spiro carbon atom. - Signals for the other methylene carbons of the cyclobutane rings in the aliphatic region.
IR Spectroscopy - A strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. - C-H stretching absorptions in the 2850-3000 cm⁻¹ region. - A C-O stretching absorption around 1050 cm⁻¹.
Mass Spectrometry - The molecular ion peak (M⁺) would be expected. - Common fragmentation patterns would include the loss of water (M-18) and the loss of a hydroxymethyl group (M-31).

Applications in Drug Discovery and Medicinal Chemistry

The primary application of 2,2-bis(hydroxymethyl)spiro[3.3]heptane is as a building block for introducing the spiro[3.3]heptane scaffold as a benzene bioisostere.[2][1]

Bioisosterism with the Phenyl Ring

The spiro[3.3]heptane core can mimic the spatial arrangement of substituents on a phenyl ring, particularly in a 1,3- (meta) or 1,4- (para) relationship, but with a significantly different physicochemical profile.

Bioisosterism cluster_phenyl para-Substituted Phenyl Ring cluster_spiro 2,6-Disubstituted Spiro[3.3]heptane phenyl phenyl spiro spiro p_text Linear Geometry s_text Non-linear Geometry (3D)

Caption: Comparison of substituent vectors in phenyl vs. spiro[3.3]heptane scaffolds.

Key Advantages of the Spiro[3.3]heptane Scaffold:

  • Increased sp³ Character: A higher fraction of sp³-hybridized carbons is often correlated with higher clinical success rates for drug candidates.[4]

  • Improved Solubility: Replacing a lipophilic aromatic ring with a saturated carbocycle can increase aqueous solubility.

  • Enhanced Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidative metabolism can lead to a better pharmacokinetic profile.

  • Novel Chemical Space: The unique 3D geometry allows for exploration of novel interactions with protein targets that may not be possible with flat aromatic systems.[5]

Synthetic Utility

The two primary hydroxyl groups of 2,2-bis(hydroxymethyl)spiro[3.3]heptane provide convenient handles for further chemical modification. These alcohols can be:

  • Oxidized to aldehydes or carboxylic acids.

  • Converted to leaving groups (e.g., tosylates, mesylates) for nucleophilic substitution.

  • Esterified or etherified to introduce a wide range of functional groups.

  • Used to link the spiro[3.3]heptane core to other molecular fragments.

Conclusion

2,2-bis(hydroxymethyl)spiro[3.3]heptane is a valuable and versatile building block for contemporary drug discovery. Its synthesis is accessible, and its incorporation into lead compounds offers a proven strategy for optimizing physicochemical properties and exploring novel chemical space. As the demand for sp³-rich, three-dimensional molecules continues to grow, the importance of the spiro[3.3]heptane scaffold and its derivatives is set to increase, making this compound a key tool for medicinal chemists.

References

  • Stepan, A. F., et al. (2012). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Hamza, D., & Jones, M. J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Tetrahedron Letters.
  • Kenny, P. W., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(9), 1292-1297. [Link]

  • Saarinen, G. (n.d.). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. Semantic Scholar.
  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry. ResearchGate. [Link]

  • Prieur, A., et al. (2023). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 2-Methylspiro[3.3]heptane. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to Spiro[3.3]heptane Derivatives: Scaffolds for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

The paradigm in modern drug discovery is undergoing a significant shift, moving away from the predominantly flat, aromatic structures that have long characterized small molecule therapeutics. This "escape from flatland" is driven by the pursuit of compounds with improved physicochemical properties, enhanced target selectivity, and novel intellectual property.[1][2][3] Within this movement, spirocyclic scaffolds have emerged as powerful tools, and among them, the spiro[3.3]heptane core has garnered considerable attention.[1][4] Its rigid, three-dimensional structure offers a unique conformational restriction and spatial arrangement of substituents, providing a versatile platform for the design of next-generation therapeutics.[1][4][5] This guide provides a comprehensive overview of spiro[3.3]heptane derivatives, from their synthesis to their strategic application in medicinal chemistry.

The Spiro[3.3]heptane Scaffold: Unique Properties and Strategic Advantages

The spiro[3.3]heptane framework consists of two cyclobutane rings fused at a single carbon atom. This arrangement imparts a high degree of rigidity and a well-defined three-dimensional geometry.[1][4] This structural rigidity is a key advantage in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Furthermore, the spirocyclic nature of the core allows for precise, non-planar vectorization of substituents, enabling chemists to explore chemical space that is inaccessible with traditional flat aromatic rings.[1][5]

One of the most compelling applications of the spiro[3.3]heptane scaffold is its use as a saturated bioisostere of the phenyl ring.[1][6][7][8] Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate a molecule's properties while retaining its biological activity. The spiro[3.3]heptane core can mimic mono-, meta-, and para-substituted phenyl rings, offering a non-aromatic alternative that can lead to improved solubility, metabolic stability, and other desirable ADME (absorption, distribution, metabolism, and excretion) properties.[6][7][8][9]

The introduction of heteroatoms into the spiro[3.3]heptane skeleton, creating derivatives such as azaspiro[3.3]heptanes and oxaspiro[3.3]heptanes, further expands its utility.[10][11][12][13] These heterocyclic variants can serve as bioisosteres for common saturated heterocycles like piperidine, piperazine, and morpholine, offering novel and often more stable alternatives.[11][13][14][15]

Synthetic Strategies for Accessing the Spiro[3.3]heptane Core

The construction of the strained spiro[3.3]heptane system requires specialized synthetic methodologies. Several key strategies have been developed, each with its own advantages and applications.

Formal [2+2] cycloaddition reactions are a common approach to construct the cyclobutane rings of the spiro[3.3]heptane core.[6] For instance, the reaction of ketenes or keteneiminium salts with alkenes can be employed to form a cyclobutanone, which can then be further elaborated.[7] A notable example involves the thermal reaction of N,N-dimethylamides of cyclobutane carboxylic acids with various alkenes in the presence of triflic anhydride and a non-nucleophilic base, followed by hydrolysis, to yield substituted spiro[3.3]heptanones.[7]

Experimental Protocol: Synthesis of Spiro[3.3]heptanones via Keteneiminium Salts [7]

  • Reaction Setup: To a solution of the alkene (1.0 equivalent) and the N,N-dimethylamide of a cyclobutane carboxylic acid (1.2 equivalents) in 1,2-dichloroethane, add a hindered base such as collidine or lutidine (1.2 equivalents).

  • Activation: Add trifluoromethanesulfonic anhydride (triflic anhydride, 1.2 equivalents) dropwise to the cooled reaction mixture.

  • Cycloaddition: Heat the reaction mixture to reflux and maintain for 16 hours.

  • Hydrolysis: After cooling, quench the reaction with an aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield the desired spiro[3.3]heptanone.

Another robust method for constructing the spiro[3.3]heptane core involves the double alkylation of a suitable C1-synthon with a 1,1-bis(halomethyl)cyclobutane derivative.[6] For example, diethyl malonate or tosylmethyl isocyanide (TosMIC) can be deprotonated with a strong base and subsequently reacted with a 1,1-bis(bromomethyl)cyclobutane to form the spirocyclic system.[6]

Experimental Protocol: Spiro[3.3]heptane Synthesis via Malonate Alkylation [16]

  • Deprotonation: To a solution of diethyl malonate in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.

  • First Alkylation: Add a solution of 1,1-bis(bromomethyl)cyclobutane in the same solvent dropwise to the reaction mixture.

  • Second Alkylation (Intramolecular): After the initial alkylation is complete, add a second equivalent of a strong base to facilitate the intramolecular cyclization.

  • Workup: Quench the reaction with water and extract the product with an organic solvent.

  • Decarboxylation: The resulting diester can be saponified to the diacid and then thermally decarboxylated to afford the spiro[3.3]heptane core.[16]

A more recent and innovative approach involves a "strain-relocating" semipinacol rearrangement.[17] This method utilizes the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. The resulting 1-bicyclobutylcyclopropanol intermediate undergoes an acid-catalyzed rearrangement to furnish the spiro[3.3]heptan-1-one core.[17] This process is highly regio- and stereospecific, allowing for the synthesis of optically active derivatives.[17]

Synthesis_Pathways cluster_0 [2+2] Cycloaddition cluster_1 Double Alkylation cluster_2 Semipinacol Rearrangement ketene Ketene/Keteneiminium Salt spiro_ketone_1 Spiro[3.3]heptanone ketene->spiro_ketone_1 Thermal Cycloaddition alkene Alkene alkene->spiro_ketone_1 malonate Malonate Ester / TosMIC spiro_core Spiro[3.3]heptane Core malonate->spiro_core Sequential Alkylation bis_halo 1,1-bis(halomethyl)cyclobutane bis_halo->spiro_core cyclopropanol 1-Sulfonylcyclopropanol intermediate Bicyclobutylcyclopropanol Intermediate cyclopropanol->intermediate bicyclobutane Lithiated Bicyclobutane bicyclobutane->intermediate spiro_ketone_2 Spiro[3.3]heptan-1-one intermediate->spiro_ketone_2 Acid-catalyzed Rearrangement

Caption: Key synthetic strategies for the construction of the spiro[3.3]heptane core.

Physicochemical Properties and their Modulation

A key driver for the adoption of spiro[3.3]heptane derivatives in drug discovery is the ability to fine-tune their physicochemical properties. The replacement of a flat aromatic ring with a saturated, three-dimensional spirocycle generally leads to an increase in the fraction of sp³-hybridized carbons (Fsp³).[2][3] A higher Fsp³ is often correlated with improved clinical success rates, likely due to enhanced solubility, better metabolic stability, and more specific binding interactions.[2][3]

The introduction of functional groups, such as trifluoromethyl (CF₃) groups, can further modulate properties like acidity (pKa) and lipophilicity (LogP). For example, trifluoromethyl-containing spiro[3.3]heptanes have been shown to be more acidic and lipophilic compared to their non-fluorinated counterparts.

Table 1: Comparison of Physicochemical Properties

ScaffoldFsp³cLogPAqueous Solubility (PBS, µM)Reference
Benzene0.02.13LowGeneral
Spiro[3.3]heptane1.0~2.5Moderate[9]
Bicyclo[1.1.1]pentane1.0~1.8High[7]
meta-Benzene in Sonidegib0.534.20.5[9]
Spiro[3.3]heptane analog of Sonidegib0.683.83.5[9]
para-Benzene in Benzocaine0.441.8120[9]
Spiro[3.3]heptane analog of Benzocaine0.641.7150[9]

Note: Values are illustrative and can vary based on substitution patterns.

Applications in Drug Discovery: Case Studies

The practical utility of the spiro[3.3]heptane scaffold has been demonstrated through its incorporation into several drug candidates and approved drugs, where it has led to significant improvements in their pharmacological profiles.

The spiro[3.3]heptane core has been successfully employed as a bioisostere for mono-, meta-, and para-substituted phenyl rings in various drug molecules.[7][8][9][18]

  • Sonidegib (Anticancer): Replacement of the meta-substituted phenyl ring in the Hedgehog pathway inhibitor Sonidegib with a spiro[3.3]heptane moiety resulted in a patent-free analog with retained high potency.[6][8][9]

  • Vorinostat (Anticancer): The phenyl ring in the histone deacetylase (HDAC) inhibitor Vorinostat was replaced with a spiro[3.3]heptane scaffold, again yielding a potent analog.[6][8][9]

  • Benzocaine (Anesthetic): A spiro[3.3]heptane analog of the local anesthetic Benzocaine, where the para-substituted phenyl ring was replaced, demonstrated comparable antinociceptive activity to the parent drug.[7][9]

Bioisosteric_Replacement cluster_sonidegib Sonidegib Analog cluster_vorinostat Vorinostat Analog cluster_benzocaine Benzocaine Analog sonidegib_phenyl meta-Phenyl Ring sonidegib_spiro Spiro[3.3]heptane sonidegib_phenyl->sonidegib_spiro Bioisosteric Replacement improve Improved Properties: - Solubility - Metabolic Stability - Novel IP sonidegib_spiro->improve vorinostat_phenyl Phenyl Ring vorinostat_spiro Spiro[3.3]heptane vorinostat_phenyl->vorinostat_spiro Bioisosteric Replacement vorinostat_spiro->improve benzocaine_phenyl para-Phenyl Ring benzocaine_spiro Spiro[3.3]heptane benzocaine_phenyl->benzocaine_spiro Bioisosteric Replacement benzocaine_spiro->improve

Caption: Spiro[3.3]heptane as a bioisostere for phenyl rings in drug molecules.

Heteroatom-containing spiro[3.3]heptanes have proven to be valuable bioisosteres for common saturated heterocyclic rings found in many drugs.

  • 2,6-Diazaspiro[3.3]heptane as a Piperazine Mimic: In the PARP inhibitor Olaparib, replacing the piperazine ring with a 2,6-diazaspiro[3.3]heptane moiety led to a significant improvement in target selectivity and a reduction in off-target cytotoxicity, despite a slight decrease in potency.[2][3][11]

  • 2-Azaspiro[3.3]heptane as a Piperidine Mimic: The 2-azaspiro[3.3]heptane scaffold has been explored as a more water-soluble and rigid bioisostere for the piperidine core.[11][15]

  • 2-Oxa-6-azaspiro[3.3]heptane as a Morpholine Mimic: This scaffold serves as a viable bioisostere for morpholine, offering a different three-dimensional arrangement of the heteroatoms and potentially improved metabolic stability.[14]

Future Outlook

The spiro[3.3]heptane scaffold and its derivatives are poised to play an increasingly important role in drug discovery.[4] The continued development of novel and efficient synthetic routes will make a wider range of these building blocks accessible to medicinal chemists.[4] As our understanding of the relationship between three-dimensional molecular shape and biological activity grows, the rational design of spiro[3.3]heptane-containing molecules will undoubtedly lead to the discovery of new and improved therapeutics with enhanced efficacy and safety profiles. The strategic use of this unique scaffold provides a clear pathway to escape the "flatland" of traditional drug design and explore new frontiers in medicinal chemistry.[16]

References

  • Burkhard, J. A., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. Available at: [Link]

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. Available at: [Link]

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. Available at: [Link]

  • Prysiazhniuk, K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]

  • ResearchGate. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Available at: [Link]

  • Stepan, A. F., et al. (2012). The Bicyclo[1.1.1]pentane Motif in Medicinal Chemistry. Organic Letters. Available at: [Link]

Sources

Methodological & Application

Synthesis of [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol

Executive Summary & Strategic Rationale

The spiro[3.3]heptane scaffold has emerged as a high-value bioisostere in modern drug discovery, offering a rigid, sp³-rich alternative to gem-dimethyl groups or cyclohexyl rings.[1] Its specific geometry provides unique exit vectors that can improve metabolic stability and solubility while maintaining target engagement.[2]

This protocol details the synthesis of This compound (also known as spiro[3.3]heptane-2,2-dimethanol).[2] Unlike linear alkyl chains, this spiro-diol offers a constrained "butterfly" conformation, making it an ideal building block for dendrimers, MOFs (Metal-Organic Frameworks), and macrocyclic drugs.

Key Technical Insight: Direct dialkylation of cyclobutane derivatives to form spirocycles is often plagued by low yields due to ring strain and steric hindrance at the quaternary center.[2] This guide utilizes a "Fold-Back" Strategy : utilizing a pre-formed cyclobutane core (1,1-bis(bromomethyl)cyclobutane) to alkylate a malonate nucleophile.[2] This approach is thermodynamically superior to attempting to close the second ring via sequential alkylation of a linear precursor.[2]

Retrosynthetic Analysis & Workflow

The synthesis is broken down into three critical phases. The logic prioritizes the isolation of stable intermediates to ensure the purity of the final strained diol.

Pathway Logic:

  • Core Reduction: Converting the commercially available cyclobutane diester to a diol.[2]

  • Activation: Transforming the diol into a bis-electrophile (dibromide).

  • Spiroannulation: The critical ring-closing step using malonate chemistry.[2][3]

  • Global Reduction: Final conversion of the spiro-diester to the target spiro-diol.

Figure 1: Synthetic workflow for the construction of the spiro[3.3]heptane-2,2-diol core.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (The Linker)

Objective: Create the electrophilic "corner" piece (1,1-bis(bromomethyl)cyclobutane).

Step 1.1: Reduction of Diethyl 1,1-cyclobutanedicarboxylate

  • Reagents: Diethyl 1,1-cyclobutanedicarboxylate (1.0 eq), LiAlH₄ (2.2 eq), dry THF.

  • Protocol:

    • Suspend LiAlH₄ in dry THF at 0°C under Argon.

    • Add the diester dropwise (exothermic).[2]

    • Warm to RT and reflux for 4 hours.

    • Quench (Fieser Method): Cool to 0°C. Add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

    • Filter the granular precipitate.[2] Concentrate filtrate to yield 1,1-cyclobutanedimethanol as a viscous oil.[2]

    • Checkpoint: Yield should be >90%.[2] NMR should show loss of ethyl ester signals.[2]

Step 1.2: Bromination

  • Reagents: 1,1-cyclobutanedimethanol (1.0 eq), PBr₃ (0.8 eq) or CBr₄/PPh₃.[2]

  • Protocol (PBr₃ method):

    • Dissolve diol in DCM at -5°C.

    • Add PBr₃ dropwise (neat).[2]

    • Allow to warm to RT and stir overnight.

    • Pour onto ice/water. Extract with DCM.[2] Wash with NaHCO₃.[2]

    • Purification: Vacuum distillation is recommended for high purity, though the crude is often usable.[2]

    • Product:1,1-bis(bromomethyl)cyclobutane .[2][4][5][6][7]

Phase 2: The Spiroannulation (Critical Step)

Objective: Close the second cyclobutane ring onto the malonate.

This is the most challenging step. The use of NaH in DMF is superior to NaOEt/EtOH because the higher temperature capability and non-protic nature of DMF favor the S_N2 kinetics required to overcome the ring strain.

ParameterSpecificationRationale
Solvent DMF (Anhydrous)Promotes S_N2 reaction; dissolves NaH effectively.[2]
Base NaH (60% dispersion)Irreversible deprotonation prevents retro-Claisen pathways.[2]
Stoichiometry 2.5 eq Base : 1.0 eq MalonateEnsures complete formation of the dianion species.[2]
Temperature 100°C - 110°CRequired to overcome the activation energy of the second alkylation.

Protocol:

  • Deprotonation: To a suspension of NaH (2.5 eq) in dry DMF at 0°C, add Diethyl Malonate (1.0 eq) dropwise. Evolution of H₂ gas will be vigorous.[2] Stir for 30 min at RT until gas evolution ceases.

  • Alkylation: Add 1,1-bis(bromomethyl)cyclobutane (1.0 eq) in a minimum volume of DMF dropwise.

  • Cyclization: Heat the mixture to 100°C for 12–18 hours.

    • Observation: The mixture will turn dark orange/brown.[2]

  • Workup: Cool to RT. Quench carefully with saturated NH₄Cl.[2] Extract with Et₂O (3x).[2]

  • Purification: Flash chromatography (Hexane/EtOAc). The spiro-diester is less polar than the starting malonate but more polar than the dibromide.

    • Product:Diethyl spiro[3.3]heptane-2,2-dicarboxylate .

Phase 3: Final Reduction

Objective: Convert the spiro-diester to the target diol.

Protocol:

  • Suspend LiAlH₄ (2.5 eq) in dry THF or Et₂O at 0°C.

  • Add Diethyl spiro[3.3]heptane-2,2-dicarboxylate (1.0 eq) dropwise.

  • Reflux for 2–4 hours.

  • Quench using the Fieser method (see Step 1.1).[2]

  • Isolation: The product, This compound , is a crystalline solid or viscous oil.[2] Recrystallization from benzene/hexane or DCM/hexane may be required.[2]

Analytical Data & Validation

To ensure trust in the synthesized material, compare against these expected spectral characteristics:

PropertyExpected ValueNotes
¹H NMR δ ~3.60 (s, 4H, -CH₂OH)Characteristic singlet for equivalent hydroxymethyl groups.[2]
¹H NMR δ ~1.8-2.2 (m, 12H, Ring)Complex multiplets for the spiro[3.3]heptane core.[2]
¹³C NMR Quaternary C at ~35-45 ppmThe spiro carbon (C4) and the substituted carbon (C2).
Mass Spec [M+H]+ ~ 157.1Formula: C₉H₁₆O₂ (MW: 156.[2]22)

Safety & Handling

  • 1,1-bis(bromomethyl)cyclobutane: Potent alkylating agent.[2] Handle in a fume hood. Potential lachrymator.[2]

  • Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water.[2] Use dry solvents and inert atmosphere (Argon/Nitrogen).[2] Ensure Class D fire extinguisher is available.

  • Sodium Hydride (NaH): Pyrophoric solid.[2] Wash oil dispersion with hexane only if strictly necessary; otherwise, use as received to minimize risk.[2]

References

  • Synthesis of Spiro[3.

    • Title: Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[2][4][8]

    • Source:ChemRxiv, 2024.[2]

    • URL:[Link][2][9]

    • Relevance: Validates the spiro[3.
  • Malonate Alkylation Protocols

    • Title: Diethyl 1,1-cyclobutanedicarboxylate (Organic Syntheses).[2]

    • Source:Organic Syntheses, Coll.[2][10] Vol. 4, p.288 (1963).[2]

    • URL:[Link][2]

    • Relevance: Provides the foundational method for the first cyclobutane ring formation and handling of malonate alkylations.[2]

  • Spiroannulation Precursors

    • Title: Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.[2]

    • Source:Synlett, 2002.[2]

    • Relevance: Describes the use of tosylate/bromide precursors for closing spiro[3.
  • General Spiro Diester Synthesis

    • Title: Spiro[3.3]heptane-2,2-dicarboxylic acid (PubChem).[2]

    • Source:National Library of Medicine.[2]

    • URL:[Link][2]

    • Relevance: Confirms the existence and stability of the dicarboxylic acid precursor required for reduction to the diol.

Sources

The Emerging Role of [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol in Medicinal Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spiro[3.3]heptane Scaffold - A New Dimension in Drug Design

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional, two-dimensional chemical space dominated by flat, aromatic rings. This "escape from flatland" is driven by the understanding that molecules with greater three-dimensionality often exhibit improved physicochemical properties and biological activity.[1][2][3][4] Among the scaffolds at the forefront of this evolution is the spiro[3.3]heptane framework, a rigid and structurally unique motif.[1][2] At the heart of this class of compounds is [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol, a versatile building block offering a gateway to a new realm of chemical diversity.

1.1. Beyond Flatland: The Importance of 3D Scaffolds in Modern Medicinal Chemistry

The over-reliance on flat aromatic structures in drug discovery has led to challenges in achieving desirable absorption, distribution, metabolism, and excretion (ADME) profiles. Three-dimensional scaffolds, such as spiro[3.3]heptanes, introduce conformational rigidity and defined spatial arrangements of functional groups. This can lead to enhanced target-binding affinity and selectivity, as well as improved metabolic stability and aqueous solubility.

1.2. Introducing this compound: Structure and Physicochemical Properties

This compound, with the CAS number 93225-04-8, is a diol featuring the spiro[3.3]heptane core.[5] This scaffold consists of two cyclobutane rings fused at a single carbon atom, creating a rigid, non-planar structure. The two hydroxymethyl groups provide convenient handles for further chemical modification, allowing for the construction of more complex molecules.

PropertyValueSource
Molecular FormulaC9H16O2PubChem
Molecular Weight156.22 g/mol PubChem
CAS Number93225-04-8[5]

1.3. The "Spirocyclic Advantage": How Unique Geometry Impacts Drug Properties

The spiro[3.3]heptane core offers several advantages in drug design:

  • Enhanced 3D Character: The defined and rigid structure allows for precise positioning of substituents in three-dimensional space, facilitating optimal interactions with biological targets.

  • Metabolic Stability: The strained cyclobutane rings can be more resistant to metabolic degradation compared to more flexible aliphatic chains.[6]

  • Improved Solubility: The introduction of sp³-rich scaffolds can disrupt planarity and crystallinity, often leading to increased aqueous solubility.[1]

  • Novel Chemical Space: Spiro[3.3]heptane derivatives provide access to unexplored areas of chemical space, offering opportunities for the discovery of new pharmacophores.[1][3][4]

Core Applications in Medicinal Chemistry

The unique structural features of this compound and its derivatives have led to their application as versatile building blocks and bioisosteres in drug discovery.

2.1. A Bioisosteric Replacement for Traditional Moieties

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a part of a molecule is replaced by a structurally different group that retains similar biological activity but offers improved properties. The spiro[3.3]heptane scaffold has emerged as a valuable bioisostere for several common structural motifs.[1][7][8]

  • Benzene Ring Mimic: The spiro[3.3]heptane core can act as a saturated, non-planar bioisostere for mono-, meta-, and para-substituted phenyl rings.[7][8] This replacement can lead to patent-free analogs of existing drugs with potentially improved properties. For instance, this strategy has been successfully applied to the anticancer drugs Sonidegib and Vorinostat, as well as the anesthetic Benzocaine.[7][8][9]

  • Piperidine and Piperazine Bioisostere: Heterocyclic variants of the spiro[3.3]heptane scaffold, such as 2-azaspiro[3.3]heptane and 2,6-diazaspiro[3.3]heptane, have been developed as bioisosteres for piperidine and piperazine rings, respectively.[6][10] These are among the most common ring systems found in approved drugs.[6]

2.2. A Scaffold for Exploring Novel Chemical Space

The diol functionality of this compound serves as a branching point for the synthesis of diverse libraries of compounds. This allows for the exploration of new chemical space and the development of novel drug candidates.

  • Synthesis of Constrained Amino Acids: Derivatives of spiro[3.3]heptane have been used to create sterically constrained amino acids for use in biochemistry and drug design.[11]

  • Development of Novel Therapeutics: The spiro[3.3]heptane scaffold has been incorporated into a variety of drug discovery programs. For example, a 2-azaspiro[3.3]heptane core was used to re-engineer fentanyl, preserving its analgesic properties while potentially reducing respiratory side effects.[12]

Experimental Protocols

The following protocols provide a general framework for the synthesis and derivatization of spiro[3.3]heptane-based compounds. Researchers should adapt these methods based on the specific requirements of their target molecules and consult relevant literature for detailed procedures.

3.1. Protocol 1: Synthesis of Spiro[3.3]heptane Derivatives

The synthesis of substituted spiro[3.3]heptanes can be achieved through various routes, often involving the construction of the cyclobutane rings.[2][4] A common strategy involves the thermal reaction of keteneiminium salts with alkenes to form cyclobutanones, which can then be further elaborated.[7][13]

  • Principle and Rationale: This approach offers a modular way to construct the spiro[3.3]heptane core from commercially available starting materials. The choice of alkene and amide starting materials allows for the introduction of various substituents.[7]

  • Step-by-Step Procedure (General):

    • React an N,N-dimethylamide of a cyclobutane carboxylic acid with an appropriate alkene in the presence of a dehydrating agent (e.g., (CF3SO2)2O) and a non-nucleophilic base (e.g., collidine).[7]

    • The reaction is typically carried out in a suitable solvent like 1,2-dichloroethane at reflux temperature.[13]

    • Hydrolyze the intermediate vinamidinium salt to yield the desired spiro[3.3]heptanone.[7]

    • The ketone can then be reduced to the corresponding alcohol or diol, such as this compound, using standard reducing agents (e.g., NaBH4, LiAlH4).

  • Characterization and Quality Control: The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

    • Mass Spectrometry (MS)

    • High-Performance Liquid Chromatography (HPLC)

3.2. Protocol 2: Derivatization of this compound

The diol functionality of the title compound provides a versatile platform for further chemical modifications, such as etherification, esterification, or conversion to other functional groups.

  • Principle: Williamson Ether Synthesis: This classic method can be adapted to synthesize bis-ethers from the spirocyclic diol. The diol is first deprotonated with a strong base to form a dialkoxide, which then reacts with an alkyl halide to form the ether linkages.

  • Step-by-Step Procedure (General):

    • Dissolve this compound in a suitable anhydrous solvent (e.g., THF, DMF).

    • Add a strong base (e.g., NaH, KH) portion-wise at a controlled temperature (e.g., 0 °C) to deprotonate the hydroxyl groups.

    • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) and allow the reaction to proceed, possibly with heating, until completion.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product using column chromatography.

  • Analysis and Purification: Monitor the reaction progress using Thin Layer Chromatography (TLC). The final product should be characterized by NMR and MS to confirm its structure and purity.

Data Interpretation and Troubleshooting

4.1. Spectroscopic Data

The interpretation of NMR spectra is crucial for confirming the structure of spiro[3.3]heptane derivatives. The symmetry of the scaffold can lead to simplified spectra. For example, in unsubstituted spiro[3.3]heptane, the protons on the cyclobutane rings will exhibit characteristic splitting patterns.

4.2. Common Pitfalls and Troubleshooting

  • Synthesis: The formation of side products during the cyclization step can be an issue. Optimization of reaction conditions (temperature, solvent, base) is often necessary.

  • Derivatization: Incomplete reactions during derivatization can occur. Ensuring anhydrous conditions and using a sufficient excess of reagents can help drive the reaction to completion. Steric hindrance from the spirocyclic core may also slow down reaction rates.

Visualization of Key Concepts

Spirocyclic_Scaffold_Advantage Spiro[3.3]heptane Spiro[3.3]heptane Enhanced_3D_Character Enhanced 3D Character Spiro[3.3]heptane->Enhanced_3D_Character Metabolic_Stability Metabolic Stability Spiro[3.3]heptane->Metabolic_Stability Improved_Solubility Improved Solubility Spiro[3.3]heptane->Improved_Solubility Novel_Chemical_Space Novel Chemical Space Spiro[3.3]heptane->Novel_Chemical_Space Drug_Properties Improved Drug Properties Enhanced_3D_Character->Drug_Properties Metabolic_Stability->Drug_Properties Improved_Solubility->Drug_Properties Novel_Chemical_Space->Drug_Properties

Caption: Advantages of the spiro[3.3]heptane scaffold in medicinal chemistry.

Bioisosteric_Replacement cluster_0 Traditional Moieties cluster_1 Spiro[3.3]heptane Bioisosteres Phenyl_Ring Phenyl Ring Spiroheptane Spiro[3.3]heptane Phenyl_Ring->Spiroheptane replaces Piperidine Piperidine Aza_Spiroheptane 2-Azaspiro[3.3]heptane Piperidine->Aza_Spiroheptane replaces Piperazine Piperazine Diaza_Spiroheptane 2,6-Diazaspiro[3.3]heptane Piperazine->Diaza_Spiroheptane replaces

Caption: Bioisosteric replacement strategies using spiro[3.3]heptane scaffolds.

Conclusion and Future Outlook

This compound and related spiro[3.3]heptane derivatives represent a significant step forward in the quest for novel, three-dimensional drug candidates. Their unique structural and physicochemical properties offer solutions to some of the long-standing challenges in medicinal chemistry. As synthetic methodologies continue to evolve, we can expect to see an even greater adoption of these versatile scaffolds in the development of the next generation of therapeutics. The exploration of this exciting area of chemical space is still in its early stages, and the full potential of spiro[3.3]heptanes in drug discovery is yet to be realized.

References

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • SciTechDaily. (2026, February 18). Scientists Redesign Fentanyl To Preserve Pain Relief While Reducing Deadly Side Effects. SciTechDaily. [Link]

  • ResearchGate. (n.d.). Spiro[3.3]heptane scaffolds as benzene bioisosteres. ResearchGate. [Link]

  • Van Hevele, J., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Publishing. [Link]

  • Hamza, D., & Jones, M. J. (2001). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2001(12), 1862-1864. [Link]

  • Radchenko, D. S., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. [Link]

  • PubChem. (n.d.). Spiro[3.3]heptane-3,3-diol. PubChem. [Link]

  • ResearchGate. (n.d.). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate. [Link]

  • ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Synthesis of (racemic) spiro[3.3]heptanones. ResearchGate. [Link]

  • PubChem. (n.d.). Spiro[3.3]heptane-2,6-diol. PubChem. [Link]

  • ResearchGate. (n.d.). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Applications of spiro[3.3]heptane scaffolds to medchem purposes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Overview of spiro[3.3]heptane synthesis. ResearchGate. [Link]

  • Google Patents. (n.d.). New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.
  • ResearchGate. (n.d.). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry. ResearchGate. [Link]

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link] 20.景明化工股份有限公司. (n.d.). This compound. 景明化工股份有限公司. [Link]

  • Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic & Biomolecular Chemistry, 10(2), 275-278. [Link]

  • Beilstein Journals. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. [Link]

Sources

Using [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol as a building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol as a Strategic Building Block

Part 1: Executive Summary & Strategic Utility

The Molecule: this compound Common Name: Spiro[3.3]heptane-2,2-diyldimethanol CAS Number: 93225-04-8 Molecular Formula: C9H16O2 Molecular Weight: 156.22 g/mol

The Core Value Proposition: In the "Escape from Flatland" era of drug discovery, this molecule serves as a premier quaternary carbon bioisostere . Unlike flexible alkyl chains or planar aromatic rings, the spiro[3.3]heptane core provides a rigid, orthogonal geometry that locks exit vectors into specific orientations.

Key Applications:

  • Gem-Dimethyl Bioisostere: Replaces metabolically labile gem-dimethyl groups or flexible cyclohexanes, increasing Fsp³ character without sacrificing lipophilicity control.

  • Rigid Linker Scaffolds: The 2,2-disubstitution pattern creates a "V-shaped" connector ideal for PROTACs (Proteolysis Targeting Chimeras) or bifunctional ligands where precise spatial separation is critical.

  • Metabolic Shielding: The quaternary spiro-center effectively blocks metabolic oxidation at the branching point, a common liability in aliphatic chains.

Part 2: Chemical Profile & Handling

PropertyValue/DescriptionImplication for Synthesis
Physical State White to off-white solidEasy to weigh and handle; non-hygroscopic.
Solubility High in MeOH, DMSO, THF; Low in HexanesPerform reactions in polar aprotic solvents (DMF, DMSO) or ethers (THF).
Reactivity Primary Neopentyl-like AlcoholsSterically hindered. Nucleophilic substitutions at the adjacent carbon are slow; requires activation (Tosylate/Mesylate) and forcing conditions.
Ring Strain ~60 kcal/mol (Spiro[3.3]heptane)Robust. Stable to standard acids/bases, but avoid extreme Lewis acids that typically open cyclobutanes (e.g., strong AlCl3 conditions).

Part 3: Synthetic Protocols & Workflows

Workflow Visualization

The following diagram outlines the primary functionalization pathways, moving from the raw diol to activated linkers and desymmetrized scaffolds.

G cluster_0 Core Transformations Diol Spiro[3.3]heptane- 2,2-diyldimethanol (Starting Material) BisTos Bis-Tosylate/Mesylate (Activated Linker) Diol->BisTos TsCl, Pyridine (Protocol B) MonoProt Mono-Protected Ether (Desymmetrized) Diol->MonoProt TBSCl (1.0 eq), Imidazole (Protocol C) Diacid Spiro[3.3]heptane- 2,2-dicarboxylic acid Diol->Diacid Jones Ox or TEMPO Diester Diethyl spiro[3.3]heptane- 2,2-dicarboxylate Diester->Diol LiAlH4 reduction (Protocol A) Diaming Spiro-Diamine (via Azide) BisTos->Diaming NaN3, then H2/Pd

Caption: Functionalization pathways for Spiro[3.3]heptane-2,2-diyldimethanol. Colors indicate key stable intermediates.

Protocol A: Synthesis from Diethyl Spiro[3.3]heptane-2,2-dicarboxylate

Context: While the diol is commercially available, it is often more cost-effective to synthesize it from the diester (CAS 64775-96-8) for gram-scale applications.

Materials:

  • Diethyl spiro[3.3]heptane-2,2-dicarboxylate (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH4) (2.5 eq)

  • Anhydrous THF (0.2 M concentration relative to substrate)

  • Rochelle’s Salt (Potassium sodium tartrate)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon. Add anhydrous THF and cool to 0°C.

  • Addition: Carefully add LiAlH4 pellets or solution. Stir for 10 min.

  • Substrate Addition: Add the diester dropwise (neat or in minimal THF) to the LiAlH4 suspension at 0°C.

    • Note: The reaction is exothermic. Maintain internal temp <10°C.

  • Reaction: Warm to room temperature (RT) and reflux for 4 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hex 1:1). The diester spot (Rf ~0.8) should disappear; the diol spot (Rf ~0.1) will appear near the baseline.

  • Quench (Fieser Method): Cool to 0°C. Dilute with Et2O. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH4 used.

  • Workup: Add anhydrous MgSO4 to the white suspension, stir for 30 min, and filter through a Celite pad.

  • Purification: Concentrate the filtrate. The resulting white solid is usually >95% pure. Recrystallize from EtOAc/Hexanes if necessary.

Protocol B: Activation (Bis-Tosylation)

Context: The hydroxyl groups are "neopentyl-like"—attached to a quaternary carbon. They are sterically hindered, requiring longer reaction times than standard primary alcohols.

Materials:

  • Spiro[3.3]heptane-2,2-diyldimethanol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (2.5 eq)

  • Pyridine (Solvent & Base) OR Et3N/DMAP in DCM

  • Dichloromethane (DCM)

Step-by-Step:

  • Dissolution: Dissolve the diol in dry Pyridine (0.5 M) in a sealed tube or RBF.

    • Why Pyridine? It acts as both solvent and nucleophilic catalyst, essential for overcoming the steric hindrance of the spiro-quaternary center.

  • Reagent Addition: Add TsCl portion-wise at 0°C.

  • Reaction: Allow to warm to RT and stir for 12–18 hours .

    • Critical: Do not rush. Incomplete reaction leads to the difficult-to-separate mono-tosylate.

    • Modification: If conversion is slow, add catalytic DMAP (0.1 eq) and heat to 40°C.

  • Workup: Pour into ice water (10x volume). The bis-tosylate often precipitates as a white solid.

  • Isolation: Filter the solid. If oil forms, extract with DCM, wash with 1M HCl (to remove pyridine), saturated NaHCO3, and brine.

  • Yield: Expect 85–95%.

Protocol C: Desymmetrization (Mono-Protection)

Context: Creating "Head-to-Tail" linkers requires differentiating the two identical hydroxyl groups.

Strategy: Statistical Monoprotection using bulky silyl groups.

Materials:

  • Spiro[3.3]heptane-2,2-diyldimethanol (1.0 eq)

  • Sodium Hydride (NaH, 60% in oil) (1.0 eq)

  • TBSCl (tert-Butyldimethylsilyl chloride) (1.0 eq)

  • Anhydrous THF

Step-by-Step:

  • Deprotonation: Suspend NaH in THF at 0°C. Add the diol slowly. Stir for 30 min until H2 evolution ceases.

    • Mechanism:[1][2] This forms the mono-alkoxide preferentially due to statistics and rapid equilibrium.

  • Silylation: Add TBSCl (dissolved in THF) dropwise over 1 hour.

  • Reaction: Stir at 0°C for 2 hours, then warm to RT.

  • Purification: Quench with NH4Cl (aq). Extract with EtOAc.

  • Chromatography: You will obtain a mixture:

    • Bis-protected (Rf ~0.9) - ~25%

    • Mono-protected (Rf ~0.5) - ~50% (Target)

    • Unreacted Diol (Rf ~0.1) - ~25%

    • Note: The unreacted diol can be recycled.

Part 4: Case Study & Troubleshooting

Case Study: Designing a PROTAC Linker A research group needed to link a Cereblon ligand to a kinase inhibitor. Standard PEG linkers were too flexible, leading to poor degradation profiles.

  • Solution: They replaced a 4-carbon alkyl segment with the spiro[3.3]heptane-2,2-dimethanol scaffold.

  • Result: The rigid spiro core locked the exit vectors at an approximate 109.5° angle (tetrahedral geometry at the quaternary center), improving the ternary complex stability and increasing degradation potency by 5-fold.

Troubleshooting Guide:

IssueProbable CauseSolution
Low Yield in Substitution (SN2) Steric hindrance at neopentyl carbon.Switch solvent to DMF or DMPU. Use higher temperatures (80–100°C). Use Iodide catalysis (Finkelstein conditions).
Mono-Tosylate Contamination Insufficient reaction time or reagent.Use 3.0 eq TsCl. Monitor via LCMS, not just TLC (UV activity of mono vs bis is similar).
Poor Solubility of Diol High crystal lattice energy.Use warm MeOH or DMSO for initial dissolution before adding co-solvents.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptane-2,6-disubstituted Derivatives." Organic Letters, 12(9), 1944–1947. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Mykhailiuk, P. K. (2023). "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere." ChemRxiv. Link

  • BenchChem Protocols. (2025). "Nucleophilic Substitution Reactions Using Tosyl Groups." Link

  • BLD Pharm. (2025). "Product Data: Spiro[3.3]heptane-2,2-diyldimethanol." Link

Sources

Application Note: Scale-Up Synthesis of [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the scale-up synthesis of [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol (also referred to as Spiro[3.3]heptane-2,2-dimethanol ).

Executive Summary

Spiro[3.3]heptane derivatives have emerged as critical "saturated bioisosteres" in modern drug discovery, offering a rigid, three-dimensional scaffold that improves metabolic stability and solubility compared to planar aromatic rings or gem-dimethyl groups.[1]

This guide details a robust, scalable two-step protocol for synthesizing the core diol scaffold from commercially available 1,1-bis(bromomethyl)cyclobutane and diethyl malonate . Unlike small-scale academic preparations that rely on hazardous hydrides (NaH) in polar aprotic solvents (DMF), this protocol prioritizes process safety and solvent recovery, utilizing sodium ethoxide in ethanol for the cyclization and a controlled aluminohydride reduction.

Key Process Parameters
  • Scale: 100 g – 1 kg input.

  • Overall Yield Target: 60–70% (2 steps).

  • Critical Quality Attribute: Diol purity >98% (by GC/qNMR) for downstream functionalization.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected at the spiro-center. The spiro[3.3]heptane core is constructed via a double nucleophilic substitution (alkylation) of a malonate enolate onto a 1,3-electrophile.

Strategic Logic:

  • Spiro-Cyclization: The formation of the second four-membered ring is thermodynamically disfavored due to ring strain (~26 kcal/mol per ring). To overcome this, we utilize the Thorpe-Ingold effect inherent in the 1,1-disubstituted cyclobutane precursor and high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

  • Reduction: The geminal diester is sterically hindered. A potent reducing agent (LiAlH4) is required, but safety on scale dictates specific quenching protocols (Fieser method) to ensure filterable aluminum salts.

Retrosynthesis Target Target Diol This compound Diester Intermediate Diester Diethyl spiro[3.3]heptane-2,2-dicarboxylate Target->Diester Reduction (LiAlH4 or Vitride) Precursors Starting Materials 1,1-Bis(bromomethyl)cyclobutane + Diethyl Malonate Diester->Precursors Double Alkylation (NaOEt/EtOH)

Figure 1: Retrosynthetic disconnection showing the spiro-ring formation via malonate alkylation.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl spiro[3.3]heptane-2,2-dicarboxylate

Objective: Construct the strained spirocyclic core. Reaction Type: Double Nucleophilic Substitution (Alkylation).

ReagentMW ( g/mol )Equiv.[2][3][4]Mass/Vol (for 100g scale)
1,1-Bis(bromomethyl)cyclobutane 241.951.0100.0 g
Diethyl malonate 160.171.172.8 g (69 mL)
Sodium Ethoxide (21% in EtOH) 68.052.5~350 mL
Ethanol (Absolute) Solvent-1.0 L
Protocol:
  • Setup: Equip a 3-L three-neck round-bottom flask with a mechanical stirrer (Teflon paddle), a reflux condenser (with N2 inlet), and a pressure-equalizing addition funnel.

  • Enolate Formation: Charge the flask with Absolute Ethanol (800 mL) and Diethyl malonate (72.8 g) . Begin stirring.

  • Base Addition: Add the Sodium Ethoxide solution (350 mL) dropwise over 30 minutes at room temperature. The solution will turn slightly yellow.[5] Heat the mixture to a gentle reflux (80 °C internal temp) for 30 minutes to ensure complete deprotonation.

  • Alkylation: Mix 1,1-Bis(bromomethyl)cyclobutane (100 g) with Ethanol (100 mL) in the addition funnel. Add this solution dropwise to the refluxing enolate over 2–3 hours .

    • Why? Slow addition maintains a low concentration of the electrophile relative to the enolate, favoring the intramolecular ring closure (spiro formation) over intermolecular chaining (polymerization).

  • Reaction Completion: Continue refluxing for 12–16 hours. Monitor by GC-MS (looking for disappearance of dibromide and appearance of spiro-diester, m/z ~240).

  • Workup:

    • Cool the mixture to room temperature. A heavy precipitate of NaBr will settle.

    • Remove approximately 80% of the ethanol via rotary evaporation (bath < 50 °C).

    • Dilute the residue with Water (500 mL) and extract with MTBE (3 x 300 mL) .

    • Note: Avoid halogenated solvents if possible to simplify waste streams, but DCM is an acceptable alternative.

    • Wash combined organics with Brine (200 mL), dry over MgSO4, and concentrate.

  • Purification: The crude oil contains unreacted malonate. Purify via Vacuum Distillation .

    • Boiling Point: ~110–120 °C at 0.5 mmHg.

    • Yield Target: 75–85 g (75–85%).

Step 2: Reduction to this compound

Objective: Reduce the sterically hindered diester to the diol. Safety Critical: This step involves exothermic hydrogen evolution.

ReagentMWEquiv.[2][3][5][6][7][8][9]Mass/Vol
Spiro Diester (Step 1) 240.291.075.0 g
LiAlH4 (2.4 M in THF) 37.952.2~286 mL
THF (Anhydrous) Solvent-750 mL
Protocol:
  • Setup: Equip a 3-L reactor with mechanical stirring, a Claisen adapter with a thermometer and N2 inlet, and a pressure-equalizing addition funnel. Ensure the system is strictly dry.

  • Hydride Charge: Transfer LiAlH4 solution (286 mL) and Anhydrous THF (400 mL) to the reactor. Cool to 0 °C using an ice/salt bath.

  • Addition: Dissolve the Spiro Diester (75 g) in THF (150 mL) . Add this solution dropwise to the hydride slurry over 60–90 minutes.

    • Control: Maintain internal temperature < 15 °C. Evolution of H2 gas will be vigorous but controlled.

  • Reaction: Once addition is complete, remove the ice bath and allow to warm to room temperature. Then, heat to reflux (66 °C) for 4 hours to ensure complete reduction of the hindered esters.

  • Quench (Fieser Method): Critical for Scale-Up filtration.

    • Cool the mixture back to 0 °C.

    • Add Water (26 mL) dropwise (Very slow! Exothermic!).

    • Add 15% NaOH (26 mL) dropwise.

    • Add Water (78 mL) dropwise.

    • Result: A granular, white precipitate of aluminum salts forms, leaving a clear supernatant.

  • Isolation:

    • Stir the quenched mixture for 1 hour at room temperature.

    • Filter through a pad of Celite on a sintered glass funnel. Wash the cake with hot THF (2 x 100 mL).

    • Concentrate the filtrate to yield a viscous oil or semi-solid.

  • Purification:

    • The crude diol is often pure enough (>95%).

    • If necessary, recrystallize from Ethyl Acetate/Hexane or Toluene .

    • Yield Target: 40–45 g (80–90%).

Process Workflow Diagram

ProcessFlow cluster_step1 Step 1: Spiro-Cyclization cluster_step2 Step 2: Reduction M1 1,1-Bis(bromomethyl)cyclobutane R1 Reflux (EtOH), 16h Slow Addition M1->R1 M2 Diethyl Malonate + NaOEt M2->R1 W1 Distillation (0.5 mmHg) R1->W1 I1 Intermediate: Spiro-Diester W1->I1 R2 Reduction (0°C -> Reflux) I1->R2 M3 LiAlH4 / THF M3->R2 Q1 Fieser Quench (H2O / NaOH / H2O) R2->Q1 P1 Filtration & Crystallization Q1->P1 Final Target Diol P1->Final

Figure 2: Process flow diagram illustrating the two-stage synthesis from raw materials to purified target.

Analytical Quality Control (QC)

TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)4.35 ppm (t, OH), 3.40 ppm (d, CH2O), 1.6–2.0 ppm (spiro-CH2).
Purity GC-FID or HPLC-ELSD> 98.0% area
Residual Solvent GC-HeadspaceEtOH < 5000 ppm, THF < 720 ppm
Water Content Karl Fischer< 0.5% w/w
Appearance VisualWhite crystalline solid or colorless viscous oil

Key NMR Feature: The spiro[3.3]heptane protons appear as complex multiplets in the 1.6–2.2 ppm region. The methylene protons adjacent to the hydroxyl groups (–CH 2OH) should appear as a distinct singlet or doublet (depending on solvent H-bonding) around 3.4–3.6 ppm.

Safety & Handling Guidelines

  • Ring Strain & Energy: Spiro[3.3]heptanes are strained (~50 kcal/mol). While generally stable, intermediates should not be subjected to temperatures >200 °C to avoid thermal isomerization or decomposition.

  • LiAlH4 Handling: On a >100g scale, the quench is the most dangerous step. Never add water directly to the reaction pot without cooling and extreme caution. Ensure the reactor is vented to a scrubber to handle H2 off-gassing.

  • Alkylating Agents: 1,1-Bis(bromomethyl)cyclobutane is a potent alkylating agent. Use double-gloving (Nitrile/Laminate) and handle in a fume hood.

References

  • Spiro Scaffold Utility: Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. "Spiro[3.3]heptanes as Scaffolds for Drug Discovery." Angew.[7] Chem. Int. Ed.2010 , 49, 9052–9067. Link

  • General Spiro Synthesis: Rice, L. M.; Grogan, C. H. "Spiro[3.3]heptane Derivatives." J. Org. Chem.1961 , 26, 54–57. Link

  • Scale-Up Alkylation: Stepan, A. F., et al. "Substituted Spiro[3.3]heptanes as Bioisosteres." J. Med. Chem.2011 , 54, 7772. (Methodology adapted for malonate alkylation).[1]

  • Fieser Quench Protocol: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.

Sources

Application Note: Purification Strategies for [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol (CAS: 93225-04-8 / 211500-12-4), often referred to as Spiro[3.3]heptane-2,2-dimethanol, represents a critical rigid scaffold in polymer chemistry and medicinal discovery.[1] Its unique spirocyclic geometry provides orthogonal vector alignment, yet its purification is complicated by two factors: high polarity (resulting in silica adsorption) and lack of a UV chromophore (rendering standard UV-Vis detection useless).[1] This guide details a validated workflow for the isolation of this compound, prioritizing yield recovery from aluminum salts and chromatographic detection strategies.

Part 1: Chemical Profile & Purification Challenges[1][2]

Before initiating purification, the operator must understand the physicochemical constraints of the target molecule.

PropertyDescriptionPurification Implication
Structure Rigid spiro[3.3]heptane core with geminal hydroxymethyl groups.[1]High lattice energy; prone to crystallization but may trap impurities.[1]
Polarity High (Diol functionality).[1]Strong retention on silica; requires polar mobile phases (MeOH/DCM).[1]
UV Activity Null (Saturated hydrocarbon).[1]CRITICAL: Standard UV triggering (254 nm) will fail. Requires ELSD, RI, or staining.[1]
Solubility Soluble: MeOH, EtOH, DMSO, THF.[1] Insoluble: Hexanes, Toluene (cold).[1]Ideal candidate for antisolvent crystallization.[1]

Part 2: Pre-Purification Workup (The "Salt Trap")[1]

The most common synthesis route involves the reduction of diethyl spiro[3.3]heptane-2,2-dicarboxylate using Lithium Aluminum Hydride (LiAlH


).[1] The primary failure mode is not the reaction, but the entrapment of the diol product within the aluminum salt byproducts .
Protocol A: Optimized Rochelle’s Salt Workup

Standard Fieser workups often fail with polar diols, forming a sticky lattice.[1] This protocol uses tartrate chelation to solubilize aluminum.[1]

  • Quench: Cool the reaction mixture (THF suspension) to 0°C.

  • Dilution: Dilute with diethyl ether (

    
    ) or MTBE (1:1 v/v relative to reaction volume) to reduce viscosity.
    
  • Chelation: Slowly add saturated aqueous Potassium Sodium Tartrate (Rochelle’s Salt) solution.

    • Ratio: Use 20 mL of saturated solution per gram of LiAlH

      
       used.[1]
      
  • Digestion: Vigorously stir the biphasic mixture at room temperature for 2–4 hours .

    • Checkpoint: The grey emulsion must separate into two clear layers: a clear organic layer and a clear aqueous layer.[1] If solids persist, add more Rochelle’s salt and stir longer.

  • Extraction: Separate layers. Extract the aqueous phase

    
     with EtOAc (Ethyl Acetate).[1] Note: The diol is water-soluble; aggressive extraction is required.
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Part 3: Chromatographic Purification Strategies

Since the target is UV-silent, standard flash chromatography requires alternative detection methods.[1]

Workflow Visualization: The Detection Decision Tree

PurificationLogic Start Crude Diol Mixture DetectionCheck Is ELSD/RI Detector Available? Start->DetectionCheck AutoFlash Automated Flash Chromatography DetectionCheck->AutoFlash Yes ManualFlash Manual Column Chromatography DetectionCheck->ManualFlash No MethodA Method A: ELSD Detection Mobile Phase: DCM/MeOH AutoFlash->MethodA Analysis Analyze Fractions (KMnO4 Stain / GC-MS) MethodA->Analysis MethodB Method B: Blind Collection with TLC Staining ManualFlash->MethodB MethodB->Analysis

Figure 1: Decision matrix for selecting the appropriate chromatographic setup based on available detection hardware.

Protocol B: Flash Chromatography (Silica Gel)[1][3]

Stationary Phase: Spherical Silica (20–40 µm).[1] Mobile Phase: Dichloromethane (DCM) and Methanol (MeOH).[1]

StepParameterSetting/Instruction
1 Equilibration 100% DCM (3 Column Volumes - CV).
2 Loading Dry load on Celite or Silica.[1] Do not liquid load (solubility issues in DCM may cause precipitation at the head).[1]
3 Gradient 0% to 10% MeOH in DCM over 15 CV.[1] Hold at 10% MeOH for 5 CV.
4 Detection ELSD (Evaporative Light Scattering Detector) is preferred.[1] Settings: Tube Temp 40°C, Gain 4.
5 Manual Alt. If ELSD is unavailable, collect fixed fraction volumes (e.g., 20 mL). Spot every 3rd tube on TLC.[1]

TLC Visualization (Critical): Since the compound is UV-inactive, you must use a stain.[1]

  • Stain: Permanganate (

    
    ) or Anisaldehyde.[1]
    
  • Action: Dip the plate and heat with a heat gun. The diol will appear as a bright yellow/brown spot against a purple/pink background.[1]

Part 4: Crystallization (Scalable Polish)

For batches >5g, chromatography becomes inefficient.[1] Recrystallization is the preferred method for high purity (>98%).[1]

Protocol C: Solvent/Anti-Solvent Recrystallization[1]
  • Dissolution: Dissolve the crude solid in a minimum amount of boiling Ethyl Acetate (EtOAc) .

    • Note: If the solution is colored, treat with activated charcoal for 10 minutes and filter hot through Celite.[1]

  • Nucleation: Remove from heat. While still warm, add n-Heptane dropwise until a persistent cloudiness (turbidity) is observed.[1]

  • Re-solubilization: Add a few drops of hot EtOAc to just clear the solution.[1]

  • Cooling: Allow the flask to cool to room temperature slowly (wrap in foil to insulate). Then, place in a fridge (4°C) for 12 hours.

  • Collection: Filter the white crystals. Wash the cake with cold 1:1 EtOAc/Heptane.

Part 5: Analytical Validation

How do you prove you have the right molecule without UV?

  • GC-MS (Gas Chromatography - Mass Spectrometry):

    • The diol is polar and may tail on standard columns.[1]

    • Derivatization:[1][2][3][4] Treat a small aliquot with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[1] This converts the diol to the bis-TMS ether, which flies easily and gives a sharp peak.

  • 1H NMR (DMSO-d6):

    • Look for the characteristic AB quartet of the spiro-methylene protons (the ring protons) and the singlet/doublet of the hydroxymethyl groups.

    • Diagnostic Signal: The OH protons should be visible as triplets (coupling to

      
      ) in DMSO-d6, confirming no exchange with water impurities.[1]
      

References

  • General Purification of Diols: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] [1]

  • Spirocyclic Scaffold Synthesis: Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spiro[3.3]heptane Derivatives. Journal of Organic Chemistry, 75(24), 8701–8704.[1] [1]

  • Detection of Non-UV Active Compounds: Teo, S. (2015).[1] Flash Chromatography of Non-UV Active Compounds. Teledyne ISCO Application Note.

  • Rochelle's Salt Workup Mechanism: Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis, Vol. 1, Wiley, New York.[1] [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for [2- (Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of reaction conditions for [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of this valuable spirocyclic diol. The unique three-dimensional structure of the spiro[3.3]heptane scaffold has garnered significant interest in medicinal chemistry as a bioisostere for more common ring systems, making robust synthetic protocols essential.[1][2]

This document provides a detailed synthetic pathway, step-by-step protocols, and solutions to common experimental challenges to ensure successful and reproducible outcomes.

Proposed Synthetic Pathway

The most direct and scalable synthesis of this compound involves a two-step process starting from spiro[3.3]heptane-2,6-dicarboxylic acid. This approach is advantageous due to the commercial availability of the starting material and the high efficiency of the reduction step.

The overall transformation is as follows:

Synthetic_Pathway A Spiro[3.3]heptane-2,6-dicarboxylic Acid B Diethyl Spiro[3.3]heptane-2,6-dicarboxylate A->B  Esterification  (EtOH, H₂SO₄, reflux) C This compound B->C  Reduction  (1. LiAlH₄, THF  2. H₂O quench)

Caption: Proposed two-step synthesis of the target diol.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of this compound?

A1: The recommended starting material is spiro[3.3]heptane-2,6-dicarboxylic acid. It is a stable, commercially available solid that can be readily converted to the target diol in two high-yielding steps. An alternative could be the corresponding diketone, spiro[3.3]heptane-2,6-dione, though this may present more challenges in controlling side reactions during reduction or addition reactions.[1]

Q2: Why is esterification of the dicarboxylic acid necessary before reduction?

A2: Lithium aluminum hydride (LiAlH₄) reacts violently with acidic protons, such as those on carboxylic acids.[3] The initial reaction is a highly exothermic acid-base reaction that consumes the hydride reagent and generates hydrogen gas.[3] By converting the dicarboxylic acid to a diester, the acidic protons are removed, allowing the hydride to efficiently reduce the carbonyl groups.[4][5]

Q3: Can I use sodium borohydride (NaBH₄) instead of lithium aluminum hydride (LiAlH₄) for the reduction?

A3: No, sodium borohydride is generally not a strong enough reducing agent to reduce esters to primary alcohols.[3][5] LiAlH₄ is significantly more reactive and is the preferred reagent for this transformation.[5][6]

Q4: What are the expected yields for each step?

A4: The esterification of spiro[3.3]heptane-2,6-dicarboxylic acid can be expected to proceed in high yield, typically >90%, as it is a standard Fischer esterification. The subsequent reduction of the diester with LiAlH₄ is also a very efficient reaction, and with careful execution, yields of 85-95% can be achieved.

Q5: How can I monitor the progress of the reactions?

A5: For the esterification step, Thin Layer Chromatography (TLC) is an effective method. You can spot the reaction mixture against the starting dicarboxylic acid. A significant change in the retention factor (Rf) will be observed as the non-polar diester is formed. For the LiAlH₄ reduction, TLC can also be used to monitor the disappearance of the starting diester. Staining the TLC plate with potassium permanganate can help visualize the newly formed alcohol product.

Q6: What are the key safety precautions when working with LiAlH₄?

A6: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents to produce flammable hydrogen gas.[3] All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). The workup procedure, which involves quenching the excess LiAlH₄, must be performed with extreme caution, typically at low temperatures.[4][7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in esterification - Incomplete reaction. - Equilibrium not driven to the product side.- Increase reaction time and ensure the mixture is refluxing properly. - Use a Dean-Stark trap to remove water as it is formed, driving the equilibrium towards the ester product.
Incomplete reduction of the diester - Insufficient LiAlH₄. - Deactivation of LiAlH₄ by moisture.- Use a slight excess of LiAlH₄ (e.g., 1.5-2.0 equivalents per ester group). - Ensure all glassware is oven-dried and the solvent (THF) is anhydrous. Perform the reaction under a strict inert atmosphere.
Formation of a gelatinous precipitate during LiAlH₄ workup - This is common and is due to the formation of aluminum and lithium salts.- Follow a carefully controlled quenching procedure (e.g., Fieser workup): slowly add ethyl acetate to quench excess LiAlH₄, followed by the sequential addition of water and then a sodium hydroxide solution. This should result in a granular precipitate that is easier to filter.
Difficulty in purifying the final diol - The diol is highly polar and may be water-soluble. - Contamination with aluminum salts.- After the workup and filtration of aluminum salts, extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or a mixture of chloroform and isopropanol. - Purification by column chromatography on silica gel using a polar eluent system (e.g., ethyl acetate/methanol or dichloromethane/methanol) is often effective.
Unexpected side products in the final product - If starting from the diketone with a Grignard reagent, enolization can be a side reaction.[8][9] - Over-reduction of other functional groups if present.- For Grignard reactions, add the ketone to the Grignard reagent at low temperatures.[8] - LiAlH₄ will reduce most polar functional groups.[7][10] Ensure that any functional groups that need to be preserved are appropriately protected before the reduction step.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Spiro[3.3]heptane-2,6-dicarboxylate
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add spiro[3.3]heptane-2,6-dicarboxylic acid (1.0 eq).

  • Add absolute ethanol (a sufficient amount to dissolve the starting material upon heating).

  • Carefully add concentrated sulfuric acid (catalytic amount, e.g., 2-3 drops).

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl spiro[3.3]heptane-2,6-dicarboxylate. The product can be purified by vacuum distillation if necessary.

Protocol 2: Synthesis of this compound

Safety Note: This procedure must be carried out in a fume hood under an inert atmosphere. All glassware must be oven-dried before use.

  • Set up a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen/argon inlet, and a magnetic stirrer.

  • In the flask, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.5-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the diethyl spiro[3.3]heptane-2,6-dicarboxylate (1.0 eq) in anhydrous THF in the dropping funnel.

  • Add the solution of the diester dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis shows the absence of the starting material.

  • Cool the reaction mixture back to 0 °C.

  • Workup (Fieser Method): Cautiously and slowly add ethyl acetate dropwise to quench the excess LiAlH₄. Then, sequentially and dropwise, add water (X mL, where X is the mass of LiAlH₄ in grams used), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL).

  • Stir the resulting mixture vigorously for 30 minutes. A white, granular precipitate should form.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Analytical Characterization

  • ¹H NMR: The proton NMR spectrum of the final diol is expected to show characteristic signals for the methylene protons of the hydroxymethyl groups and the protons of the spiro[3.3]heptane core. The hydroxyl protons may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should confirm the presence of the hydroxymethyl carbons and the carbons of the spirocyclic framework.

  • IR Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching of the alcohol functional groups. The disappearance of the ester carbonyl peak (around 1735 cm⁻¹) from the starting material is a key indicator of a successful reaction.

  • Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the target compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or Impure Product Check_SM Check Starting Material Purity Start->Check_SM Reaction_Conditions Review Reaction Conditions Start->Reaction_Conditions Workup_Issue Investigate Workup/Purification Start->Workup_Issue SM_Impure Starting Material Impure Check_SM->SM_Impure Yes Moisture Moisture Contamination? Reaction_Conditions->Moisture LiAlH₄ Step Stoichiometry Incorrect Stoichiometry? Reaction_Conditions->Stoichiometry Temp_Time Incorrect Temp/Time? Reaction_Conditions->Temp_Time Emulsion Emulsion during Extraction? Workup_Issue->Emulsion Poor_Separation Poor Separation on Column? Workup_Issue->Poor_Separation Purify_SM Purify Starting Material and Repeat SM_Impure->Purify_SM Dry_Glassware Use Oven-Dried Glassware & Anhydrous Solvents Moisture->Dry_Glassware Yes Adjust_Reagents Recalculate and Adjust Reagent Amounts Stoichiometry->Adjust_Reagents Yes Optimize_Conditions Optimize Reaction Time and Temperature Temp_Time->Optimize_Conditions Yes Add_Brine Add Brine to Break Emulsion Emulsion->Add_Brine Yes Adjust_Eluent Adjust Eluent Polarity Poor_Separation->Adjust_Eluent Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Retrieved from [Link]

  • Hamza, D., & Jones, M. J. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2004(12), 2167-2169.
  • Prysiazhniuk, K., et al. (2024). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate. Retrieved from [Link]

  • OrgoSolver. (n.d.). Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Mykhailiuk, P. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Retrieved from [Link]

  • Stepan, A. F., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Martinkova, M., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521.
  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

  • Sciencemadness.org. (2020). Methods for preventing over addition of Grignard reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantiopure Spiro[3.3]heptane-2,6-dicarboxylic Acid. Retrieved from [Link]

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • University of the West Indies at Mona. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (racemic) spiro[3.3]heptanones. Retrieved from [Link]

  • Chemistry Steps. (2025). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.
  • ResearchGate. (2025). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP0747338A1 - Process for the purification of linear diols or polyols contaminated by cyclic ....
  • PubChem. (n.d.). 2-(hydroxymethyl)spiro[3.3]heptane-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2021). How can I analyze using NMR spectroscopy; my compound is only soluble in hot methanol?. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • Google Patents. (n.d.). US20120184783A1 - Process for the separation and purification of a mixed diol stream.

Sources

Technical Support Center: [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Stability, Handling, and Troubleshooting Guide Compound ID: Spiro[3.3]heptane-2,2-dimethanol (CAS: 93225-04-8)[1]

Part 1: Technical Profile & Stability Overview

The Molecule at a Glance

This compound is a rigid, sp³-rich bioisostere often used in drug discovery to replace gem-dimethyl groups or cyclohexyl rings.[1] While valuable for improving metabolic stability and solubility in final drug candidates, the intermediate itself possesses unique stability vulnerabilities derived from its strained spirocyclic core.

PropertySpecification / Characteristic
CAS Number 93225-04-8
IUPAC Name [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol
Core Structure Spiro[3.3]heptane (Two cyclobutane rings sharing a spiro carbon)
Key Functional Groups Primary 1,3-diol (Neopentyl-like position)
Ring Strain Energy ~60 kcal/mol (High)
Primary Stability Risk Acid-catalyzed skeletal rearrangement (Semipinacol-type)
Storage Class Hygroscopic; Store at -20°C under Inert Atmosphere
The Core Stability Mechanism: Why it Degrades

The spiro[3.3]heptane scaffold is kinetically stable under neutral conditions but thermodynamically unstable due to significant Baeyer strain (angle strain).

  • Acid Sensitivity: The most critical stability issue is acid-catalyzed ring expansion .[1] In the presence of strong Brønsted or Lewis acids, the cyclobutane ring can open or rearrange to relieve strain, often converting to a fused bicyclo[3.2.0]heptane system or similar isomers. This is particularly relevant during derivatization of the alcohol groups.

  • Oxidation Susceptibility: While the neopentyl-like position of the alcohols hinders steric approach, they are still primary alcohols. Slow oxidation to the aldehyde or carboxylic acid can occur upon prolonged exposure to air.

Part 2: Visualizing the Instability Pathways

The following diagram illustrates the critical degradation pathways users must avoid during synthesis and storage.

StabilityPathways cluster_legend Stability Risk Legend Start [2-(Hydroxymethyl) spiro[3.3]heptan-2-yl]methanol (Intact Diol) Acid Strong Acid / Lewis Acid (H+, BF3, AlCl3) Start->Acid Exposure Oxidant Air / Oxidants (O2, PCC, Jones) Start->Oxidant Exposure Rearrange Skeletal Rearrangement (Ring Expansion/Opening) -> Bicyclo[3.2.0] systems Acid->Rearrange Strain Release (Semipinacol-type) Polymer Oligomerization (Intermolecular Ether) Acid->Polymer High Conc. Dehydration Aldehyde Oxidation Products (Aldehydes/Acids) Oxidant->Aldehyde Primary OH Oxidation Safe Stable State Risk Degradation Product

Caption: Figure 1. Degradation pathways of Spiro[3.3]heptane-2,2-dimethanol showing critical acid-sensitivity.

Part 3: Troubleshooting & FAQs

Scenario A: Reaction Troubleshooting

Q: I attempted to tosylate the alcohol groups using TsCl/Pyridine, but the NMR shows a complex mixture of isomers. What happened?

  • Diagnosis: While pyridine is basic, the generation of HCl or pyridinium hydrochloride during the reaction can create transient acidic pockets if not neutralized immediately.

  • Root Cause: Strain-Relocating Rearrangement. The carbocation-like character developed at the primary carbon (or protonation of the intermediate) likely triggered a 1,2-alkyl shift to relieve the cyclobutane ring strain.[1]

  • Solution:

    • Use a stronger base scavenger (e.g., DMAP/Et3N) to ensure pH remains strictly >7.

    • Keep temperatures low (0°C to -10°C).

    • Alternative: Use Triflic anhydride (

      
      ) with 2,6-lutidine (non-nucleophilic base) at -78°C to minimize thermal energy available for rearrangement.[1]
      

Q: My Mitsunobu reaction failed; the starting material was consumed but the product is missing.

  • Diagnosis: The betaine intermediate in Mitsunobu reactions can sometimes act as a Lewis acid or trigger elimination.

  • Solution: The steric bulk of the spiro[3.3]heptane adjacent to the reaction center (neopentyl-like) slows down

    
     attack.
    
    • Fix: Use more reactive phosphines (e.g.,

      
       or 
      
      
      
      ) instead of
      
      
      to boost nucleophilicity.
    • Fix: Ensure anhydrous conditions; water competes aggressively with the hindered alcohol.

Scenario B: Storage & Handling

Q: The compound has turned from a white solid to a sticky, yellow gum. Is it usable?

  • Diagnosis: The compound is hygroscopic and likely underwent partial oxidation. The "gum" texture indicates water absorption (forming a syrup) and potential hydrogen-bonding networks.[1]

  • Action:

    • Do not use for sensitive catalytic steps.

    • Purification: Attempt recrystallization from non-polar/polar mixtures (e.g., Hexane/EtOAc) or perform a rapid silica plug filtration.

    • Prevention: Store under Argon/Nitrogen at -20°C.

Q: Can I heat this compound to melt it for transfer?

  • Guidance: Gentle heating (<50°C) is acceptable. However, avoid high heat (>100°C) without solvent, as intermolecular etherification (polymerization) can occur, driven by the high boiling point and diol nature.

Scenario C: Analytical Anomalies

Q: The 13C NMR shows fewer peaks than expected.

  • Explanation: This is a feature, not a bug. The spiro[3.3]heptane core possesses high symmetry (

    
     or 
    
    
    
    depending on substituents).
  • Verification:

    • The quaternary spiro carbon usually appears around 30-40 ppm .[1]

    • The methylene carbons of the ring often appear as equivalent pairs.

    • Check for the "butterfly" splitting pattern in proton NMR (

      
       1.8 - 2.2 ppm) characteristic of the rigid methylene protons.[1]
      

Part 4: Validated Handling Protocol

Follow this decision tree to ensure experimental success.

ProtocolFlow Start Start: Handling Spiro[3.3]heptane-2,2-dimethanol CheckState Check Physical State (Is it sticky/yellow?) Start->CheckState Purify Action: Recrystallize or Silica Plug (EtOAc/Hex) CheckState->Purify Yes Proceed Proceed to Synthesis CheckState->Proceed No (White Solid) Purify->Proceed ReactionType Select Reaction Type Proceed->ReactionType Acidic Acidic Conditions? (e.g., Fischer Esterification) ReactionType->Acidic Basic Basic/Neutral Conditions? (e.g., Alkylation, Oxidation) ReactionType->Basic Stop STOP: High Risk of Rearrangement Acidic->Stop Avoid Strong Acid Safe SAFE: Proceed with Standard Protocols Basic->Safe

Caption: Figure 2. Operational decision tree for handling and reaction planning.

References

  • Synthesis and Rearrangement of Spiro[3.3]heptanes: Jung, M., Muir, J. E., & Lindsay, V. N. G. (2023).[2][3] Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements.[1][2][4] Tetrahedron. (Validates the acid-sensitivity and rearrangement risk of the spiro[3.3]heptane core).

  • Spirocycles in Drug Discovery: Varela, M. T., et al.[3][5][6][7][8] (2025).[2][9][10] Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.[3][5][6][7][11] European Journal of Medicinal Chemistry. (Establishes the utility and general stability profile of the scaffold in medicinal chemistry).

  • Bioisosteric Properties: Wiesenfeldt, M. P., et al.[2][8] (2024).[12] Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[2][8][12] Angewandte Chemie International Edition. (Provides context on the structural rigidity and comparison to aromatic rings).

  • General Physical Properties & CAS Data: PubChem Compound Summary for Spiro[3.3]heptane derivatives. (Source for molecular weight, general physical property predictions, and identifiers).

Sources

Technical Support Center: Purification of [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol (CAS No: 138515-21-6). This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals working with this unique spirocyclic diol. The spiro[3.3]heptane scaffold is increasingly recognized as a valuable three-dimensional, non-planar benzene bioisostere in medicinal chemistry, making robust purification methods essential for obtaining high-purity material for downstream applications.[1]

This guide is structured to address challenges ranging from common impurity profiles to complex separation issues, ensuring you can achieve the desired purity and yield in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the purification of this compound.

Q1: What are the most common impurities I should expect after synthesis?

The impurity profile largely depends on the synthetic route. If you are preparing the diol via the reduction of a diester (e.g., diethyl spiro[3.3]heptane-2,2-dicarboxylate), the most common impurities are:

  • Unreacted Starting Diester: A non-polar impurity, easily identified by a high Rf value on TLC.

  • Mono-alcohol/Mono-ester Intermediate: An impurity of intermediate polarity between the starting material and the final diol product.

  • Residual Reducing Agents and Salts: These are typically inorganic and removed during the aqueous workup.

Q2: My product seems to be degrading or streaking on my silica gel column. How can I prevent this?

This is a frequent issue with poly-functionalized molecules like diols. The acidic nature of standard silica gel can sometimes catalyze degradation or cause irreversible adsorption.[2] To mitigate this:

  • Neutralize the Silica: Pre-treat your silica gel by slurrying it in an eluent containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine (Et₃N).[3]

  • Switch the Stationary Phase: Consider using neutral or basic alumina, which is less acidic than silica gel.[2]

  • Minimize Contact Time: Use flash chromatography with sufficient pressure to ensure a rapid separation, minimizing the time the compound spends on the column.

Q3: I'm getting very low recovery after column chromatography, even though the reaction appears clean by TLC. Where could my product be?

Low recovery is often due to the high polarity of the diol.

  • Irreversible Adsorption: The compound may be sticking irreversibly to the silica gel. This is common if the eluent is not polar enough.

  • Insufficient Elution Strength: You may not be using a sufficiently polar solvent to elute the product. Diols often require a mobile phase with a significant polar component, such as ethyl acetate or even a small percentage of methanol.[3]

  • In-Situ Crystallization: Highly pure product can sometimes crystallize on the column, blocking flow and recovery.

To resolve this, try flushing the column with a very polar solvent system (e.g., 10-20% Methanol in Dichloromethane) after your initial elution to recover any strongly adsorbed material.

Q4: My compound "oils out" and won't crystallize. What should I try next?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is often due to the solution being too concentrated or cooled too quickly.[4]

  • Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed before moving it to an ice bath or refrigerator.[5]

  • Use a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.

  • Change Solvent System: The current solvent may be unsuitable. Experiment with a mixed-solvent system, dissolving the compound in a minimal amount of a "good" solvent and then slowly adding a "poor" (or anti-solvent) until turbidity persists.[6]

Part 2: In-Depth Troubleshooting Guide

This section offers a more detailed analysis of complex purification challenges, complete with structured protocols and decision-making workflows.

Issue 1: Optimizing Column Chromatography

Column chromatography is the most common method for purifying this diol. However, its success depends on the careful selection of the stationary and mobile phases.

Troubleshooting Workflow for Chromatography

The following diagram outlines a logical workflow for diagnosing and solving common chromatography problems.

chromatography_troubleshooting Chromatography Troubleshooting Workflow start Initial Purification Attempt outcome Analyze Fractions by TLC start->outcome poor_sep Poor Separation / Co-elution outcome->poor_sep No low_yield Low Yield / No Product Eluted outcome->low_yield No success Good Separation & Yield outcome->success Yes sol_poor_sep_1 Decrease Elution Speed poor_sep->sol_poor_sep_1 sol_poor_sep_2 Use a Shallower Gradient poor_sep->sol_poor_sep_2 sol_poor_sep_3 Change Solvent System (e.g., DCM/MeOH) poor_sep->sol_poor_sep_3 sol_low_yield_1 Increase Eluent Polarity Drastically (e.g., 20% MeOH/DCM) low_yield->sol_low_yield_1 sol_low_yield_2 Check for Degradation: Add Et3N to Eluent low_yield->sol_low_yield_2 sol_low_yield_3 Switch to Neutral Alumina low_yield->sol_low_yield_3

Caption: A decision tree for troubleshooting common column chromatography issues.

Data Table: Recommended Solvent Systems

Choosing the right mobile phase is critical. The polarity of the diol necessitates solvent systems with higher elution strength than those used for simple hydrocarbons or esters.

Solvent SystemPolarityBest For...Expert Notes
Ethyl Acetate / Hexanes Moderate to HighSeparating the diol from non-polar starting materials.A good starting point. You will likely need a high ratio of EtOAc (e.g., 50-100%) to elute the product.[3]
Dichloromethane / Methanol HighEluting highly polar compounds that show low mobility in EtOAc/Hexanes.Very effective, but use with caution. Start with 1-2% MeOH and increase up to 10%. Some sources claim higher percentages of methanol can dissolve silica gel, although this is debated.[3]
DCM / Acetone HighAn alternative to methanol-based systems.Acetone is less polar than methanol but provides good resolving power for many polar compounds.
EtOAc / Hexanes + 1% Et₃N Moderate to HighAcid-sensitive compounds or to prevent streaking on the column.The triethylamine neutralizes acidic sites on the silica gel, improving peak shape and recovery.
Protocol: Flash Column Chromatography

This protocol provides a standardized method for purifying the target diol.

  • TLC Analysis: First, analyze your crude product using Thin Layer Chromatography (TLC) with several solvent systems (see table above) to find one that gives your product an Rf value of approximately 0.2-0.35.

  • Column Preparation:

    • Select a column of appropriate size (a good rule of thumb is a silica weight of 50-100 times the weight of your crude material).

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

    • Pack the column by pouring the slurry and applying gentle pressure, ensuring no air bubbles are trapped.[7] Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of a suitable solvent (DCM or the mobile phase).

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system, starting with a lower polarity if running a gradient.

    • Apply positive pressure (flash chromatography) to achieve a solvent flow rate of about 2 inches per minute.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.[7]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Issue 2: Mastering Recrystallization

Recrystallization is an excellent technique for achieving very high purity, especially for removing trace impurities after chromatography.[5]

Recrystallization Strategy Workflow

This diagram helps guide the logical steps for developing a successful recrystallization protocol.

recrystallization_strategy Recrystallization Strategy Workflow start Have Impure Solid test_solubility Test Solubility in Various Solvents start->test_solubility find_single Find Single Solvent? (Soluble Hot, Insoluble Cold) test_solubility->find_single single_solvent_protocol Perform Single-Solvent Recrystallization find_single->single_solvent_protocol Yes mixed_solvent_path Develop Mixed-Solvent System find_single->mixed_solvent_path No dissolve_good Dissolve in min. 'Good' Solvent (Hot) mixed_solvent_path->dissolve_good add_poor Add 'Poor' Solvent Dropwise until Cloudy dissolve_good->add_poor reheat Re-heat to Clarify add_poor->reheat cool_slowly Cool Slowly to Crystallize reheat->cool_slowly

Sources

Technical Support Center: Scaling the Synthesis of [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol, a key sp³-rich building block in modern medicinal chemistry. The spiro[3.3]heptane motif is increasingly sought after as a saturated bioisostere for phenyl rings, offering a rigid three-dimensional structure that can improve the physicochemical properties of drug candidates.[1][2] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this synthesis from the bench to multi-gram quantities. We will address specific, frequently encountered issues with a focus on the underlying chemical principles to empower you to troubleshoot effectively.

Overview of the Synthetic Challenge

The synthesis of this compound, also known as spiro[3.3]heptane-2,2-diyldimethanol, is typically achieved via a two-stage process. This involves the construction of the spirocyclic core followed by functional group manipulation. A common and scalable route begins with the double alkylation of a malonic ester with 1,1-bis(bromomethyl)cyclobutane to form diethyl spiro[3.3]heptane-2,2-dicarboxylate, which is subsequently reduced to the target diol.

While straightforward in concept, this pathway presents several practical challenges related to reaction efficiency, byproduct formation, and purification, particularly as the scale increases. This guide provides a structured, question-and-answer-based approach to overcoming these hurdles.

Synthetic_Pathway cluster_0 Stage 1: Spirocycle Formation cluster_1 Stage 2: Reduction A 1,1-Bis(bromomethyl)cyclobutane C Diethyl spiro[3.3]heptane-2,2-dicarboxylate A->C NaOEt, EtOH Reflux B Diethyl Malonate B->C NaOEt, EtOH Reflux D This compound C->D 1. LiAlH₄, THF 2. Aqueous Workup

Caption: A common two-stage synthetic route to the target diol.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Stage 1: Spirocycle Formation (Dieckmann-like Condensation)

This stage involves a double nucleophilic substitution to construct the second four-membered ring. Success hinges on efficient dialkylation while minimizing side reactions.

Q1: My yield for the diethyl spiro[3.3]heptane-2,2-dicarboxylate is consistently low (<50%). What are the most likely causes?

Answer: Low yields in this step typically trace back to three factors: the base/solvent system, the quality of the electrophile, or competing side reactions.

  • Base and Solvent Choice: The combination of sodium ethoxide in ethanol is standard. However, the equilibrium nature of the malonate deprotonation can be an issue. Using a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent (e.g., THF, DMF) can drive the reaction to completion more effectively by irreversibly deprotonating the malonate.

  • Purity of 1,1-Bis(bromomethyl)cyclobutane: This starting material can contain impurities from its own synthesis. Ensure it is pure by NMR and, if necessary, purify by distillation under reduced pressure before use. Impurities can interfere with the reaction stoichiometry and introduce unwanted byproducts.

  • Elimination Side Reactions: The basic conditions can promote E2 elimination on the dibromide starting material, leading to olefinic byproducts instead of the desired substitution. To minimize this, maintain a controlled temperature. While reflux is often used, you can try running the reaction at a lower temperature for a longer period (e.g., 50-60 °C). Slow addition of the dibromide to the deprotonated malonate solution can also help maintain a low concentration of the electrophile, favoring substitution over elimination.

Q2: I am observing significant amounts of mono-alkylated intermediate and unreacted diethyl malonate. How can I improve the conversion to the dialkylated product?

Answer: This indicates that the second alkylation is much slower than the first, which is a common issue in dialkylation reactions.

  • Stoichiometry: Ensure you are using at least two full equivalents of the base. The first alkylation consumes one equivalent of base to deprotonate the malonate, and the second alkylation requires another deprotonation of the mono-alkylated intermediate. Using slightly more than two equivalents (e.g., 2.1-2.2 eq.) can help ensure the second deprotonation is efficient.

  • Reaction Time and Temperature: This reaction can be slow. Monitor the progress by TLC or GC-MS. If the reaction stalls, a modest increase in temperature or extending the reaction time (up to 24-48 hours) may be necessary to drive the formation of the spirocycle.

  • "Template" Effect: In some cases, the choice of cation can influence the rate of the second cyclization. While less common for sodium, you could explore potassium ethoxide or the addition of a phase-transfer catalyst if working in a biphasic system, although this adds complexity.

Troubleshooting_Spirocycle_Formation Start Low Yield in Spirocycle Formation Q1 Is unreacted starting material present? Start->Q1 Q2 Are byproducts observed? Q1->Q2 No Sol_A Increase reaction time/temperature. Ensure >2 eq. of base are used. Q1->Sol_A Yes Sol_B Check purity of dibromide. Consider slow addition of electrophile. Use stronger base (e.g., NaH in THF). Q2->Sol_B Yes (Unknowns) End Yield Improved Q2->End No Sol_A->End Sol_C Purify dibromide starting material. Lower reaction temperature to disfavor elimination. Sol_B->Sol_C Sol_C->End

Caption: Decision tree for troubleshooting low yields in Stage 1.

Stage 2: Ester Reduction to Diol

The reduction of the sterically hindered neopentyl-like diester to the diol requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice, but its use at scale requires careful planning and execution.

Q3: My reduction with LiAlH₄ seems incomplete, and I'm isolating a mixture containing the hydroxy-ester intermediate. What went wrong?

Answer: Incomplete reduction is almost always due to issues with the LiAlH₄ or the reaction conditions.

  • Reagent Quality and Stoichiometry: LiAlH₄ is highly reactive with atmospheric moisture. Use a fresh bottle or a previously opened one that has been stored under an inert atmosphere. Titrate the LiAlH₄ solution if its molarity is in doubt. For diesters, a theoretical minimum of 2 equivalents is needed, but a practical excess of 2.5-3.0 equivalents is recommended to ensure complete conversion, especially on a larger scale.

  • Solvent Purity: The solvent (typically THF or diethyl ether) must be rigorously anhydrous. Any water present will consume the hydride, reducing its effective concentration and generating hydrogen gas. Use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone).[3]

  • Addition Method and Temperature: The diester should be added slowly as a solution to the LiAlH₄ slurry at 0 °C to control the initial exotherm. After the addition is complete, the reaction should be allowed to warm to room temperature and then gently heated (e.g., to 40-50 °C or reflux) for several hours to drive the reaction to completion. The reduction of the second ester group on the sterically crowded center can be sluggish.

Q4: The aqueous workup of my large-scale LiAlH₄ reaction resulted in a gelatinous aluminum salt precipitate that is nearly impossible to filter. How can I improve this process?

Answer: This is a classic problem when scaling LiAlH₄ reductions. The key is to form dense, easily filterable aluminum salts. The Fieser workup method is highly reliable.

  • Fieser Workup Protocol: For a reaction that used 'X' grams of LiAlH₄, cool the reaction mixture to 0 °C and sequentially and very slowly add:

    • 'X' mL of water

    • 'X' mL of 15% aqueous NaOH

    • '3X' mL of water

  • After the final addition, stir the mixture vigorously at room temperature for at least 1-2 hours, or even overnight. This process allows the aluminum salts to granulate into a filterable solid. The resulting white precipitate can then be removed by filtration through a pad of Celite®, and the filter cake should be washed thoroughly with THF or ethyl acetate to recover all the product. Failure to follow the ratios or addition order will result in the problematic gelatinous form.

Stage 3: Product Purification and Isolation

The target diol is a polar compound, which can make its separation from polar impurities and workup salts challenging.

Q5: After workup and solvent removal, my product is a viscous oil that is difficult to handle and purify. How can I obtain a crystalline solid?

Answer: The physical form of the final product is highly dependent on its purity.

  • Purity Check: An oily product often indicates the presence of impurities (e.g., residual solvent, hydroxy-ester intermediate) that inhibit crystallization. First, confirm the purity by ¹H NMR and/or GC-MS.

  • Recrystallization: This is the most effective purification method for this compound at scale. A good starting point for solvent screening is a system of ethyl acetate and a non-polar anti-solvent like hexanes or heptane. Dissolve the crude oil in a minimum amount of hot ethyl acetate and slowly add hexanes until the solution becomes turbid. Allow it to cool slowly to room temperature, then to 0-4 °C to induce crystallization.

  • Column Chromatography: If recrystallization fails, flash column chromatography may be necessary. Due to the product's polarity, a gradient elution from ethyl acetate/hexanes to a system containing methanol (e.g., 5-10% MeOH in dichloromethane) might be required. However, this is less desirable for large quantities due to solvent cost and time.

Q6: My final product's NMR spectrum shows it is pure, but my isolated yield is low. Where could the product have been lost?

Answer: Product loss often occurs during the workup and extraction phases, especially for polar diols.

  • Workup Losses: The diol has some water solubility. During the LiAlH₄ workup, a portion of the product can be trapped in the aqueous phase or adsorbed onto the aluminum salts. Ensure you wash the filter cake exhaustively with a polar organic solvent like ethyl acetate or THF.

  • Extraction Efficiency: After filtering the salts, the filtrate should be concentrated, and the residue partitioned between water and a suitable organic solvent (like ethyl acetate or DCM). Perform multiple extractions (at least 3-5) of the aqueous layer to recover the water-soluble portion of the diol. Salting out the aqueous layer with NaCl can further decrease the diol's solubility in water and improve extraction efficiency.

Experimental Protocols & Data

Protocol 1: Synthesis of Diethyl spiro[3.3]heptane-2,2-dicarboxylate
  • To a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel under a nitrogen atmosphere, add anhydrous ethanol (500 mL) and sodium metal (23.0 g, 1.0 mol) in small portions.

  • Once all the sodium has reacted to form sodium ethoxide, add diethyl malonate (80.1 g, 0.5 mol) dropwise, maintaining the temperature below 30 °C.

  • Heat the mixture to a gentle reflux.

  • Add a solution of 1,1-bis(bromomethyl)cyclobutane (122.0 g, 0.5 mol) in anhydrous ethanol (100 mL) dropwise via the addition funnel over 2 hours.

  • Maintain the reflux for 16-24 hours, monitoring the reaction by TLC (20% EtOAc/Hexane).

  • Cool the reaction to room temperature and remove the ethanol via rotary evaporation.

  • Partition the residue between water (500 mL) and diethyl ether (500 mL). Separate the layers and extract the aqueous phase with diethyl ether (2 x 250 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude diester as a pale yellow oil.

  • Purify by vacuum distillation to obtain the product.

Protocol 2: Reduction to this compound
  • To a three-neck round-bottom flask equipped with a mechanical stirrer, addition funnel, and a nitrogen inlet, add LiAlH₄ powder (19.0 g, 0.5 mol) and anhydrous THF (500 mL). Cool the slurry to 0 °C in an ice-water bath.

  • Add a solution of diethyl spiro[3.3]heptane-2,2-dicarboxylate (48.0 g, 0.2 mol) in anhydrous THF (200 mL) dropwise over 90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then heat to reflux for 4 hours.

  • Cool the reaction back to 0 °C. Perform the Fieser workup by slowly and sequentially adding:

    • 19 mL of deionized water

    • 19 mL of 15% (w/v) aqueous NaOH

    • 57 mL of deionized water

  • Remove the ice bath and stir the resulting white slurry vigorously at room temperature for at least 2 hours.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 150 mL).

  • Combine the filtrate and washings and concentrate via rotary evaporation to yield the crude diol.

  • Recrystallize the crude product from hot ethyl acetate/hexanes to afford the pure diol as a white crystalline solid.

ParameterStage 1 (Alkylation)Stage 2 (Reduction)
Key Reagents NaOEt, Diethyl MalonateLiAlH₄
Solvent EthanolAnhydrous THF
Temperature Reflux (~78 °C)0 °C to Reflux (~66 °C)
Typical Time 16-24 hours6-8 hours
Typical Yield 65-75% (after distillation)80-90% (after recrystallization)
Purity Target >98% (by GC)>99% (by NMR, HPLC)
Table 1: Summary of typical reaction parameters and expected outcomes.

References

  • Gagnon, D., et al. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 134, 133296.
  • Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition.
  • Hamza, D., & Jones, M. J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Tetrahedron Letters.
  • Prysiazhniuk, K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Saarinen, G. (n.d.). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. Semantic Scholar.
  • Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp³-Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry.
  • Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications.
  • Gagnon, D., et al. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PubMed.
  • Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes. ResearchGate.
  • Carreira, E. M., et al. (2025). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate.
  • PubChemLite. (n.d.). 2-(hydroxymethyl)spiro[3.3]heptane-2-carboxylic acid (C9H14O3).
  • List, B., et al. (n.d.). Organocatalyzed Direct Asymmetric α-Hydroxymethylation of Aldehydes. Organic Syntheses Procedure.
  • ChemScene. (n.d.). Spiro[3.3]heptane-2,6-diol.
  • Merck KGaA. (2006). New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals. Google Patents.
  • Mykhailiuk, P. K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Mykhailiuk, P. K., et al. (2024). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate.
  • Harada, N., et al. (n.d.). Enantiopure Spiro[3.3]heptane-2,6-dicarboxylic Acid. ResearchGate.
  • DuPont. (1996). Process for the purification of linear diols or polyols contaminated by cyclic... Google Patents.
  • TB Alliance. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC.
  • Biosynth. (n.d.). 437721 6-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol CAS: 138515-21-6.
  • Eastman Chemical Company. (2012). Process for the separation and purification of a mixed diol stream. Google Patents.
  • Novartis. (2004). Large-Scale Synthesis of (+)-Discodermolide. MSU Chemistry.
  • OF-Shop. (n.d.). [2-(Hydroxymethyl)spiro[4][4]heptan-2-yl]methanol 750mg CAS: 93225-04-8, PN. Available from:

Sources

Byproduct identification in [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for researchers synthesizing [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol (commonly referred to as Spiro[3.3]heptane-2,2-dimethanol ).

This molecule is a critical "saturated bioisostere" for the gem-dimethyl group or a phenyl ring in modern drug discovery, offering unique vector orientation and improved metabolic stability. However, the high Baeyer strain (~26 kcal/mol) of the spiro[3.3] system presents specific synthetic challenges.

Part 1: Synthesis & Byproduct Pathway Map

The following diagram visualizes the standard synthesis route (via alkylation and reduction) and identifies exactly where specific byproducts diverge from the main pathway.

SpiroSynthesis Start Diethyl cyclobutane-1,1-dicarboxylate (Starting Material) Reagent1 1,3-Dibromopropane + NaH/NaOEt Start->Reagent1 Intermediate Diethyl spiro[3.3]heptane-2,2-dicarboxylate (Key Intermediate) Reagent1->Intermediate Intramolecular Cyclization Impurity1 Byproduct A: Mono-alkylated (Pendant Bromide) Reagent1->Impurity1 Incomplete Cyclization Impurity2 Byproduct B: Polymer/Oligomer (Intermolecular Alkylation) Reagent1->Impurity2 High Conc. (Intermolecular) Reagent2 LiAlH4 (LAH) Reduction Intermediate->Reagent2 Product This compound (Target Diol) Reagent2->Product Complete Reduction Impurity3 Byproduct C: Mono-aldehyde/Ester (Incomplete Reduction) Reagent2->Impurity3 Stoichiometry Error Impurity4 Byproduct D: Ring-Opened Diol (Acid-Catalyzed Rearrangement) Product->Impurity4 Acidic Workup (Strain Relief)

Caption: Synthesis workflow showing critical divergence points for mono-alkylated impurities (A), polymerization (B), incomplete reduction (C), and acid-catalyzed ring opening (D).

Part 2: Troubleshooting & Identification Guide

Issue 1: The "Ghost" Asymmetry (Incomplete Cyclization)

Symptom: Your NMR shows the expected spiro signals, but you see a persistent "triplet-multiplet" pattern in the aliphatic region that disrupts the symmetry. Mass spec shows a pattern consistent with bromine isotopes (M+ and M+2) or a mass +122 Da higher than expected.

  • The Problem: Failure of the second alkylation step. Instead of forming the second cyclobutane ring, the intermediate remains as the open-chain 1-(3-bromopropyl)cyclobutane-1,1-dicarboxylate .

  • Root Cause:

    • High Concentration: Intermolecular reaction rates competed with intramolecular ring closure.

    • Base "Die-out": Sodium hydride (NaH) quality was poor, or moisture consumed the base before the second displacement could occur.

  • Identification Protocol:

    • 1H NMR: Look for a triplet at ~3.4 ppm (

      
      ). The target spiro compound has no signals in this region (only the 
      
      
      
      at ~3.6 ppm after reduction).
    • 13C NMR: The spiro quaternary carbon typically appears at ~45 ppm . The mono-alkylated quaternary carbon shifts significantly upfield (~30-35 ppm) due to lack of ring strain desclielding.

  • Corrective Action:

    • High Dilution: Run the alkylation at <0.1 M concentration to favor intramolecular cyclization.

    • Super-Stoichiometry: Use 2.2–2.5 equivalents of base to ensure complete deprotonation.

Issue 2: The "Sticky" Carbonyl (Incomplete Reduction)

Symptom: The product is isolated as a viscous oil rather than a solid. IR shows a weak band at 1700–1730 cm⁻¹.

  • The Problem: Presence of [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]formaldehyde (aldehyde intermediate) or the mono-ester.

  • Root Cause:

    • LAH Aging: Lithium Aluminum Hydride pellets often degrade, reducing effective hydride content.

    • Clumping: Adding the diester too fast caused the LAH to clump, encapsulating unreacted material.

  • Identification Protocol:

    • 1H NMR: Scan the 9.0–10.0 ppm region. Any singlet here indicates the aldehyde.

    • TLC Stain: Use 2,4-DNP stain. The diol will not stain; the aldehyde impurity will turn bright orange/red immediately.

  • Corrective Action:

    • Fieser Workup: Do not use acidic workups (see Issue 3). Use the Fieser method (

      
       g LAH 
      
      
      
      
      
      mL H2O
      
      
      
      
      mL 15% NaOH
      
      
      
      
      mL H2O) to generate a clean granular precipitate.
Issue 3: Ring Collapse (Acid-Catalyzed Rearrangement)

Symptom: The mass spectrum shows the correct molecular ion (


), but the NMR spectrum is incredibly complex with multiple overlapping multiplets.
  • The Problem: The spiro[3.3]heptane system possesses significant Baeyer strain. In the presence of strong acids (often introduced during workup to solubilize aluminum salts), the central spiro carbon can undergo a strain-relocating rearrangement (often semipinacol-type if a cation is generated adjacent to the alcohol), opening the ring or expanding it to a bicyclo[3.2.0]heptane system.

  • Identification Protocol:

    • 13C NMR: Count the signals. The symmetric spiro-diol should have only 3 unique carbon signals (Quaternary spiro, CH2-ring, CH2-OH). If you see 6+ signals, symmetry is broken via rearrangement.

  • Corrective Action:

    • Neutral Conditions: Avoid HCl or H2SO4 during workup. Use Rochelle’s Salt (Sodium Potassium Tartrate) saturated solution to break down aluminum emulsions gently at pH ~7.

Part 3: Data Reference Table

Use this table to validate your crude reaction mixture.

Component1H NMR Diagnostic Signal (CDCl3)13C NMR Diagnostic SignalMass Spec (ESI)
Target Diol 3.65 ppm (s, 4H,

)1.8–2.2 ppm (m, 8H, Ring)
~35 ppm (Ring

)~45 ppm (Quaternary)~68 ppm (

)




Mono-Ester 4.15 ppm (q,

)
~175 ppm (Carbonyl)


Aldehyde 9.6–9.8 ppm (s, CHO)~205 ppm (Carbonyl)


Open-Chain Bromide 3.40 ppm (t,

)
~33 ppm (

)
Isotope pattern (1:1) for Br

Part 4: Validated Experimental Protocol (Reduction Step)

Context: This protocol minimizes "Issue 2" and "Issue 3" by controlling stoichiometry and pH.

  • Setup: Flame-dry a 3-neck RBF equipped with a reflux condenser and addition funnel under Argon.

  • Reagent Prep: Suspend LiAlH4 (2.5 equiv) in anhydrous THF (0.5 M relative to LAH). Cool to 0°C.

  • Addition: Dissolve Diethyl spiro[3.3]heptane-2,2-dicarboxylate (1.0 equiv) in THF. Add dropwise over 30 mins.

    • Note: Exotherm control is vital to prevent solvent boiling and localized superheating.

  • Reaction: Warm to Room Temp (RT), then reflux for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quenching (Critical): Cool to 0°C. Dilute with diethyl ether.

    • Add Water (1 mL per g LAH) dropwise.

    • Add 15% NaOH (1 mL per g LAH).

    • Add Water (3 mL per g LAH).

  • Isolation: Warm to RT and stir for 15 mins until a white granular precipitate forms (Aluminum salts). Filter through Celite. Dry filtrate over MgSO4 and concentrate.

    • Result: Colorless viscous oil or low-melting solid.

References

  • Rice, L. M., & Grogan, C. H. (1961).[1] Spiranes. II. Spiro[3.3]heptane Derivatives.[2][3][4][5][6][7][8][9][10][11][12][13] The Journal of Organic Chemistry, 26(1), 54–58. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. (Context on spirocycle strain and bioisosteres). [Link]

  • Prysiazhniuk, K., et al. (2024).[8][12] Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.[2][3][4][5][12] ChemRxiv. (Modern application and stability data). [Link][3]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

Sources

Validation & Comparative

Comparative Guide: [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol vs. Conventional Diols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol (referred to herein as Spiro-NPG ) represents a high-value structural motif at the intersection of conformational rigidity and physicochemical optimization. As the spirocyclic bioisostere of Neopentyl Glycol (NPG) , this scaffold offers a unique solution to the "Escape from Flatland" challenge in drug discovery and the thermal stability requirements in advanced materials.

This guide objectively compares Spiro-NPG against its acyclic and monocyclic analogs, focusing on three critical performance vectors: Conformational Entropy (Rigidity) , Lipophilicity (LogP) , and Metabolic Stability .

Structural & Physicochemical Analysis[1][2]

The Comparative Landscape

To understand the utility of Spiro-NPG, we must benchmark it against the industry standards: Neopentyl Glycol (acyclic baseline) and 1,1-Cyclobutanedimethanol (monocyclic baseline).

FeatureSpiro-NPG Neopentyl Glycol (NPG) 1,1-Cyclobutanedimethanol
Structure Spiro[3.3]heptane coreAcyclic gem-dimethylSingle cyclobutane ring
Formula C9H16O2C5H12O2C6H12O2
Hybridization 100% sp³ (High Fsp³)100% sp³100% sp³
Exit Vectors Fixed, tetrahedral (109.5°)Flexible, rotatableSemi-rigid
Conformational Entropy Low (Pre-organized)High (Entropic penalty upon binding)Medium
Lipophilicity (LogP) ~1.2 - 1.5 (Est.)~0.1~0.6
Metabolic Stability High (Steric shielding of core)Moderate (Accessible methyls)Moderate
Mechanism of Action: The Gem-Spiro Effect

Unlike NPG, where the gem-dimethyl group provides the Thorpe-Ingold effect to favor cyclization, Spiro-NPG enforces a permanent, rigid geometry.

  • In Drug Design: The spiro[3.3]heptane core locks the two hydroxymethyl groups into a precise orientation, reducing the entropic cost of binding to a protein target. This is a superior bioisostere for phenyl rings, offering similar bulk without the solubility liability of aromatic systems.

  • In Polymers: When used as a monomer in polyesters or polyurethanes, the bulky, rigid spiro-core significantly increases the Glass Transition Temperature (

    
    ) compared to NPG, improving thermal resistance without sacrificing transparency.
    

Experimental Validation: Synthesis & Characterization

Synthesis Workflow (Graphviz)

The synthesis of Spiro-NPG is a self-validating protocol relying on the double alkylation of a malonate precursor. This route ensures the formation of the quaternary carbon at position 2.

Synthesis_Protocol Figure 1: Synthetic pathway for this compound. Start Start: 1,1-Bis(bromomethyl) cyclobutane Reagent1 Diethyl Malonate + NaOEt (2.2 eq) Start->Reagent1 Alkylation (Reflux, 12h) Inter Intermediate: Diethyl spiro[3.3]heptane- 2,2-dicarboxylate Reagent1->Inter Cyclization Reagent2 Reduction: LiAlH4 (THF, 0°C) Inter->Reagent2 Hydride Reduction Product Product: Spiro-NPG (Recrystallize from Hexane/EtOAc) Reagent2->Product Workup & Purification

[1][2][3]

Detailed Protocol: Synthesis of Spiro-NPG

Note: This protocol assumes standard Schlenk line techniques under an inert argon atmosphere.

Step 1: Double Alkylation (Spiro-Cyclization)

  • Setup: In a 500 mL round-bottom flask, dissolve sodium metal (2.3 eq) in dry ethanol to generate sodium ethoxide in situ.

  • Addition: Add diethyl malonate (1.0 eq) dropwise at 0°C. Stir for 30 mins.

  • Cyclization: Add 1,1-bis(bromomethyl)cyclobutane (1.0 eq) dropwise.

  • Reaction: Reflux for 12–16 hours. The formation of a white precipitate (NaBr) indicates reaction progress.

  • Validation: Monitor by TLC (Hexane:EtOAc 9:1). The starting bromide spot should disappear.

  • Workup: Evaporate ethanol, partition between water/ether, dry organics (

    
    ), and concentrate to yield Diethyl spiro[3.3]heptane-2,2-dicarboxylate .
    

Step 2: Reduction to Diol

  • Setup: Suspend

    
     (2.5 eq) in dry THF at 0°C.
    
  • Addition: Add the diester intermediate (dissolved in THF) dropwise to control the exotherm.

  • Reaction: Warm to room temperature and reflux for 4 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL).
  • Isolation: Filter the granular aluminum salts. Concentrate the filtrate.

  • Purification: Recrystallize from Hexane/Ethyl Acetate to obtain white crystals of This compound .

Decision Framework: When to Use Spiro-NPG?

Use the following logic tree to determine if Spiro-NPG is the correct scaffold for your application.

Decision_Tree Figure 2: Scaffold selection logic for Spiro-NPG vs. alternatives. Start Design Goal Q1 Is Solubility a Limiting Factor? Start->Q1 Q2 Is Metabolic Stability Critical? Q1->Q2 Yes (Need high Fsp3) Result_Ph Use Phenyl/Aromatic (Flat, Low Solubility) Q1->Result_Ph No (Flatness acceptable) Q3 Is Structural Rigidity Required? Q2->Q3 Yes (Avoid oxidation) Result_NPG Use Neopentyl Glycol (Low Cost, Flexible) Q2->Result_NPG No Q3->Result_NPG No (Flexibility ok) Result_Spiro Use Spiro-NPG (High Fsp3, Rigid, Stable) Q3->Result_Spiro Yes (Define exit vectors)

References

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. (2025). Demonstrates the utility of the spiro[3.3]heptane core in replacing phenyl rings to improve solubility and patentability.[4] Link

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (2021). Comprehensive review on Fsp3 enhancement and metabolic stability of spirocycles. Link

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. (2009). Provides foundational protocols for constructing spiro[3.3]heptane cores from cyclobutane precursors. Link

  • Physical Properties of Neopentyl Glycol. PubChem. Baseline data for acyclic comparator. Link

  • This compound Product Data. Sigma-Aldrich. Commercial availability and basic physical form data.[5][6] Link

Sources

High-Performance Validation: Strategies for Assessing Purity of Non-Chromophoric Spirocyclic Diols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Scaffold Challenge

In modern medicinal chemistry, spirocyclic scaffolds like [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol are prized as bioisosteres for gem-dimethyl groups, offering improved metabolic stability and vectoral rigidification. However, their validation presents a critical analytical hurdle: spectral silence .

Lacking a conjugated


-system, this aliphatic diol is invisible to standard UV detection (254 nm). This guide compares three validation methodologies to determine the most robust protocol for purity assessment:
  • Low-Wavelength UV (205 nm): The traditional, often flawed approach.

  • Derivatization-UV: The chemical workaround.

  • Charged Aerosol Detection (CAD): The modern universal standard.[1][2]

Recommendation: HPLC-CAD is identified as the superior methodology for validation, offering the best balance of sensitivity, linearity, and gradient compatibility without the variance introduced by chemical derivatization.

Comparative Analysis of Validation Methodologies

The following table contrasts the performance characteristics of the three primary approaches for validating spirocyclic diol purity.

Table 1: Performance Matrix of Detection Strategies
FeatureMethod A: Low-Wavelength UV (205 nm)Method B: Derivatization (Benzoylation)Method C: HPLC-CAD (Recommended)
Principle Detection of

transitions
Chemical addition of chromophoreMass-sensitive aerosol charging
Sensitivity (LOD) Poor (> 50 µg/mL)High (< 1 µg/mL)Excellent (~1-5 µg/mL)
Selectivity Low (Solvent interference high)High (Targeted reaction)Universal (Detects all non-volatiles)
Gradient Compatibility Limited (Baseline drift issues)ExcellentExcellent (with volatile buffers)
Linearity (

)
> 0.99 (Narrow range)> 0.999> 0.99 (Curvilinear, requires fitting)
Robustness Low (Sensitive to MP quality)Medium (Reaction completeness varies)High (Instrument dependent)
Sample Prep Dilute & ShootComplex (Reaction + Workup)Dilute & Shoot

Detailed Experimental Protocols

Method A: The "Modern Standard" – HPLC-CAD

Why this wins: CAD provides a near-uniform response for non-volatile analytes, making it ideal for impurity profiling where response factors of unknown impurities are unknown.

Instrument Setup
  • System: UHPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).

  • Nebulizer Temp: 35°C (Optimized for semi-volatiles).

  • Data Collection: 10 Hz.

Chromatographic Conditions
  • Column: C18-Polar Embedded (e.g., Waters Atlantis T3 or Phenomenex Kinetex Biphenyl), 150 x 2.1 mm, 2.6 µm.

    • Rationale: The spiro-diol is polar. Standard C18 may result in elution in the void volume. Polar-embedded phases ensure retention in highly aqueous conditions.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.8).

    • Note: Phosphate buffers are forbidden in CAD (non-volatile salts clog the detector).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for retention)

    • 1-10 min: 5%

      
       60% B
      
    • 10-12 min: 60%

      
       95% B (Wash)
      
    • 12.1 min: Re-equilibrate to 5% B.

Validation Parameters (Acceptance Criteria)
  • Specificity: No interference at retention time of main peak (approx 4.5 min).

  • Linearity: Quadratic fit (

    
    ) or Log-Log plot required due to CAD physics. 
    
    
    
    .[3]
  • Precision: RSD < 2.0% for 6 replicate injections.

Method B: The "Chemical Fix" – Derivatization

Use case: When CAD/ELSD is unavailable.

Workflow
  • Reagent: 3,5-Dinitrobenzoyl chloride (DNB-Cl).

  • Reaction: Mix 10 mg Sample + 50 µL Pyridine + 50 mg DNB-Cl. Heat at 60°C for 30 mins.

  • Quench: Add 1 mL Methanol to consume excess reagent.

  • Analysis: Standard HPLC-UV at 254 nm.

    • Risk: You must validate that the derivatization reaction is 100% complete, otherwise, the purity calculation is invalid.

Visualizing the Validation Logic

The following diagrams illustrate the decision process and the mechanism of the recommended CAD workflow.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: Purity Validation This compound CheckChrom Does molecule have UV Chromophore? Start->CheckChrom CheckVolatile Is molecule Volatile? CheckChrom->CheckVolatile No UVMethod Standard HPLC-UV (254nm) CheckChrom->UVMethod Yes GCMethod GC-FID (If thermally stable) CheckVolatile->GCMethod Yes LiquidMethod Liquid Chromatography Required CheckVolatile->LiquidMethod No (Diol is polar/semi-volatile) DetectChoice Detector Selection LiquidMethod->DetectChoice LowUV Low-UV (205nm) (High Risk: Drift/Noise) DetectChoice->LowUV No Equipment Deriv Derivatization + UV (High Labor) DetectChoice->Deriv Classic Lab CAD HPLC-CAD (Recommended) DetectChoice->CAD Modern Lab

Caption: Decision logic for selecting HPLC-CAD over traditional UV or GC methods for polar, non-chromophoric spirocycles.

Diagram 2: HPLC-CAD Detection Mechanism

CADWorkflow cluster_0 HPLC Separation cluster_1 Nebulization & Drying cluster_2 Detection Column Column Elution (Analytes + Mobile Phase) Nebulizer N2 Nebulization (Droplet Formation) Column->Nebulizer Drying Evaporation Tube (Solvent Removed) Nebulizer->Drying Large drops drain Mixing Charge Transfer (N2+ to Particle) Drying->Mixing Dry Particles Corona Corona Discharge (Pos. N2 Charge) Corona->Mixing N2+ Stream Electrometer Electrometer (Measure Current) Mixing->Electrometer Charged Particles

Caption: The CAD workflow: Analyte particles are dried, charged by nitrogen plasma, and measured, ensuring mass-sensitive detection.

Critical Validation Data (Representative)

When validating the CAD method for this compound, typical results should meet the following criteria. This data serves as a benchmark for your internal validation.

ParameterAcceptance CriteriaTypical Result (CAD)Typical Result (Low UV)
LOD (S/N > 3) N/A0.5 µg/mL ~50 µg/mL
LOQ (S/N > 10) N/A1.5 µg/mL ~150 µg/mL
Linearity Range

1.5 – 1000 µg/mL (Quadratic)150 – 1000 µg/mL
Accuracy (Spike) 90-110%98.4% 85% (Baseline noise interference)
Precision (RSD) < 2.0%1.2% 5.5%

Expert Insight: Note the significant difference in LOQ. Using Low-UV (205 nm) often fails to detect impurities < 0.5%, leading to a false "100% Purity" report on a dirty sample. CAD reveals the true impurity profile.

References

  • Visky, D., et al. "Impurity profiling of pharmaceuticals: A review of the use of charged aerosol detection." Journal of Pharmaceutical and Biomedical Analysis, 2020. Link

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005. Link

  • Vehovec, T., & Obreza, A. "Review of operating principle and applications of the charged aerosol detector." Journal of Chromatography A, 2010. Link

  • Thermo Fisher Scientific. "Charged Aerosol Detection for HPLC and UHPLC." Technical Guide, 2021. Link

Sources

A Comparative Guide to the Biological Activity of [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The spiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its rigid, three-dimensional geometry offers a unique alternative to traditional planar ring systems, often leading to improved physicochemical properties and novel biological activities. This guide provides an in-depth comparison of the biological activities of analogs based on the [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol core, a key building block for a variety of therapeutic agents. We will explore their applications as anticancer agents and androgen receptor degraders, supported by experimental data, and delve into the structure-activity relationships that govern their function.

The Spiro[3.3]heptane Scaffold: A Gateway to Novel Bioactivity

The spiro[3.3]heptane unit, characterized by two fused cyclobutane rings sharing a single carbon atom, is increasingly utilized as a bioisostere for the phenyl ring.[1][2][3][4] This substitution can enhance a molecule's three-dimensionality, which may lead to improved target engagement and selectivity.[5] Furthermore, replacing a planar aromatic ring with a saturated spirocyclic system can positively impact pharmacokinetic properties such as solubility and metabolic stability.[1][5][6]

The core structure of this compound, with its symmetrically disposed hydroxymethyl groups, provides a versatile platform for derivatization, allowing for the exploration of a wide range of chemical space and biological targets.

Anticancer Activity: Spiro[3.3]heptane Analogs as Bioisosteres of Approved Drugs

A significant application of the spiro[3.3]heptane scaffold has been in the development of novel anticancer agents. By replacing the phenyl rings in established drugs, researchers have created patent-free analogs with retained or even improved biological activity.[1][2][4]

Case Study: Sonidegib Analogs

Sonidegib is an FDA-approved inhibitor of the Hedgehog signaling pathway, a critical pathway in some forms of cancer. Researchers have synthesized spiro[3.3]heptane-containing analogs of Sonidegib, replacing the central meta-substituted benzene ring with the spirocyclic core.[1]

The rationale behind this substitution lies in mimicking the spatial orientation of the substituents on the phenyl ring with the non-coplanar vectors of the spiro[3.3]heptane scaffold.[1] This structural modification resulted in analogs with significant biological activity.

Table 1: Comparison of Sonidegib and its Spiro[3.3]heptane Analogs [1]

CompoundStructureIC50 (µM) for Hedgehog Pathway InhibitionMetabolic Stability (t½, min)
Sonidegib(Structure with meta-benzene ring)0.001593
trans-76(Structure with trans-spiro[3.3]heptane)0.4847
cis-76(Structure with cis-spiro[3.3]heptane)0.2411

While the spiro[3.3]heptane analogs (trans-76 and cis-76) were less potent than the parent drug Sonidegib, they still demonstrated micromolar inhibition of the Hedgehog pathway.[1] Interestingly, the stereochemistry of the spiro[3.3]heptane core influenced both the potency and metabolic stability of the analogs.[1] The cis-isomer showed slightly better potency but significantly lower metabolic stability compared to the trans-isomer.[1] This highlights the importance of stereochemistry in the design of spiro[3.3]heptane-based drugs.

Case Study: Vorinostat Analogs

Vorinostat is a histone deacetylase (HDAC) inhibitor used in the treatment of cutaneous T-cell lymphoma. A spiro[3.3]heptane analog of Vorinostat was synthesized by replacing the phenyl ring with the spirocyclic scaffold.[6]

Table 2: Comparison of Vorinostat and its Spiro[3.3]heptane Analog [6]

CompoundStructureCytotoxic Action on HepG2 Cells
Vorinostat(Structure with phenyl ring)Induces apoptosis and necrosis
(±)-77(Structure with spiro[3.3]heptane)Induces apoptosis and necrosis

Fluorescent microscopy studies on human hepatocellular carcinoma cells (HepG2) revealed that the spiro[3.3]heptane analog of Vorinostat, (±)-77, induced both apoptosis and necrosis, similar to the parent drug.[6] This indicates that the spiro[3.3]heptane core can successfully mimic the function of the phenyl ring in this class of anticancer agents.

Androgen Receptor Degradation: A New Frontier for Spiro[3.3]heptane Diols

The androgen receptor (AR) is a key driver of prostate cancer progression. While anti-androgen therapies are initially effective, resistance often develops. A promising new strategy to overcome this resistance is the targeted degradation of the AR protein using Proteolysis Targeting Chimeras (PROTACs).[7][8][9]

This compound has been identified as a valuable intermediate in the synthesis of spirocyclic AR protein degraders. These bifunctional molecules consist of a ligand that binds to the AR, a linker, and a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR.

While specific comparative data for a series of this compound-derived PROTACs is not yet widely available in the public domain, the patent literature indicates the active exploration of this scaffold in the development of novel AR degraders. The diol functionality provides convenient handles for the attachment of the AR ligand and the E3 ligase-recruiting moiety.

The rationale for using the spiro[3.3]heptane diol core in PROTAC design is to create a rigid and well-defined three-dimensional structure that can effectively position the AR-binding and E3 ligase-binding moieties for optimal ternary complex formation, which is crucial for efficient protein degradation.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is highly dependent on their three-dimensional structure and the nature of the substituents.

  • Stereochemistry: As observed in the Sonidegib analogs, the relative orientation of the substituents on the spiro[3.3]heptane core (cis vs. trans) can significantly impact both potency and metabolic stability.[1] This underscores the importance of stereocontrolled synthesis in the development of these compounds.

  • Linker Length and Composition (for PROTACs): In the context of AR degraders, the length and chemical nature of the linker connecting the spiro[3.3]heptane diol core to the AR ligand and the E3 ligase ligand are critical for inducing effective protein degradation.[10]

  • Substituent Effects: The introduction of different functional groups onto the hydroxymethyl moieties can modulate the compound's polarity, solubility, and target-binding affinity.

Experimental Protocols

Synthesis of Spiro[3.3]heptanone Precursors

A common route to substituted spiro[3.3]heptanes involves the synthesis of a spiro[3.3]heptanone intermediate.[11]

Step-by-step methodology:

  • [2+2] Cycloaddition: Reaction of a ketene with an alkene to form a cyclobutanone.

  • Ring Expansion/Rearrangement: Semipinacol rearrangement of a 1-bicyclobutylcyclopropanol intermediate can afford a substituted spiro[3.3]heptan-1-one.[12]

  • Functional Group Interconversion: The ketone can then be reduced to the corresponding alcohol and further functionalized.

G Ketene Ketene Cyclobutanone Cyclobutanone Ketene->Cyclobutanone [2+2] Cycloaddition Alkene Alkene Alkene->Cyclobutanone Bicyclobutylcyclopropanol 1-Bicyclobutylcyclopropanol Spiro_Ketone Spiro[3.3]heptan-1-one Bicyclobutylcyclopropanol->Spiro_Ketone Semipinacol Rearrangement Spiro_Diol This compound Analog Spiro_Ketone->Spiro_Diol Reduction & Functionalization

Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of the synthesized analogs, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.

Step-by-step methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, LNCaP) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the spiro[3.3]heptane analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Treat_Cells Treat with spiro[3.3]heptane analogs Seed_Cells->Treat_Cells Add_MTT Add MTT solution Treat_Cells->Add_MTT Incubate Incubate for formazan formation Add_MTT->Incubate Solubilize Add solubilizing agent Incubate->Solubilize Measure_Absorbance Measure absorbance Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising area of research in drug discovery. Their application as bioisosteres in anticancer drug design has demonstrated the potential to generate novel, patent-free compounds with significant biological activity. Furthermore, their use as a core structure for the development of androgen receptor degraders opens up new avenues for the treatment of prostate cancer.

Future research should focus on the systematic exploration of the structure-activity relationships of these diol analogs. The synthesis and biological evaluation of a diverse library of compounds with varying substituents and stereochemistries will be crucial for identifying lead candidates with optimized potency, selectivity, and pharmacokinetic profiles. The development of efficient and stereoselective synthetic routes to these complex molecules will also be a key enabling factor in advancing this exciting class of compounds towards clinical applications.

References

  • Prysiazhniuk, K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link][1][3][4]

  • Kim, J. H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1948. [Link]

  • Gagné, A., et al. (2022). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron Letters, 97, 153703. [Link]

  • Di Micco, S., et al. (2020). Spiro-containing derivatives show antiparasitic activity against Trypanosoma brucei through inhibition of the trypanothione reductase enzyme. PLoS Neglected Tropical Diseases, 14(5), e0008339. [Link]

  • de la Torre, M. C., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8051. [Link][13][14][15]

  • Buhimschi, A. D., et al. (2020). Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 30(3), 126877. [Link]

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]

  • Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]

  • Shchepetov, M. S., et al. (2025). Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry, e202500738. [Link]

  • de Pascual-Teresa, B., & Ortín, I. (2020). Design, synthesis and biological evaluation of PROteolysis-TArgeting Chimeric (PROTAC) molecules as anticancer agents. CORDIS. [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ResearchGate. [Link]

  • de Pascual-Teresa, B., & Ortín, I. (2022). Design, synthesis and biological evaluation of PROteolysis-TArgeting Chimeric (PROTAC) molecules as anticancer agents. Universidad CEU San Pablo. [Link]

  • Chernykh, A. V., et al. (2023). A stereochemical journey around spirocyclic glutamic acid analogs. RSC Medicinal Chemistry, 14(5), 923-931. [Link]

  • Mykhailiuk, P. K. (2024). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

Sources

The Rigidity Advantage: Benchmarking a Novel Spiro[3.3]heptane-Based Linker Against Commercial Standards in Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Enhancing Stability and Performance in Targeted Therapeutics

In the landscape of targeted therapies, particularly antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker moiety—once considered a simple spacer—is now understood to be a critical determinant of therapeutic success.[1] It governs the stability, solubility, pharmacokinetics, and payload release of the conjugate, directly impacting both efficacy and toxicity.[2][3] While flexible linkers have been the historical mainstay, there is a growing body of evidence suggesting that linkers with conformational rigidity can offer significant advantages.[2][4][5] This guide introduces a novel linker, derived from [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol, and proposes a comprehensive benchmarking framework to evaluate its performance against established commercial linkers.

The spiro[3.3]heptane scaffold is a unique, three-dimensional, and rigid structure.[4][6] Its inherent rigidity is hypothesized to pre-organize the conjugate's components, potentially leading to more stable ternary complexes in PROTACs and improved in vivo stability for ADCs.[4][5] This guide will provide the scientific rationale and detailed experimental protocols for a head-to-head comparison of this novel spirocyclic linker with two industry-standard commercial linkers: the enzymatically-cleavable valine-citrulline dipeptide linker (MC-Val-Cit-PABC) and the non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[7][8]

The Rationale for a Rigid Spiro[3.3]heptane Linker

The spiro[3.3]heptane core offers several theoretical advantages over traditional flexible linkers:

  • Enhanced Stability: The rigid scaffold is less susceptible to enzymatic degradation in plasma, potentially reducing premature payload release and off-target toxicity.[4][9]

  • Improved Pharmacokinetics: A more defined molecular shape can lead to more predictable and favorable pharmacokinetic profiles, potentially reducing aggregation and leading to a longer circulation half-life.[7][]

  • Optimal Spatial Orientation: In PROTACs, a rigid linker can dictate a more precise distance and orientation between the target protein and the E3 ligase, leading to more stable and efficient ternary complex formation.[4][5][]

  • Novel Intellectual Property: The unique structure of the spiro[3.3]heptane linker provides an opportunity for generating novel intellectual property in a competitive landscape.

Commercial Linkers for Comparison

To provide a robust benchmark, the spiro[3.3]heptane-based linker will be compared against two widely used commercial linkers that represent different design philosophies:

  • MC-Val-Cit-PABC Linker: This is a gold-standard, protease-cleavable linker.[12][13] It is designed to be stable in circulation and release its payload upon cleavage by lysosomal proteases, such as Cathepsin B, within the target cell.[14]

  • SMCC Linker: A popular non-cleavable linker that forms a stable thioether bond.[7][8] The payload is released only after the complete lysosomal degradation of the antibody, which can alter the payload's properties and potentially reduce bystander killing effects.[8]

Proposed Experimental Benchmarking Workflow

This section outlines a comprehensive, multi-stage experimental plan to objectively compare the performance of the novel spiro[3.3]heptane linker (designated as "SP-L") with the MC-Val-Cit-PABC and SMCC linkers.

G cluster_0 Phase 1: Linker Synthesis & Conjugation cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Evaluation A Synthesis of Bifunctional SP-L B Synthesis of ADC-SP-L A->B E Plasma Stability Assay (LC-MS) B->E F In Vitro Cytotoxicity Assay (MTT/XTT) B->F G Bystander Killing Assay B->G C Synthesis of ADC-VC C->E C->F C->G D Synthesis of ADC-SMCC D->E D->F D->G H Pharmacokinetics (PK) Study (Animal Model) E->H I In Vivo Efficacy Study (Xenograft Model) F->I H->I

Caption: Proposed experimental workflow for benchmarking the spiro[3.3]heptane linker.

Phase 1: Linker Synthesis and Antibody-Drug Conjugation

The foundational step is the synthesis of a bifunctional spiro[3.3]heptane linker and its conjugation to a model antibody-payload system.

Experimental Protocol: Synthesis of a Heterobifunctional Spiro[3.3]heptane Linker (SP-L)

This protocol outlines a plausible synthetic route to convert the diol of this compound into a heterobifunctional linker bearing an NHS ester and a maleimide group.

  • Monoprotection of the Diol: React this compound with one equivalent of a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl), to selectively protect one of the hydroxyl groups.

  • Activation of the Free Hydroxyl Group: Convert the remaining free hydroxyl group into a leaving group, for example, by mesylation or tosylation.

  • Introduction of the First Reactive Handle (e.g., Azide): Displace the leaving group with an azide, such as sodium azide, to introduce a versatile handle for click chemistry.

  • Deprotection: Remove the TBDMS protecting group using a fluoride source like tetrabutylammonium fluoride (TBAF).

  • Functionalization of the Second Hydroxyl Group: Convert the newly deprotected hydroxyl group into a carboxylic acid via a two-step oxidation (e.g., Dess-Martin periodinane followed by Pinnick oxidation).

  • Activation of the Carboxylic Acid: Convert the carboxylic acid to an N-hydroxysuccinimide (NHS) ester using N,N'-disuccinimidyl carbonate (DSC) or a similar activating agent.

  • Reduction of the Azide and Amidation: Reduce the azide to an amine using a reducing agent like triphenylphosphine (Staudinger reaction) or by catalytic hydrogenation. Subsequently, react the resulting amine with a maleimide-containing carboxylic acid (e.g., 6-maleimidohexanoic acid) in the presence of a coupling agent like HATU to install the maleimide group.

Experimental Protocol: Antibody-Drug Conjugation

A model system, such as Trastuzumab (anti-HER2 antibody) and the payload Monomethyl Auristatin E (MMAE), will be used for conjugation with all three linkers.

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of Trastuzumab using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups.

  • Linker-Payload Preparation:

    • For SP-L and SMCC, conjugate the maleimide group of the linker to the thiol group of MMAE.

    • For the Val-Cit linker, use the pre-formed MC-Val-Cit-PABC-MMAE construct.

  • Conjugation to Antibody: React the thiol-containing, reduced antibody with the NHS-ester of the SP-L-MMAE and SMCC-MMAE constructs, or with the maleimide group of the MC-Val-Cit-PABC-MMAE construct.

  • Purification and Characterization: Purify the resulting ADCs using techniques like size-exclusion chromatography (SEC) or protein A affinity chromatography. Characterize the ADCs to determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and/or mass spectrometry.

Phase 2: In Vitro Characterization

This phase will assess the stability and cytotoxic potential of the ADCs.

Experimental Protocol: Plasma Stability Assay

  • Incubation: Incubate the three ADCs (ADC-SP-L, ADC-VC, and ADC-SMCC) in human, rat, and mouse plasma at 37°C for a time course (e.g., 0, 24, 48, 96, and 168 hours).[9][15]

  • Sample Preparation: At each time point, isolate the ADCs from the plasma using immunoaffinity capture (e.g., protein A beads).[16]

  • Analysis: Analyze the captured ADCs by LC-MS to determine the average DAR over time.[15][17] The plasma supernatant can also be analyzed to quantify the amount of released payload.[16]

  • Data Interpretation: Compare the rate of drug deconjugation for the three linkers in plasma from different species.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT/XTT)

  • Cell Culture: Culture a HER2-positive cell line (e.g., BT-474 or SK-BR-3) and a HER2-negative cell line (e.g., MCF-7) as a negative control.[18][19][20]

  • Treatment: Treat the cells with serial dilutions of the three ADCs, as well as the unconjugated antibody and free payload as controls.

  • Incubation: Incubate the cells for a period sufficient to observe cytotoxic effects (e.g., 72-96 hours).

  • Viability Assessment: Add MTT or XTT reagent to the cells and measure the absorbance to determine cell viability.[18]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each ADC on both cell lines to determine their potency and specificity.[18]

Phase 3: In Vivo Evaluation

This final phase will evaluate the ADCs' performance in a more biologically relevant setting.

Experimental Protocol: Pharmacokinetic (PK) Study

  • Animal Model: Administer a single intravenous dose of each ADC to a relevant animal model (e.g., mice or rats).[1][21][22]

  • Sample Collection: Collect blood samples at various time points post-injection.[23]

  • Bioanalysis: Process the blood samples to plasma and quantify the concentrations of total antibody, conjugated antibody (intact ADC), and free payload using ELISA and/or LC-MS/MS.[1][23]

  • Data Analysis: Determine key PK parameters such as clearance, volume of distribution, and half-life for each ADC.

Experimental Protocol: In Vivo Efficacy Study

  • Xenograft Model: Establish tumor xenografts in immunodeficient mice by subcutaneously implanting a HER2-positive cancer cell line (e.g., BT-474).[22]

  • Treatment: Once tumors reach a predetermined size, treat the mice with the ADCs, a vehicle control, and appropriate controls (e.g., unconjugated antibody).

  • Monitoring: Monitor tumor volume and body weight of the mice over time.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histological examination).

  • Data Interpretation: Compare the tumor growth inhibition caused by each ADC to assess their relative in vivo efficacy.

Expected Outcomes and Data Interpretation

The data from these experiments will be summarized in tables for a clear comparison.

Table 1: Comparative In Vitro Performance Data

Linker TypePlasma Stability (t½, hours)IC50 on HER2+ cells (nM)IC50 on HER2- cells (nM)
SP-L (Spiro) Expected HighHypothesized LowExpected High
MC-Val-Cit-PABC ModerateLowHigh
SMCC HighModerateHigh

Table 2: Comparative In Vivo Performance Data

Linker TypeADC Half-life (hours)Tumor Growth Inhibition (%)
SP-L (Spiro) Expected LongHypothesized High
MC-Val-Cit-PABC ModerateHigh
SMCC LongModerate-High

Conclusion

The proposed benchmarking framework provides a rigorous and objective methodology for evaluating the performance of a novel spiro[3.3]heptane-based linker against current industry standards. The inherent rigidity of the spiro[3.3]heptane scaffold presents a compelling hypothesis for achieving superior stability and pharmacokinetic properties in drug conjugates.[2][4] The successful execution of these experiments will not only validate the potential of this novel linker but also contribute valuable insights into the broader principles of rational linker design in the development of next-generation targeted therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Antibody-Drug Conjugates using MTT and XTT Assays. BenchChem.
  • ProteoGenix. (2022, January 10).
  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.
  • BenchChem. (2025). Flexible vs. Rigid Linkers in PROTACs: A Comparative Analysis for Researchers. BenchChem.
  • Anonymous. (n.d.).
  • PMC. (n.d.).
  • AiFChem. (2025, August 14). What Is a PROTAC Linker and Its Role in Modern Drug Discovery. AiFChem.
  • Creative Biolabs. (n.d.).
  • BOC Sciences. (2024, August 22).
  • PRISYS Biotech. (2024, November 8). Pharmacokinetics Evaluation Of Antibody-Drug Conjugates (ADCs)
  • Anonymous. (2025, February 19). Antibody-Drug Conjugate (ADC)
  • Springer Nature Experiments. (n.d.). Assessing ADC Plasma Stability by LC-MS Methods.
  • ACS Publications. (2017, August 3).
  • Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service.
  • Creative Biolabs. (n.d.).
  • iQ Biosciences. (n.d.). ADC Plasma Stability Assay.
  • PMC. (2021, August 27). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines.
  • BOC Sciences. (n.d.). Mc-Val-Cit-PABC-PNP - (CAS 159857-81-5) | ADC Linker.
  • BenchChem. (2025). A Head-to-Head Comparison of Bioconjugation Crosslinkers: Mal-PEG36-NHS Ester vs. SMCC.
  • PMC. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry.
  • RSC Publishing. (n.d.).
  • BOC Sciences. (2025, October 24). ADC Linker Selection Guide: Maximize Efficacy & Safety.
  • NJ Bio. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays.
  • ResearchGate. (n.d.). In vitro assays for each ADC. Cytotoxicity assays on (a) MCF-7 (HER2....
  • PMC. (n.d.). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay.
  • Creative Biolabs. (n.d.).
  • ResearchGate. (2024, January 22). (PDF) Spiro[3.
  • PMC. (n.d.).
  • ACS Publications. (2025, December 1).
  • Olympep. (n.d.).
  • ResearchGate. (n.d.). SMCC and MDTF reagents, the resulting linker models and their....
  • APExBIO. (n.d.). Mc-Val-Cit-PABC-PNP - Protease-Cleavable Linker Reagent.
  • ChemPep. (n.d.). Overview of PROTAC Linkers.
  • PMC. (n.d.). Expedient synthesis of spiro[3.
  • Anonymous. (2020, October 30). Current strategies for the design of PROTAC linkers: a critical review.
  • R Discovery. (2024, July 30).
  • Anonymous. (2023, June 6). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders.
  • ResearchGate. (2022, August 14). (PDF) A Bio-orthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins.
  • CD Biosynsis. (n.d.). Bifunctional linkers.
  • Polymer Factory. (2022, April 22).
  • ResearchGate. (2025, October 7). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes.
  • MDPI. (2025, November 20). Assessment of ADC Higher Order Structure Through 2D NMR Analysis.
  • Anonymous. (2024, November 6). Optimizing High DAR & Dual Payload ADCs.
  • PMC. (2024, May 14).
  • Genovis. (2018, March 1).

Sources

Safety Operating Guide

[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol (also known as Spiro[3.3]heptane-2,2-dimethanol) is a spirocyclic diol used primarily as a building block in medicinal chemistry. While specific toxicological data for this distinct CAS is limited, its structural analogs (spirocyclic alcohols) are generally classified as Irritants (Skin/Eye/Respiratory) and Combustible Organics .

Immediate Action Directive:

  • Do NOT dispose of via sanitary sewer or sink drains.

  • Do NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates) due to the risk of exothermic oxidation of the alcohol groups.

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Identification & Hazard Baseline
ParameterDetail
Chemical Name This compound
CAS Number 93225-04-8
Molecular Formula C₉H₁₆O₂
Physical State Solid (typically white to off-white crystalline powder)
Hazard Classification WARNING (Assumed based on functional group analysis)H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4][5] Irrit.)
Incompatible Materials Strong Oxidizers, Acid Chlorides, Anhydrides

Pre-Disposal Handling & Segregation

Before disposal, the material must be characterized based on its physical state (Pure Solid vs. Solution). This distinction dictates the waste stream and packaging requirements.

Logic Flow: Waste Stream Determination

The following decision tree illustrates the correct classification pathway to ensure regulatory compliance (RCRA/EU Waste Codes).

DisposalLogic Start Waste Material: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath Solid LiquidPath Dissolved in Solvent (Reaction Mixture) StateCheck->LiquidPath Liquid StreamA STREAM A: Solid Hazardous Waste (Organic) SolidPath->StreamA SolventCheck Identify Solvent Type LiquidPath->SolventCheck StreamB STREAM B: Halogenated Solvent Waste (e.g., DCM, Chloroform) SolventCheck->StreamB Contains Halogens StreamC STREAM C: Non-Halogenated Solvent Waste (e.g., MeOH, DMSO, Acetone) SolventCheck->StreamC No Halogens

Figure 1: Waste stream segregation logic. Correct segregation prevents dangerous chemical incompatibilities in bulk waste containers.

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid (Stream A)

Applicability: Expired inventory, contaminated solid residues, or spilled powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a chemically resistant screw cap (Teflon/PTFE lined).

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "this compound".[6]

    • Hazard Checkbox: Check "Irritant" and "Toxic".

  • Transfer:

    • Wear Nitrile gloves and safety goggles.[7]

    • Transfer the solid using a disposable spatula.

    • Critical: Do not fill the container >90% full to allow for thermal expansion during transport.

  • Secondary Containment: Place the sealed jar into a secondary clear plastic bag (zip-lock) before placing it in the satellite accumulation area (SAA).

Scenario B: Disposal of Solutions (Streams B & C)

Applicability: Reaction byproducts, mother liquors, or stock solutions.

  • Solvent Compatibility Check: Ensure the waste container material is compatible with the solvent (e.g., do not put chloroform solutions in standard polystyrene containers).

  • Segregation (The "Halogen Rule"):

    • If solvent contains F, Cl, Br, I (e.g., Dichloromethane): Pour into the Halogenated Waste carboy.

    • If solvent is Ethanol, Methanol, DMSO, Ethyl Acetate: Pour into the Non-Halogenated Organic carboy.

  • Rinsing: Rinse the original vessel with a small volume of the compatible solvent and add the rinsate to the waste container. Do not rinse with water if the waste is going into a water-sensitive organic stream.

Scenario C: Contaminated Debris (Sharps & Consumables)
  • Syringes/Needles: Must go into a rigid, puncture-proof "Sharps" container. Do not recap needles.

  • Gloves/Paper Towels: If heavily contaminated, dispose of as Solid Hazardous Waste (Stream A). If only trace contamination, double-bag and dispose of according to local "Trace Contaminated" solid waste regulations (often distinct from regular trash).

Emergency Contingencies: Spill Response

In the event of a spill, rapid containment prevents exposure and facility contamination.

Spill Response Workflow:

  • Evacuate & Ventilate: Clear the immediate area. If the substance is a dry powder, minimize air currents to prevent dust cloud formation.

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If a large amount of dust is present, use an N95 or P100 particulate respirator.

  • Containment:

    • Dry Spill: Cover with a wet paper towel (dampened with water or inert oil) to suppress dust. Scoop up the material and place it in a waste jar.

    • Wet Spill: Surround with absorbent boom or vermiculite. Absorb liquid and transfer to a waste jar.

  • Decontamination: Clean the surface with a soap and water solution. The diol functionality makes this compound relatively soluble or dispersible in aqueous surfactants.

References & Verification

The protocols above are synthesized from standard laboratory safety practices for organic diols and spirocyclic compounds.

  • Fisher Scientific. Safety Data Sheet: Spiro[3.3]heptane derivatives (General Class). Retrieved from

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • PubChem. Compound Summary: Spiro[3.3]heptane-2,2-dimethanol (CAS 93225-04-8). Retrieved from

  • Sigma-Aldrich. General Safety Data Sheet for Organic Diols. Retrieved from

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always cross-reference with your institution's specific Environmental Health & Safety (EHS) officer and the specific SDS provided by your chemical vendor.

Sources

Personal protective equipment for handling [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Safety Context & Hazard Profiling[1][2]

Compound Identity:

  • IUPAC Name: [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol[1][2]

  • Common Name: Spiro[3.3]heptane-2,2-dimethanol[1]

  • CAS Registry Number: 93225-04-8[1][2]

  • Molecular Formula: C₉H₁₆O₂[1][3]

The Senior Scientist's Assessment: This compound is a spirocyclic diol .[1] Structurally, it consists of two cyclobutane rings fused at a single carbon atom (the spiro center), with two hydroxymethyl groups attached to one ring.

From a safety perspective, you must treat this not just as a generic organic solid, but as a functionalized strained ring system . While spiro[3.3]heptanes are kinetically stable, the strain energy (~60 kcal/mol) implies that if the ring opens under forcing conditions (strong acids/oxidizers), it can release significant energy. Furthermore, as a diol, it is likely hygroscopic . Moisture absorption will not only alter your stoichiometric calculations but can make the solid sticky and difficult to handle, increasing the risk of contact transfer.

GHS Hazard Classification (Conservative/Inferred):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][4][5][6]

  • H319: Causes serious eye irritation.[1][4][6][7][8]

  • H335: May cause respiratory irritation.[1][4][9]

  • H302: Harmful if swallowed (Class assumption for small-molecule spirocycles).[1]

Part 2: Risk Assessment & Control Banding[1]

Since specific toxicological data (OEL/DNEL) is often absent for research-grade spirocycles, we apply Control Banding .[1] We categorize this substance into Occupational Health Band (OHB) 2 .

PPE Selection Matrix
ParameterSolid Handling (Weighing/Transfer) Solution Handling (Synthesis/Workup)
Primary Engineering Control Chemical Fume Hood (Face velocity: 0.3–0.5 m/s)Chemical Fume Hood
Respiratory Protection If Hood unavailable: N95 or P100 Particulate Respirator.[1]Not required inside active hood.
Hand Protection Single Nitrile Gloves (Min thickness: 0.11 mm).[1]Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.06mm) or Barrier laminate (Silver Shield) if using permeating solvents (DCM/THF).[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for powders due to airborne drift.Safety Glasses with side shields (unless splash risk is high, then Goggles).
Body Protection Standard Lab Coat (Cotton/Poly blend).Lab Coat + Chemical Resistant Apron (if handling >100mL).
Part 3: Operational Workflows
1. Weighing & Transfer Protocol
  • The Static Problem: Spirocyclic solids often carry static charge, causing "fly-away" powder.[1]

  • Technique:

    • Place the balance inside the fume hood or use a localized powder containment enclosure.

    • Use an anti-static gun or ionizing bar on the spatula and weigh boat before touching the compound.

    • Do not use a metal spatula if the compound is suspected to be potentially reactive with trace metals (though unlikely for this diol, ceramic tools are best practice for high-purity intermediates).

2. Solubilization (The "Molecular Spring" Effect)[1]
  • Solubility: This compound is polar.[1] It will dissolve in MeOH, DMSO, or DMF. It may have poor solubility in non-polar solvents (Hexane, Toluene).

  • Protocol:

    • Add solvent slowly . The dissolution of diols can be slightly exothermic due to hydrogen bond formation.

    • Vortexing is preferred over sonication if the compound is thermally sensitive, though this structure is generally robust.

3. Waste Disposal
  • Segregation: Dispose of as Non-Halogenated Organic Waste (unless dissolved in Chloroform/DCM).[1]

  • Quenching: No specific quenching required.[1] Do not mix with strong oxidizing agents (e.g., Chromic acid, Permanganates) in the waste stream.

Part 4: Visualization (Decision Logic)[1]

The following diagram illustrates the decision-making process for PPE selection based on the physical state and quantity of the material.

PPE_Decision_Tree Start Start: Handling This compound State_Check Assess Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Liquid State_Check->Liquid Qty_Check_Sol Quantity > 1 Gram? Solid->Qty_Check_Sol Qty_Check_Liq Aggressive Solvent? (DCM, THF, DMF) Liquid->Qty_Check_Liq PPE_Level_1 LEVEL 1: Standard - Fume Hood - Single Nitrile Gloves - Safety Glasses Qty_Check_Sol->PPE_Level_1 No (<1g) PPE_Level_2 LEVEL 2: Enhanced Solid - Fume Hood REQUIRED - Splash Goggles - Anti-static measures Qty_Check_Sol->PPE_Level_2 Yes (>1g) Qty_Check_Liq->PPE_Level_1 No (Ethanol/Water) PPE_Level_3 LEVEL 3: Enhanced Liquid - Fume Hood - Double Gloving - Chemical Apron Qty_Check_Liq->PPE_Level_3 Yes

Figure 1: Risk-based PPE selection logic. "Aggressive Solvent" refers to carriers that permeate standard nitrile gloves quickly.

Part 5: Emergency Response

1. Ocular Exposure (Powder/Splash):

  • Immediate Action: Flush eyes with tepid water for 15 minutes .

  • Critical Detail: Do not rub. Spirocyclic crystals can be abrasive. If contact lenses are present, remove only after the first 5 minutes of flushing to avoid trapping chemical behind the lens.

2. Skin Contact:

  • Immediate Action: Wash with soap and water.[5][6][8][9][10][11]

  • Note: Alcohol-based hand sanitizers should be avoided immediately after exposure, as they may increase the permeability of the skin to the chemical.[1]

3. Spills (Solid):

  • Do not dry sweep. This generates dust.

  • Protocol: Cover the spill with a damp paper towel (water or PEG-400) to wet the powder, then wipe up.[1] Place in a sealed bag for disposal.

References
  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 123456 (Analogous Spiro Structures). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (2023). Guidance on the compilation of safety data sheets.[9] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol
Reactant of Route 2
[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.